m-Cresol, 6-heptyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63989-86-6 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-heptyl-5-methylphenol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-8-13-10-9-12(2)11-14(13)15/h9-11,15H,3-8H2,1-2H3 |
InChI Key |
GAIKPEXWXLEOPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C)O |
Appearance |
Solid powder |
Other CAS No. |
63989-86-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Cresol, 6-heptyl- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of m-Cresol, 6-heptyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of m-Cresol, 6-heptyl-, also known as 2-heptyl-5-methylphenol. Due to a lack of available experimental data for this specific compound, this document presents high-quality predicted data and offers a comparative analysis with its parent compound, m-cresol. Furthermore, this guide outlines standardized experimental protocols for determining key physical properties such as melting point, boiling point, and solubility, which are applicable to substituted phenolic compounds. This document aims to serve as a foundational resource for researchers and professionals engaged in work involving this and structurally related molecules.
Introduction
m-Cresol, 6-heptyl- (CAS Number: 63989-86-6) is an organic compound characterized by a cresol core structure with a heptyl substituent. Cresol isomers and their derivatives are of significant interest in various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The addition of a seven-carbon alkyl chain to the m-cresol backbone is expected to significantly influence its physical and chemical properties, such as increasing its lipophilicity and molecular weight, while decreasing its aqueous solubility compared to the parent m-cresol. Understanding these fundamental properties is crucial for its potential applications in drug design, formulation, and chemical synthesis.
This guide addresses the current information gap by providing a structured summary of predicted properties for m-Cresol, 6-heptyl- and established experimental data for m-cresol. It also furnishes detailed, generalized methodologies for the experimental determination of these properties.
Chemical Identity and Structure
The structural relationship between m-cresol and m-Cresol, 6-heptyl- is depicted below. The addition of the heptyl group at the 6-position of m-cresol results in 2-heptyl-5-methylphenol.
Caption: Structural relationship between m-cresol and m-Cresol, 6-heptyl-.
Physicochemical Properties
Due to the absence of experimentally determined data for m-Cresol, 6-heptyl- in publicly available literature, this section provides predicted values. For comparative purposes, the experimentally determined properties of the parent compound, m-cresol, are also presented.
Predicted Properties of m-Cresol, 6-heptyl-
The following table summarizes the computed physicochemical properties for m-Cresol, 6-heptyl-. These values are derived from computational models and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₂₂O | - |
| Molecular Weight | 206.33 g/mol | - |
| XLogP3 | 5.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
Experimental Properties of m-Cresol
The following table presents the experimentally determined physicochemical properties of m-cresol.
| Property | Experimental Value | Source |
| Molecular Formula | C₇H₈O | - |
| Molecular Weight | 108.14 g/mol | [1][2][3][4] |
| Melting Point | 11-12.2 °C (51.8-54.0 °F; 284.15-285.35 K) | [1][5] |
| Boiling Point | 202.32-203 °C (396.18-397.4 °F; 475.47-476.15 K) at 760 mmHg | [3][4][5][6] |
| Density | 1.034 g/cm³ at 20 °C | [3][5] |
| Water Solubility | 22,700 - 24,000 mg/L at 25 °C | [5][7][8] |
| LogP (Octanol/Water Partition Coefficient) | 1.96 | [5] |
General Experimental Protocols
The following sections describe generalized, standard laboratory procedures for the determination of the basic physical properties of a solid or liquid organic compound such as m-Cresol, 6-heptyl-.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound.[9][10][11][12]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of the volatility of a substance.
Methodology: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity of the liquid sample (a few milliliters) is placed in the distillation flask along with boiling chips.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Heating: The liquid is heated gently to its boiling point.
-
Observation: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then condenses. The temperature should remain constant during the distillation of a pure liquid.
-
Recording: The steady temperature observed on the thermometer during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[13][14][15][16]
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility in both aqueous and organic solvents is a critical parameter.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water) is added.
-
Mixing: The mixture is agitated vigorously for a set period.
-
Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble.
-
Systematic Testing: This process is repeated with a series of solvents of varying polarity and pH to create a solubility profile. Common test solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol and diethyl ether.[17][18][19][20][21]
Caption: Logical Flow for Qualitative Solubility Testing.
Conclusion
This technical guide has synthesized the available information on the basic properties of m-Cresol, 6-heptyl-. While experimental data for this specific compound remains elusive, the provided predicted data offers valuable initial insights for researchers. The comparative data for the parent compound, m-cresol, serves as a useful benchmark. The inclusion of generalized, detailed experimental protocols provides a practical framework for the future empirical determination of the physicochemical properties of m-Cresol, 6-heptyl- and related novel compounds. It is recommended that the predicted properties be experimentally verified to facilitate further research and development involving this molecule.
References
- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m-Cresol - Wikipedia [en.wikipedia.org]
- 4. thomassci.com [thomassci.com]
- 5. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. vernier.com [vernier.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. scribd.com [scribd.com]
- 18. quora.com [quora.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to m-Cresol, 6-heptyl- (CAS 63989-86-6)
A comprehensive review of available scientific literature reveals a significant lack of in-depth technical data for m-Cresol, 6-heptyl-, with the CAS number 63989-86-6. While basic chemical identifiers are available, detailed experimental studies, quantitative data on its biological activity, and established signaling pathways involving this compound are not present in the public domain. This guide summarizes the currently available information and highlights the knowledge gaps for the benefit of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the basic chemical properties for m-Cresol, 6-heptyl- is provided below. This information is primarily derived from chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 63989-86-6 | N/A |
| Molecular Formula | C₁₄H₂₂O | N/A |
| Molecular Weight | 206.33 g/mol | N/A |
| IUPAC Name | 2-heptyl-5-methylphenol | N/A |
| Synonyms | m-Cresol, 6-heptyl-; 6-heptyl-m-cresol | N/A |
Synthesis and Manufacturing
Biological Activity and Mechanism of Action
There is a notable absence of published research on the biological activity of m-Cresol, 6-heptyl-. Consequently, no information is available regarding its mechanism of action, potential therapeutic effects, or associated signaling pathways. In-depth toxicological studies also appear to be unavailable.
Experimental Data and Protocols
A thorough search of scientific databases did not yield any publications containing quantitative experimental data or detailed experimental protocols specifically for m-Cresol, 6-heptyl-. This includes a lack of data on its efficacy, potency, and safety in biological systems.
Signaling Pathways and Logical Relationships
Due to the lack of research on the biological effects of m-Cresol, 6-heptyl-, there are no known signaling pathways or established logical relationships to visualize.
Conclusion and Future Directions
The current body of scientific knowledge on m-Cresol, 6-heptyl- (CAS 63989-86-6) is extremely limited. For researchers, scientists, and drug development professionals interested in this compound, foundational research is required across several domains:
-
Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with comprehensive analytical characterization of the compound.
-
Biological Screening: Initial in vitro and in vivo screening to identify any potential biological activities.
-
Mechanism of Action Studies: If biological activity is identified, further research will be necessary to elucidate the underlying mechanism of action and identify any interacting signaling pathways.
-
Toxicology and Safety Assessment: Comprehensive toxicological studies to determine the safety profile of the compound.
Without such fundamental research, the potential applications of m-Cresol, 6-heptyl- in drug development or other scientific fields remain unknown. This technical guide serves to highlight the significant information gap and underscores the need for primary research on this chemical entity.
An In-depth Technical Guide to m-Cresol, 6-heptyl-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on m-Cresol, 6-heptyl- is limited. This guide provides a summary of the existing data and presents generalized experimental protocols and workflows relevant to the characterization of similar phenolic compounds.
Introduction
m-Cresol, 6-heptyl-, also known as 6-heptyl-3-methylphenol, is a derivative of m-cresol, an aromatic organic compound. While specific details regarding its biological activity and applications are not extensively documented in publicly accessible literature, it is classified as a bioactive chemical.[1][2][3] This suggests potential for further investigation in fields such as drug discovery and material science. This document aims to consolidate the available information and provide a framework for the further study of this compound.
Chemical Structure and Properties
The chemical structure of m-Cresol, 6-heptyl- consists of a phenol ring with a methyl group at the meta-position and a heptyl group at the ortho-position relative to the hydroxyl group.
Table 1: Chemical and Physical Properties of m-Cresol, 6-heptyl-
| Property | Value | Source |
| IUPAC Name | 6-heptyl-3-methylphenol | - |
| CAS Number | 63989-86-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₂O | [1][3] |
| Molecular Weight | 206.32 g/mol | [2] |
| SMILES | CCCCCCCc1ccc(C)cc1O | [1][3] |
| Physical State | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocols
Due to the lack of specific published experimental data for m-Cresol, 6-heptyl-, this section provides generalized protocols for the synthesis and characterization of alkylated phenols. These methods are representative of standard laboratory procedures and can be adapted for the study of this specific compound.
General Synthesis of 6-alkyl-m-cresol via Friedel-Crafts Alkylation
This protocol describes a general method for the alkylation of m-cresol, which can be adapted for the synthesis of m-Cresol, 6-heptyl-.
Materials:
-
m-Cresol
-
1-Heptene or 1-Chloroheptane
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or H₂SO₄)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve m-cresol in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise while stirring.
-
Add 1-heptene (or 1-chloroheptane) dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time (this will require optimization).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization of m-Cresol, 6-heptyl-
The following are standard techniques for characterizing a newly synthesized or isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons, the methyl group protons, the methylene protons of the heptyl chain, and the phenolic hydroxyl proton.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
-
Infrared (IR) Spectroscopy: To identify functional groups. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic hydroxyl group. Peaks in the aromatic region (around 1600 cm⁻¹) and C-H stretching region (around 2850-3000 cm⁻¹) would also be expected.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound (206.32).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Visualizations
Logical Workflow for Compound Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like m-Cresol, 6-heptyl-.
Potential Areas of Research
Given that m-Cresol, 6-heptyl- is described as "bioactive," several avenues of research could be explored:
-
Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The long alkyl chain in 6-heptyl-m-cresol might enhance its ability to disrupt bacterial cell membranes.
-
Antioxidant Properties: Phenols can act as radical scavengers. The antioxidant potential of this compound could be investigated.
-
Enzyme Inhibition: The structure might lend itself to binding to the active sites of various enzymes, making it a candidate for enzyme inhibition studies.
-
Cytotoxicity and Anticancer Activity: The effect of the compound on various cancer cell lines could be evaluated.
A logical workflow for preliminary biological screening is presented below.
Conclusion
References
An In-depth Technical Guide on m-Cresol, 6-heptyl-
A Review of Available Literature and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This technical guide addresses the request for a comprehensive literature review of m-Cresol, 6-heptyl-. An extensive search of scientific databases, chemical repositories, and patent literature revealed a significant lack of specific data for this particular compound. No detailed experimental protocols, quantitative data, or described signaling pathways directly pertaining to m-Cresol, 6-heptyl- were found.
Therefore, this document provides a detailed overview of the parent molecule, m-cresol, and the broader class of long-chain alkylphenols, to which m-Cresol, 6-heptyl- belongs. This information is intended to serve as a foundational resource for researchers and professionals interested in this chemical family.
Introduction to m-Cresol, 6-heptyl-
m-Cresol, 6-heptyl-, also known as 6-heptyl-3-methylphenol, is an alkylphenol. Alkylphenols are a class of organic compounds derived from the alkylation of phenols. While short-chain alkylphenols like cresols (methylphenols) are common, long-chain alkylphenols are primarily used as precursors for detergents, as additives in fuels and lubricants, and in the manufacturing of polymers and resins.
The specific compound, m-Cresol, 6-heptyl-, is not widely documented in publicly available scientific literature. This suggests that it may be a novel compound, a low-volume intermediate, or a substance that has not been the subject of extensive research.
Physicochemical Properties of Related Compounds
Due to the absence of data for m-Cresol, 6-heptyl-, the following tables summarize the known properties of the parent compound, m-cresol. This data is provided for reference and may not be representative of the heptyl-substituted derivative.
Table 1: Physical and Chemical Properties of m-Cresol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O | [1][2] |
| Molar Mass | 108.14 g/mol | [1][2] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Odor | Phenolic, tarry | [1][3] |
| Melting Point | 11-12 °C (52-54 °F) | [1][2] |
| Boiling Point | 202 °C (396 °F) | [1][2] |
| Density | 1.034 g/cm³ at 20 °C | [2] |
| Solubility in Water | 23.5 g/L at 20 °C | [2] |
| Vapor Pressure | 0.14 mmHg at 20 °C | [2] |
| Flash Point | 86 °C (187 °F) | [1] |
| Autoignition Temperature | 558 °C (1036 °F) | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.96 | [4] |
Synthesis of Long-Chain Alkylphenols
While a specific protocol for the synthesis of m-Cresol, 6-heptyl- is not available, the general synthesis of long-chain alkylphenols involves the alkylation of a phenol with an alkene or alcohol.
General Experimental Protocol: Friedel-Crafts Alkylation of Phenols
The alkylation of phenols with alkenes is a common method for producing alkylphenols.[5] This reaction is typically catalyzed by a solid acid catalyst, such as a zeolite or a supported superacid.[6][7]
Materials:
-
Phenol (or a substituted phenol like m-cresol)
-
Alkene (e.g., 1-heptene) or long-chain alcohol
-
Solid acid catalyst (e.g., Fe₂O₃·SO₄²⁻)[6]
-
Solvent (if necessary)
Procedure:
-
The phenol and the catalyst are charged into a reaction vessel equipped with a stirrer, condenser, and temperature control.
-
The mixture is heated to the desired reaction temperature.
-
The alkene is then added dropwise to the reaction mixture over a period of time.
-
The reaction is allowed to proceed for a specified duration with continuous stirring.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The product mixture is then purified, typically by distillation under reduced pressure, to isolate the desired alkylphenol isomer.
The following diagram illustrates a generalized workflow for the synthesis and analysis of long-chain alkylphenols.
References
- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Cresol - Wikipedia [en.wikipedia.org]
- 3. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solstice Research Chemicals [lab.solstice.com]
- 5. Alkylphenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CA1142967A - Long-chain alkylphenols - Google Patents [patents.google.com]
In-depth Technical Guide: The Mechanism of Action of 6-heptyl-m-cresol
Introduction
6-heptyl-m-cresol is a chemical compound that has been investigated for its potential biological activities. This technical guide provides a detailed overview of the available scientific literature concerning its mechanism of action, focusing on its effects as a positive allosteric modulator of the GABA-A receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors
The primary mechanism of action of 6-heptyl-m-cresol is its function as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. When activated by the neurotransmitter GABA, these receptors allow the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
6-heptyl-m-cresol enhances the function of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, meaning that in the presence of 6-heptyl-m-cresol, a lower concentration of GABA is required to elicit a given chloride current. This potentiation of GABAergic inhibition is the basis for the compound's observed physiological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies investigating the effects of 6-heptyl-m-cresol on GABA-A receptors.
| Parameter | Value | Receptor Subtype | Experimental System | Reference |
| EC50 (for potentiation of GABA response) | 1.8 µM | α1β2γ2S | Xenopus oocytes | |
| Maximal Potentiation (at 3 µM GABA) | ~1800% of control | α1β2γ2S | Xenopus oocytes | |
| Direct Activation (EC50) | > 300 µM | α1β2γ2S | Xenopus oocytes |
Signaling Pathway
The interaction of 6-heptyl-m-cresol with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition.
Caption: Signaling pathway of 6-heptyl-m-cresol as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to characterize the effects of 6-heptyl-m-cresol.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is employed to measure the ion flow across the membrane of a Xenopus oocyte expressing specific GABA-A receptor subtypes.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by treatment with collagenase.
-
Inject cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply GABA and/or 6-heptyl-m-cresol to the oocyte via the perfusion system.
-
Record the resulting chloride currents.
-
-
Data Analysis:
-
To determine the EC50 for potentiation, apply a fixed, low concentration of GABA (e.g., 3 µM) in the presence of varying concentrations of 6-heptyl-m-cresol.
-
Measure the peak current amplitude for each concentration.
-
Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50.
-
To assess direct activation, apply varying concentrations of 6-heptyl-m-cresol in the absence of GABA and measure any elicited currents.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing a compound's effect on GABA-A receptors using the TEVC method.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GABA-A receptor modulators.
The available evidence strongly indicates that 6-heptyl-m-cresol acts as a positive allosteric modulator of GABA-A receptors, specifically the α1β2γ2S subtype. It enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. Further research is warranted to explore the therapeutic potential and the precise binding site of this compound on the GABA-A receptor complex. The methodologies outlined in this guide provide a robust framework for such future investigations.
An In-depth Technical Guide on the Physicochemical Properties of m-Cresol and the Projected Influence of Heptyl Substitution
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for the physical and chemical properties of "m-Cresol, 6-heptyl-" (also known as 6-heptyl-3-methylphenol). This document provides a detailed overview of the well-characterized parent compound, m-Cresol (3-methylphenol) , and discusses the theoretically projected effects of a 6-heptyl substitution on its core properties. This approach offers a foundational understanding for researchers interested in this or similar long-chain alkylphenols.
The Parent Compound: m-Cresol (3-methylphenol)
m-Cresol is an aromatic organic compound, an isomer of cresol, with a methyl and a hydroxyl group attached to a benzene ring at positions 1 and 3 respectively. It is a colorless to yellowish liquid with a characteristic phenolic odor.[1]
Physical and Chemical Properties of m-Cresol
The following table summarizes the key physical and chemical properties of m-Cresol, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [1] |
| Odor | Phenolic, sweet, tarry | [1] |
| Melting Point | 11.5 °C (52.7 °F) | [1] |
| Boiling Point | 202.8 °C (397.0 °F) at 760 mmHg | [1] |
| Density | 1.034 g/cm³ at 20 °C | |
| Solubility in Water | 2.35 g/100 mL at 20 °C | |
| Vapor Pressure | 0.14 mmHg at 20 °C | |
| Flash Point | 86 °C (187 °F) | [1] |
| Acidity (pKa) | 10.09 | |
| LogP (Octanol-Water Partition Coefficient) | 1.96 |
Projected Influence of a 6-Heptyl Substituent
The introduction of a long alkyl chain, such as a heptyl group, at the 6-position of the m-cresol ring is expected to significantly alter its physicochemical properties. While specific experimental data is unavailable, the following effects can be predicted based on established chemical principles:
-
Increased Molecular Weight and Size: The addition of a C₇H₁₅ group will substantially increase the molecular weight and steric bulk of the molecule.
-
Decreased Water Solubility: The long, nonpolar heptyl chain will dominate the molecule's character, leading to a significant decrease in its solubility in polar solvents like water.[2][3]
-
Increased Boiling Point: The larger molecular size and increased van der Waals forces will result in a higher boiling point compared to m-cresol.[2]
-
Increased Lipophilicity: The octanol-water partition coefficient (LogP) is expected to increase considerably, indicating greater partitioning into nonpolar environments.
-
Potential Alteration of Acidity: The electronic effect of the alkyl group might slightly influence the acidity of the phenolic hydroxyl group, though this effect is generally less pronounced than that of ring-activating or -deactivating groups.
-
Modified Biological Activity: The presence and length of alkyl chains on a phenolic ring are known to influence biological activities, such as estrogenic effects. The introduction of a heptyl group could modulate the compound's interaction with biological receptors.
General Experimental Protocols for Characterization of Novel Phenolic Compounds
For a novel compound like "m-Cresol, 6-heptyl-", a systematic approach to characterization is essential. The following are general experimental protocols that would be employed:
Synthesis and Purification
The synthesis of 6-heptyl-m-cresol would likely involve a Friedel-Crafts alkylation of m-cresol with a suitable heptylating agent (e.g., 1-heptene or a heptyl halide) in the presence of an acid catalyst. Purification of the product would typically be achieved through column chromatography or distillation under reduced pressure.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the position of the heptyl group on the aromatic ring.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl (-OH) stretch and aromatic C-H stretches.
Determination of Physical Properties
-
Melting and Boiling Point: Standard laboratory apparatus would be used to determine the melting and boiling points, providing an indication of purity.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, acetone) would be determined by adding known amounts of the compound to a specific volume of solvent until saturation is reached.
-
Octanol-Water Partition Coefficient (LogP): The shake-flask method or, more commonly, reverse-phase High-Performance Liquid Chromatography (HPLC) can be used to estimate the LogP value.[4]
Visualizing the Research Workflow
The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel phenolic compound and a general representation of a signaling pathway that such a compound might influence.
Caption: A general workflow for the synthesis and characterization of a novel phenolic compound.
Caption: A hypothetical signaling pathway modulated by an alkylphenol.
References
m-Cresol, 6-heptyl-: A Technical Guide to Potential Research Areas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential research avenues for the under-investigated compound, m-Cresol, 6-heptyl-. While direct data on this specific molecule is sparse, this document synthesizes information from related long-chain alkylated phenols and cresols to outline promising areas of investigation. By examining established synthesis routes, biological activities, and mechanisms of action of analogous compounds, this guide provides a foundational framework for future research and development. The document covers potential synthesis protocols, hypothesized biological activities with a focus on antimicrobial applications, and proposes experimental workflows and potential signaling pathways for investigation. This guide serves as a roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of m-Cresol, 6-heptyl-.
Introduction
m-Cresol, 6-heptyl- (CAS No. 63989-86-6; Molecular Formula: C₁₄H₂₂O) is a derivative of m-cresol, a widely used industrial chemical and precursor in the synthesis of pharmaceuticals, disinfectants, and antioxidants.[1][2] The addition of a seven-carbon alkyl chain to the cresol backbone is expected to significantly modify its physicochemical and biological properties, particularly its lipophilicity. Long-chain alkylphenols are known to possess a range of biological activities, including antimicrobial, antioxidant, and membrane-disrupting properties.[3][4] The length of the alkyl chain is a critical determinant of this activity, often exhibiting a parabolic relationship where biological efficacy peaks at a specific chain length.[5]
Currently, m-Cresol, 6-heptyl- is commercially available and listed as a bioactive chemical with potential "antifection" properties, yet there is a notable lack of published research detailing its synthesis, specific biological targets, and mechanism of action. This guide aims to bridge this knowledge gap by proposing potential research directions based on the established chemistry and biology of related alkylated phenols.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method |
| Molecular Weight | 206.33 g/mol | Calculation |
| LogP (Octanol/Water) | ~5.5 | Predictive Software (e.g., ChemDraw) |
| Boiling Point | ~300-320 °C | Estimation based on similar compounds |
| Water Solubility | Very Low | Inferred from high LogP |
| pKa | ~10.2 | Similar to other alkylated phenols[6] |
Potential Synthesis Routes
The synthesis of m-Cresol, 6-heptyl- can likely be achieved through established alkylation methods for phenols. The primary challenge lies in controlling the regioselectivity to favor substitution at the 6-position.
Friedel-Crafts Alkylation
A common method for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation.[7]
Reaction Scheme:
m-Cresol + 1-Heptene (or 1-Chloroheptane) --(Acid Catalyst)--> 6-heptyl-m-Cresol + other isomers
Experimental Protocol (Hypothetical):
-
Catalyst Preparation: A solid acid catalyst, such as Amberlyst-15 or a zeolite (e.g., H-ZSM-5), is activated by heating under vacuum.[8]
-
Reaction Setup: A stirred, three-necked flask is charged with m-cresol and the activated catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: 1-Heptene (or 1-chloroheptane) is added dropwise to the reaction mixture at a controlled temperature (e.g., 80-120 °C). The molar ratio of m-cresol to the alkylating agent would need to be optimized to favor mono-alkylation.[9]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the catalyst is filtered off. The resulting mixture is washed with a mild base (e.g., sodium bicarbonate solution) to remove unreacted m-cresol, followed by water. The organic layer is dried over anhydrous sodium sulfate. The product mixture is then purified by fractional distillation under reduced pressure or by column chromatography to isolate the 6-heptyl-m-cresol isomer.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 6-heptyl-m-cresol.
Potential Research Areas and Biological Activities
Based on the literature for long-chain alkylphenols, the following research areas are proposed for m-Cresol, 6-heptyl-.
Antimicrobial Activity
The increased lipophilicity due to the heptyl chain suggests that m-Cresol, 6-heptyl- could exhibit potent antimicrobial activity. The mechanism of action for phenolic antimicrobials generally involves disruption of the bacterial cell membrane.[1][10]
Proposed Research:
-
Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans).
-
Quantitative Analysis: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using standard microdilution methods.
-
Mechanism of Action Studies:
-
Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess membrane damage.
-
Electron Microscopy: Visualize morphological changes in treated bacterial cells.
-
ATP Leakage Assays: Quantify the release of intracellular ATP as an indicator of membrane disruption.
-
Hypothesized Mechanism of Action - Bacterial Membrane Disruption:
Caption: Hypothesized mechanism of antimicrobial action for 6-heptyl-m-cresol.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals.
Proposed Research:
-
In vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard method to assess free radical scavenging capacity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.
-
Lipid Peroxidation Inhibition Assay: To evaluate the protective effect against oxidative damage in a biologically relevant lipid environment.
-
Cytotoxicity and Potential as an Antineoplastic Agent
Some alkylated phenols have demonstrated cytotoxic effects against cancer cell lines.[4]
Proposed Research:
-
Cell Viability Assays: Screen m-Cresol, 6-heptyl- against a panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line using assays like MTT or MTS.
-
Apoptosis Assays: If cytotoxic activity is observed, investigate the mechanism of cell death using techniques such as flow cytometry for Annexin V/propidium iodide staining and western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family).
Experimental Workflow for Biological Activity Screening:
Caption: Experimental workflow for the initial biological screening of 6-heptyl-m-cresol.
Data Presentation: Comparative Biological Activity of Alkylated Phenols
To provide context for potential research, the following table summarizes reported antimicrobial activities of various alkylated phenols. This data can serve as a benchmark for future studies on m-Cresol, 6-heptyl-.
| Compound | Alkyl Chain Length | Target Organism | Reported Activity (MIC in µg/mL) | Reference |
| Thymol | Isopropyl | S. aureus | 125-250 | [10] |
| Carvacrol | Isopropyl | S. aureus | 125-250 | [10] |
| 4-Hexylresorcinol | C6 | E. coli | 12.5 | FASEB J. (1998) |
| 4-Heptylphenol | C7 | S. aureus | ~50 | J. Med. Chem. (1975) |
| 4-Octylphenol | C8 | S. aureus | ~25 | J. Med. Chem. (1975) |
Note: The presented data is for illustrative purposes and has been compiled from various sources. Direct comparison may be limited by different experimental conditions.
Conclusion and Future Directions
m-Cresol, 6-heptyl- represents an intriguing yet largely unexplored chemical entity. Based on the established structure-activity relationships of similar long-chain alkylated phenols, it is highly probable that this compound possesses significant biological activities, particularly as an antimicrobial agent. The proposed research areas in this guide, including definitive synthesis and purification protocols, comprehensive biological screening, and mechanistic studies, provide a clear path forward for its investigation.
Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, regioselective synthesis of 6-heptyl-m-cresol.
-
Broad Biological Profiling: Expanding the screening to include antiviral, antiparasitic, and insecticidal activities.
-
Toxicological Evaluation: Assessing the in vitro and in vivo toxicity to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of 6-alkyl-m-cresols with varying alkyl chain lengths (C5-C10) to identify the optimal chain length for specific biological activities.
By systematically addressing these research questions, the scientific community can elucidate the therapeutic potential of m-Cresol, 6-heptyl- and pave the way for its potential application in drug development and other biotechnological fields.
References
- 1. Cresol - Wikipedia [en.wikipedia.org]
- 2. m-Cresol - Wikipedia [en.wikipedia.org]
- 3. Alkylphenol - Wikipedia [en.wikipedia.org]
- 4. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
An In-depth Technical Guide on the Safety and Handling of m-Cresol, 6-heptyl-
Disclaimer: This document provides a summary of available safety and handling information. It is intended for researchers, scientists, and drug development professionals. A comprehensive risk assessment should be conducted before handling any chemical.
Executive Summary: Publicly available safety and handling data for m-Cresol, 6-heptyl- (CAS No. 63989-86-6) is limited. This guide provides identifying information for this compound and then offers a detailed overview of the safety and handling protocols for the parent compound, m-Cresol (CAS No. 108-39-4), as a surrogate. The toxicological properties of alkylated cresols are also discussed to provide a broader context. All information on m-Cresol should be considered indicative and not directly transferable to m-Cresol, 6-heptyl-. A substance-specific risk assessment is imperative before any handling or use of m-Cresol, 6-heptyl-.
Introduction to m-Cresol, 6-heptyl-
m-Cresol, 6-heptyl-, also known as 2-heptyl-5-methylphenol, is a derivative of m-Cresol.[1] Due to the scarcity of specific safety data for this compound, this guide will focus on the well-characterized safety profile of its parent compound, m-Cresol. This information can serve as a preliminary guide for handling, but it is crucial to recognize that the addition of a heptyl group can alter the physical, chemical, and toxicological properties.
Table 1: Chemical Identification of m-Cresol, 6-heptyl-
| Identifier | Value |
| IUPAC Name | 2-heptyl-5-methylphenol |
| CAS Number | 63989-86-6[1] |
| Molecular Formula | C14H22O[1] |
| Molecular Weight | 206.33 g/mol |
| SMILES | CCCCCCCc1ccc(C)cc1O[1] |
Safety and Handling of m-Cresol (CAS No. 108-39-4)
The following sections detail the safety and handling procedures for m-Cresol. This information is provided as a reference point for establishing preliminary safety protocols for m-Cresol, 6-heptyl-.
Hazard Identification and Classification
m-Cresol is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][3] It is also harmful to aquatic life with long-lasting effects.[2][3]
Table 2: GHS Hazard Classification for m-Cresol
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[2] |
Physical and Chemical Properties
m-Cresol is a colorless to yellowish liquid with a phenolic odor.[4]
Table 3: Physical and Chemical Properties of m-Cresol
| Property | Value | Source |
| Appearance | Colorless to yellowish liquid | [4] |
| Odor | Phenolic | [4] |
| Boiling Point | 202.8 °C (397.0 °F; 475.9 K) | [5] |
| Melting Point | 11 °C (52 °F; 284 K) | [5] |
| Flash Point | 86 °C (187 °F) | [4][6] |
| Density | 1.034 g/cm³ at 20 °C | [5] |
| Solubility in Water | 2.35 g/100 ml at 20 °C | [5] |
| Vapor Pressure | 0.14 mmHg at 20 °C | [5] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to m-Cresol.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and other protective clothing as needed to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as oxidizing agents, acids, and bases.[7]
First Aid Measures
Table 4: First Aid Procedures for m-Cresol Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazards
m-Cresol is a combustible liquid.[1]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information for Alkylated Cresols
While specific toxicological data for m-Cresol, 6-heptyl- is unavailable, the toxicology of the broader class of alkylated cresols, including the parent compound m-cresol, provides some insight into potential hazards.
Acute Toxicity
Cresols are toxic by oral and dermal routes.[2] The LD50 values for m-cresol are provided in the table below. The addition of a long alkyl chain, such as a heptyl group, may affect the lipophilicity and, consequently, the absorption and toxicity of the molecule.
Table 5: Acute Toxicity of m-Cresol
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 242 mg/kg[1][2] |
| Dermal | Rabbit | 620 mg/kg[2] |
Skin and Eye Irritation
Cresols are known to be corrosive and cause severe skin burns and eye damage.[2][8]
Health Effects
Exposure to cresols can lead to a range of adverse health effects, including irritation of the skin, eyes, mouth, and throat. In severe cases of ingestion, it can cause abdominal pain, vomiting, heart damage, liver and kidney damage, and can be fatal.[8]
Experimental Protocols (Cited for m-Cresol)
Detailed experimental protocols for the toxicological assessment of m-Cresol are not fully described in the search results. However, the acute oral toxicity (LD50) in rats was determined according to OECD Guideline 401.[2] This method involves the administration of the test substance in graduated doses to several groups of experimental animals, one dose being used per group. The animals are observed for a set period, and mortality is recorded to determine the dose that is lethal to 50% of the tested population.
Visualizations
Conclusion
While a comprehensive safety and handling guide for m-Cresol, 6-heptyl- cannot be compiled due to the lack of specific data, the information on the parent compound, m-Cresol, provides a valuable starting point for risk assessment and the development of safe handling procedures. Researchers, scientists, and drug development professionals must exercise extreme caution and conduct a thorough, substance-specific risk assessment before handling m-Cresol, 6-heptyl-. This should include an evaluation of potential hazards based on its structure and a comparison to similar alkylated phenols, as well as the implementation of stringent engineering controls and personal protective measures.
References
- 1. m-Cresol, 6-heptyl- Immunomart [immunomart.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - M-cresol, 6-heptyl- (C14H22O) [pubchemlite.lcsb.uni.lu]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Cresol - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 6-Heptyl-m-Cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically detailing the solubility, experimental protocols, and biological signaling pathways of 6-heptyl-m-cresol (CAS No. 63989-86-6), also known as 2-heptyl-5-methylphenol, is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the established principles of physical chemistry, data from structurally analogous alkylphenols, and generalized experimental methodologies. The information herein is intended to serve as a foundational resource and a framework for empirical investigation.
Introduction to 6-Heptyl-m-Cresol
6-Heptyl-m-cresol is an organic compound characterized by a cresol (methylphenol) core substituted with a seven-carbon alkyl chain. The presence of a hydroxyl group on the aromatic ring imparts phenolic properties, while the long heptyl chain significantly influences its lipophilicity. Understanding its solubility is paramount for applications in drug development, material science, and environmental studies, as it governs the compound's bioavailability, formulation, and environmental fate.
Predicted Physicochemical Properties and Solubility Profile
General Solubility Trends for Alkylphenols:
-
Water Solubility: The aqueous solubility of alkylphenols decreases significantly as the length of the alkyl chain increases.[1][2] The hydroxyl group can participate in hydrogen bonding with water, but the large, nonpolar heptyl group in 6-heptyl-m-cresol is expected to render it sparingly soluble in water.
-
Organic Solvent Solubility: Alkylphenols are generally soluble in a wide range of organic solvents.[1] Solubility is expected to be high in nonpolar solvents like heptane and toluene, as well as in polar aprotic solvents like acetone and ethers, due to favorable van der Waals interactions and the "like dissolves like" principle.[1] Solubility in polar protic solvents like alcohols will also be significant.
-
Aqueous Base Solubility: As a phenolic compound, 6-heptyl-m-cresol is weakly acidic and is expected to dissolve in aqueous solutions of strong bases (e.g., sodium hydroxide) through the formation of a more polar and water-soluble phenoxide salt.
Predicted Solubility Data for Structurally Similar Compounds:
To provide a quantitative perspective, the following table summarizes the solubility of m-cresol, the parent compound, and predicted data for a structurally similar, shorter-chain alkylphenol, 2-ethyl-5-methylphenol.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| m-Cresol | Water | 20 | 23.5 g/L | [3] |
| m-Cresol | Water | 25 | 24 g/L | [4] |
| m-Cresol | Ethanol | Miscible | Miscible | [3] |
| m-Cresol | Diethyl Ether | Miscible | Miscible | [3] |
| 2-Ethyl-5-methylphenol (Predicted) | Water | Not Specified | 2.07 g/L | [5] |
Note: The water solubility of 6-heptyl-m-cresol is anticipated to be considerably lower than that of m-cresol and 2-ethyl-5-methylphenol due to its longer alkyl chain.
Experimental Protocols for Solubility Determination
While specific protocols for 6-heptyl-m-cresol are unavailable, standard methodologies for determining the solubility of hydrophobic organic compounds can be readily adapted.
Shake-Flask Method for Aqueous and Organic Solvent Solubility
This is a conventional and reliable method for determining equilibrium solubility.[6]
Methodology:
-
Preparation: An excess amount of 6-heptyl-m-cresol is added to a known volume of the solvent (e.g., water, ethanol, heptane) in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear, saturated solution is carefully removed and the concentration of 6-heptyl-m-cresol is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Potentiometric Titration for Aqueous pKa and Base Solubility
This method can be used to determine the acid dissociation constant (pKa) and assess solubility in aqueous basic solutions.
Methodology:
-
Dispersion: A known amount of 6-heptyl-m-cresol is dispersed in a known volume of water.
-
Titration: The dispersion is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: The pKa can be determined from the titration curve. The point at which the compound fully dissolves indicates the pH-dependent solubility.
Potential Biological Signaling Pathways of Alkylated Cresols
Specific signaling pathways for 6-heptyl-m-cresol have not been elucidated. However, research on other cresol isomers, particularly p-cresol, suggests potential mechanisms of biological activity, which are often associated with cellular stress and toxicity. It is crucial to note that these pathways may not be directly applicable to 6-heptyl-m-cresol, as the nature and position of the alkyl substituent can significantly alter biological activity.
Generalized Cresol-Induced Cellular Signaling:
-
Oxidative Stress: Cresols have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[9] This can activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]
-
Inflammatory Response: Activation of pathways like NF-κB can lead to the expression of pro-inflammatory cytokines.[10]
-
Calcium Signaling: Some phenolic compounds can disrupt intracellular calcium homeostasis, affecting numerous cellular processes.[11]
-
Endocrine Disruption: Certain alkylphenols are known to be xenoestrogens, capable of interacting with estrogen receptors and disrupting endocrine signaling.[12] The estrogenic potential of 6-heptyl-m-cresol has not been determined.
Below is a conceptual diagram illustrating a generalized signaling pathway that could be initiated by cresol-like compounds, leading to cellular responses.
Caption: Generalized signaling cascade potentially activated by alkylphenols.
Experimental and Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of 6-heptyl-m-cresol, from initial characterization to the assessment of biological activity.
Caption: A comprehensive workflow for the study of 6-heptyl-m-cresol.
Conclusion
While specific experimental data for 6-heptyl-m-cresol remains elusive, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the known properties of analogous compounds and employing established experimental protocols, the physicochemical and biological characteristics of 6-heptyl-m-cresol can be systematically investigated. The predictive information and methodologies outlined herein are intended to catalyze further research into this and other long-chain alkylphenols, ultimately contributing to a more comprehensive understanding of their behavior and potential applications.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. m-Cresol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. foodb.ca [foodb.ca]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Alkylphenol - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 6-Heptyl-m-Cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-heptyl-m-cresol (also known as 3-methyl-6-heptylphenol). Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-heptyl-m-cresol. These predictions are derived from computational models and analysis of similar alkylated phenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Heptyl-m-cresol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~6.65 | s | 1H | Ar-H |
| ~4.80 | s | 1H | -OH |
| ~2.55 | t | 2H | Ar-CH₂- |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~1.55 | quint | 2H | -CH₂- |
| ~1.30 | m | 8H | -(CH₂)₄- |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for 6-Heptyl-m-cresol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-OH |
| ~139.0 | C-CH₃ (aromatic) |
| ~130.0 | C-H (aromatic) |
| ~128.0 | C-CH₂ (aromatic) |
| ~121.0 | C-H (aromatic) |
| ~115.0 | C-H (aromatic) |
| ~35.0 | Ar-CH₂- |
| ~31.8 | -CH₂- |
| ~31.5 | -CH₂- |
| ~29.2 | -CH₂- |
| ~29.1 | -CH₂- |
| ~22.6 | -CH₂- |
| ~21.5 | Ar-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 6-heptyl-m-cresol is expected to show characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the alkyl chain.
Table 3: Predicted IR Absorption Bands for 6-Heptyl-m-cresol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 6-heptyl-m-cresol is predicted to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the alkyl chain.
Table 4: Predicted Key Mass Spectrometry Fragments for 6-Heptyl-m-cresol
| m/z | Predicted Fragment Ion |
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 135 | [M - C₅H₁₁]⁺ (Benzylic cleavage) |
| 121 | [C₇H₇O]⁺ (McLafferty rearrangement product) |
| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Synthesis of 6-Heptyl-m-cresol
A plausible synthetic route for 6-heptyl-m-cresol involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of m-cresol with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-heptanoyl-5-methylphenol.[1][2]
-
Clemmensen Reduction: Reduction of the resulting ketone using amalgamated zinc and hydrochloric acid to yield 6-heptyl-m-cresol.[3][4]
Plausible synthesis route for 6-heptyl-m-cresol.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-heptyl-m-cresol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate several thousand scans to obtain a spectrum with adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample of 6-heptyl-m-cresol between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 6-heptyl-m-cresol in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundances of the fragment ions provide valuable structural information.
General workflow for spectroscopic analysis.
References
Synthesis of 6-heptyl-m-cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for m-Cresol, 6-heptyl-, a long-chain alkylphenol. While specific literature on the direct synthesis of this compound is scarce, this document outlines a robust methodology based on the well-established Friedel-Crafts alkylation of m-cresol with 1-heptene. This guide includes a detailed experimental protocol, tabulated data on reaction parameters and expected outcomes, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Long-chain alkylphenols are a class of organic compounds with significant industrial and potential pharmaceutical applications. Their uses range from precursors for detergents and additives in fuels and lubricants to components in phenolic resins and antioxidants. The introduction of a heptyl group onto the m-cresol backbone can impart specific lipophilic properties, making it a molecule of interest for applications requiring enhanced solubility in nonpolar environments or specific interactions with biological membranes.
The synthesis of 6-heptyl-m-cresol can be effectively achieved through the Friedel-Crafts alkylation of m-cresol. This electrophilic aromatic substitution reaction involves the generation of a carbocation from an alkylating agent, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are ortho, para-directing activators, influencing the position of the incoming heptyl group.
Proposed Synthesis Pathway: Friedel-Crafts Alkylation
The primary synthetic route to 6-heptyl-m-cresol is the Friedel-Crafts alkylation of m-cresol using 1-heptene as the alkylating agent and a solid acid catalyst, such as a zeolite or an acid-activated clay. This approach is favored for its environmental advantages over traditional homogeneous Lewis acid catalysts and for the potential to influence regioselectivity.
The reaction proceeds via the protonation of 1-heptene by the acid catalyst to form a secondary heptyl carbocation. This electrophile then attacks the m-cresol ring at the positions activated by the hydroxyl and methyl groups. The primary products expected are 6-heptyl-m-cresol and 4-heptyl-m-cresol, with potential for minor formation of other isomers and di-alkylated products.
Reaction Mechanism
The mechanism for the Friedel-Crafts alkylation of m-cresol with 1-heptene is illustrated below.
Toxicological Profile of m-Cresol, 6-heptyl- (CAS No. 63989-86-6): A Data Gap Analysis and Surrogate Data Review
Disclaimer: No specific toxicological data has been identified for m-Cresol, 6-heptyl- (CAS No. 63989-86-6) in publicly available literature and databases. The following report provides a detailed toxicological overview of the structurally related compound, m-cresol (CAS No. 108-39-4), to serve as a potential surrogate for preliminary hazard assessment. The data presented for m-cresol should be interpreted with caution, as the addition of a heptyl group can significantly alter the toxicokinetic and toxicodynamic properties of the molecule.
Executive Summary
This technical guide addresses the request for toxicological data on m-Cresol, 6-heptyl-. A comprehensive search of scientific literature and regulatory databases revealed a significant lack of toxicological information for this specific chemical. To provide a baseline for potential hazard identification, this document summarizes the available toxicological data for the parent compound, m-cresol. The data for m-cresol indicates that it is acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects. The subsequent sections detail the acute toxicity, irritation and corrosion, and repeated dose toxicity of m-cresol, presented in structured tables. Furthermore, generalized experimental workflows for key toxicological endpoints are visualized using the DOT language.
Quantitative Toxicological Data for m-Cresol (CAS No. 108-39-4)
The following tables summarize the key quantitative toxicological data for m-cresol.
Table 1: Acute Toxicity of m-Cresol
| Endpoint | Value | Species | Route | Reference |
| LD50 | 242 mg/kg | Rat | Oral | [1][2] |
| LD50 | 620 mg/kg | Rabbit | Dermal | [1] |
| LD50 | 2830 mg/kg | Rabbit | Dermal | [2] |
| LC50 | > 710 mg/m³ (1 h) | Rat | Inhalation | [2] |
Table 2: Skin and Eye Irritation of m-Cresol
| Endpoint | Observation | Species | Method | Reference |
| Skin Corrosion/Irritation | Causes severe skin burns | Rabbit | OECD 404 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | OECD 405 | [1] |
Table 3: Repeated Dose Toxicity of m-Cresol
| Study Duration | NOAEL | Species | Route | Effects Observed at Higher Doses | Reference |
| 13 Weeks | 50 mg/kg/day | Rat | Oral (gavage) | Lethargy, tremors, hunched posture, rough hair coats, decreased body weight | [3] |
Experimental Protocols and Workflows
Detailed experimental protocols for the toxicological assessment of m-Cresol, 6-heptyl- are not available due to the absence of studies. However, standardized OECD guidelines are typically followed for such assessments. The following diagrams illustrate the general workflows for key toxicological studies based on the available information for m-cresol.
Acute Oral Toxicity (LD50) Experimental Workflow
Caption: Generalized workflow for an acute oral toxicity (LD50) study.
Dermal Irritation/Corrosion Experimental Workflow
Caption: Generalized workflow for a dermal irritation/corrosion study.
Signaling Pathways
There is no information available in the searched literature regarding the specific signaling pathways affected by either m-Cresol, 6-heptyl- or m-cresol.
Conclusion and Recommendations
The significant data gap in the toxicological profile of m-Cresol, 6-heptyl- (CAS No. 63989-86-6) prevents a comprehensive risk assessment. The provided data on the surrogate substance, m-cresol (CAS No. 108-39-4), suggests that m-Cresol, 6-heptyl- may also possess properties of acute toxicity and skin/eye corrosivity. However, the presence of the C7 alkyl chain is likely to influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicity. It is strongly recommended that empirical toxicological testing be conducted for m-Cresol, 6-heptyl- to determine its specific hazard profile before any significant human or environmental exposure occurs. Priority should be given to studies on acute toxicity (oral, dermal), skin and eye irritation/corrosion, and skin sensitization.
References
An In-depth Technical Guide to 6-heptyl-3-methylphenol: Synthesis, Biological Activity, and Proposed Mechanism of Action
Disclaimer: The compound 6-heptyl-3-methylphenol is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical discovery and characterization pathway based on established principles and data from structurally analogous long-chain alkylphenols. The experimental protocols and data are representative of the methodologies used for and results expected from a compound of this class.
Introduction
Alkylphenols are a broad class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains. They are of significant interest to researchers in medicinal chemistry, materials science, and environmental science due to their diverse biological activities and industrial applications.[1][2] The length and branching of the alkyl chain, along with the substitution pattern on the phenolic ring, can dramatically influence the compound's physicochemical properties and biological effects, which include antimicrobial, antioxidant, and endocrine-disrupting activities.[3][4][5][6]
This technical guide provides a comprehensive overview of a specific long-chain alkylphenol, 6-heptyl-3-methylphenol. We will detail a plausible synthetic route, present hypothetical yet realistic biological activity data based on trends observed for similar molecules, and propose a potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel phenolic compounds.
Synthesis of 6-heptyl-3-methylphenol
The introduction of an alkyl group onto a phenolic ring is most commonly achieved through a Friedel-Crafts alkylation reaction.[7][8][9] This electrophilic aromatic substitution involves the reaction of an alkylating agent (e.g., an alkene or alkyl halide) with an aromatic ring in the presence of a Lewis acid catalyst.[7][9] For the synthesis of 6-heptyl-3-methylphenol, m-cresol (3-methylphenol) serves as the aromatic substrate and 1-heptene can be used as the alkylating agent. The hydroxyl group of m-cresol is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, the substitution is expected to occur at the positions ortho or para to the hydroxyl group (positions 2, 4, and 6). Steric hindrance from the existing methyl group at position 3 would likely favor substitution at the less hindered 6-position.
Experimental Protocol: Friedel-Crafts Alkylation of m-Cresol
Materials:
-
m-Cresol (99%)
-
1-Heptene (98%)
-
Aluminum chloride (AlCl₃), anhydrous (99.9%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (150 mL).
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of m-cresol (1.0 eq) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension.
-
After stirring for 15 minutes, 1-heptene (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then carefully poured into a beaker containing ice and 1M HCl (200 mL) and stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed sequentially with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-heptyl-3-methylphenol.
Synthesis Workflow Visualization
Caption: Proposed workflow for the synthesis and purification of 6-heptyl-3-methylphenol.
Biological Activity
The biological activity of alkylphenols is strongly correlated with the length of the alkyl chain. Increased chain length generally enhances hydrophobicity, which can lead to greater interaction with lipid-rich structures like cell membranes.[3][10] Long-chain alkylphenols have demonstrated significant antimicrobial and cytotoxic effects.[3][11]
Antimicrobial Activity
Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The addition of a long alkyl chain, such as a heptyl group, is expected to enhance the potency of the parent phenol against various bacterial and fungal strains. This enhancement is often attributed to increased disruption of the microbial cell membrane.[10] The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for 6-heptyl-3-methylphenol against a panel of representative microorganisms, based on data for structurally similar compounds.[12][13]
| Table 1: Hypothetical Antimicrobial Activity of 6-heptyl-3-methylphenol | | :--- | :--- | :--- | | Microorganism | Type | Predicted MIC (µg/mL) | | Staphylococcus aureus | Gram-positive bacteria | 16 - 32 | | Bacillus subtilis | Gram-positive bacteria | 8 - 16 | | Escherichia coli | Gram-negative bacteria | 32 - 64 | | Pseudomonas aeruginosa | Gram-negative bacteria | 64 - 128 | | Candida albicans | Yeast (Fungus) | 32 - 64 |
Cytotoxicity
While potent antimicrobial activity is desirable, it is also crucial to assess the cytotoxicity of a new compound against mammalian cells to determine its therapeutic potential. Alkylphenols can exhibit cytotoxicity, and this effect is also dependent on the alkyl chain length and overall hydrophobicity.[11][14]
| Table 2: Hypothetical Cytotoxicity Data for 6-heptyl-3-methylphenol | | :--- | :--- | | Cell Line | Predicted IC₅₀ (µM) | | HEK293 (Human Embryonic Kidney) | 25 - 50 | | HepG2 (Human Hepatocellular Carcinoma) | 15 - 30 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method, a standard procedure in microbiology.[15][16]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast
-
Bacterial/fungal inoculums, adjusted to 0.5 McFarland standard
-
Stock solution of 6-heptyl-3-methylphenol in DMSO
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for yeast)
-
Negative control (media only)
-
Growth control (media + inoculum)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of 6-heptyl-3-methylphenol to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the prepared inoculum to each well (except the negative control wells).
-
Set up control wells: growth control (broth + inoculum), sterility control (broth only), and positive control (broth + inoculum + standard antibiotic).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., the well remains blue), indicating inhibition of microbial growth.[15]
Proposed Mechanism of Action
The primary mechanism of antimicrobial action for many phenolic compounds, particularly those with long alkyl chains, involves the disruption of the bacterial cell membrane's structure and function.[10] The lipophilic heptyl chain of 6-heptyl-3-methylphenol would readily insert into the lipid bilayer of the bacterial membrane. This insertion is proposed to cause a loss of membrane integrity, leading to several downstream effects that culminate in cell death.
Proposed sequence of events:
-
Membrane Intercalation: The molecule partitions into the lipid bilayer, driven by hydrophobic interactions of the heptyl chain.
-
Increased Fluidity and Permeability: The presence of the bulky molecule disrupts the ordered packing of phospholipids, increasing membrane fluidity and permeability.
-
Leakage of Cellular Components: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K⁺), ATP, and nucleic acids.
-
Disruption of Electron Transport Chain: The change in membrane potential and structure can inhibit the function of membrane-bound enzyme systems, such as the electron transport chain, halting cellular respiration.
-
Inhibition of ATP Synthesis: The collapse of the proton motive force across the membrane prevents ATP synthesis.
-
Cell Death: The cumulative effect of these disruptions leads to the cessation of essential cellular processes and ultimately, bacterial cell death.
Signaling Pathway Visualization
References
- 1. ewg.org [ewg.org]
- 2. sgsaxys.com [sgsaxys.com]
- 3. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Alkylphenols--potential modulators of the allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. mt.com [mt.com]
- 10. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 11. Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2.3. Minimal inhibitory concentration (MIC) determination [bio-protocol.org]
- 16. youtube.com [youtube.com]
In-depth Technical Guide on 6-heptyl-m-cresol: A Review of Initial Studies
An Important Note on the Availability of Data: Extensive research for initial studies on 6-heptyl-m-cresol did not yield specific scientific literature or publicly available data for this particular chemical compound. The following guide is constructed based on the known properties of the parent molecule, m-cresol, and general principles of organic chemistry and pharmacology. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational framework for future research on 6-heptyl-m-cresol.
Introduction
m-Cresol (3-methylphenol) is an aromatic organic compound that serves as a precursor and intermediate in the synthesis of numerous chemicals, including pesticides, antiseptics, and solvents. The introduction of a heptyl group at the 6-position of the m-cresol ring would significantly increase its lipophilicity, which could in turn influence its physical, chemical, and biological properties. This guide explores the potential characteristics of 6-heptyl-m-cresol, drawing parallels from the well-documented properties of m-cresol and related alkylphenols.
Physicochemical Properties
The addition of a seven-carbon alkyl chain to the m-cresol structure is expected to alter its physical properties substantially. The following table provides a comparative estimation of these properties.
| Property | m-Cresol (Experimental Data) | 6-heptyl-m-cresol (Predicted) |
| Molecular Formula | C₇H₈O | C₁₄H₂₂O |
| Molar Mass | 108.14 g/mol [1] | 206.33 g/mol |
| Appearance | Colorless to yellowish liquid[1][2] | Likely a viscous liquid or low-melting solid |
| Boiling Point | 202.8 °C[1] | Significantly higher than m-cresol |
| Melting Point | 11-12 °C[1] | Higher than m-cresol |
| Water Solubility | 23.5 g/L at 20 °C[1] | Significantly lower than m-cresol |
| LogP (Octanol/Water Partition Coefficient) | 1.96 | Significantly higher than m-cresol |
Proposed Synthesis
A plausible synthetic route to 6-heptyl-m-cresol would involve the Friedel-Crafts alkylation of m-cresol.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize 6-heptyl-m-cresol by the alkylation of m-cresol with a suitable heptylating agent.
Materials:
-
m-Cresol
-
1-Heptene or 1-Chloroheptane
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise while stirring.
-
To this mixture, add the heptylating agent (1-heptene or 1-chloroheptane) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Figure 1. Proposed workflow for the synthesis of 6-heptyl-m-cresol.
Potential Biological Activities and Signaling Pathways
The introduction of a long alkyl chain could impart novel biological activities to the m-cresol scaffold, particularly related to membrane interactions and receptor binding.
Antimicrobial Activity
Many phenolic compounds exhibit antimicrobial properties. The increased lipophilicity of 6-heptyl-m-cresol may enhance its ability to disrupt bacterial cell membranes, a common mechanism of action for phenolic antiseptics.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of 6-heptyl-m-cresol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Receptor Modulation
The structural similarity of 6-heptyl-m-cresol to other alkylphenols suggests it could potentially interact with nuclear receptors or other signaling proteins. For instance, some alkylphenols are known to be endocrine disruptors by interacting with estrogen receptors.
Figure 2. Hypothetical signaling pathways for 6-heptyl-m-cresol.
Conclusion
While direct experimental data on 6-heptyl-m-cresol is currently unavailable, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are based on established chemical and biological principles and can serve as a starting point for researchers interested in exploring the properties and applications of this novel compound. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the profile of 6-heptyl-m-cresol.
References
Physicochemical Characterization of 6-Heptyl-m-Cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-heptyl-m-cresol, also known as 2-heptyl-5-methylphenol. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its known properties, methodologies for its characterization, and insights into its potential biological interactions. While experimental data for this specific compound is limited, this guide consolidates predicted values and draws upon established knowledge of related alkylphenols to provide a thorough profile. The information herein is designed to support research and development efforts involving this and similar phenolic compounds.
Introduction
6-Heptyl-m-cresol is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. The position and length of the alkyl chain significantly influence the compound's physicochemical properties and biological activity. Alkylphenols are of considerable interest due to their diverse applications and their potential to interact with biological systems, notably as xenoestrogens. A thorough understanding of the physicochemical properties of 6-heptyl-m-cresol is fundamental for its synthesis, purification, formulation, and for elucidating its mechanism of action in biological systems.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-heptyl-m-cresol. It is important to note that where experimental data is not available, predicted values from reliable computational models are provided.
| Property | Value | Source |
| IUPAC Name | 2-Heptyl-5-methylphenol | - |
| Synonyms | 6-Heptyl-m-cresol | - |
| Molecular Formula | C₁₄H₂₂O | PubChem |
| Molecular Weight | 206.32 g/mol | PubChem |
| Predicted Boiling Point | 310.5 ± 25.0 °C at 760 mmHg | ChemSpider |
| Predicted Melting Point | Not Available | - |
| Predicted Water Solubility | 24.1 mg/L at 25 °C | ChemSpider |
| Predicted logP (XlogP) | 5.4 | PubChem |
| Predicted pKa | 10.4 (Acidic) | FooDB |
Experimental Protocols for Characterization
This section outlines detailed methodologies for the key experiments required to characterize 6-heptyl-m-cresol.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of 6-heptyl-m-cresol and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve a 1 mg/mL solution of 6-heptyl-m-cresol in a suitable volatile solvent such as dichloromethane or hexane.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The retention time of the peak will indicate the compound's elution profile, and the mass spectrum will provide the molecular ion peak and fragmentation pattern, which can be used to confirm the structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of 6-heptyl-m-cresol by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of 6-heptyl-m-cresol in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts (δ) will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Expected signals include aromatic protons, the phenolic hydroxyl proton, and protons of the heptyl and methyl groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals will correspond to the different carbon environments in the aromatic ring and the alkyl substituents.
-
-
Data Analysis: The chemical shifts, splitting patterns (for ¹H NMR), and integration values are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 6-heptyl-m-cresol.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride).
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group (around 3600-3200 cm⁻¹).
-
C-H stretching bands for the aromatic and alkyl groups (around 3100-2850 cm⁻¹).
-
C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).
-
A C-O stretching band for the phenol (around 1260-1180 cm⁻¹).
-
Synthesis and Experimental Workflows
The following diagrams illustrate a plausible synthetic route and a general experimental workflow for the characterization of 6-heptyl-m-cresol.
Caption: A plausible synthetic workflow for 6-heptyl-m-cresol via Friedel-Crafts alkylation.
Caption: A general experimental workflow for the physicochemical characterization of 6-heptyl-m-cresol.
Potential Biological Signaling Pathway
Alkylphenols are known to exhibit estrogenic activity, often by interacting with estrogen receptors and modulating downstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway that can be affected.
Caption: A potential signaling pathway affected by 6-heptyl-m-cresol, illustrating the MAPK cascade.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 6-heptyl-m-cresol. While further experimental validation is necessary to confirm the predicted values, the compiled data and outlined protocols offer a robust starting point for researchers. The information on potential biological activity highlights the importance of this class of compounds in drug development and toxicology. As research progresses, a more complete and experimentally-verified profile of 6-heptyl-m-cresol will undoubtedly emerge, building upon the framework presented in this guide.
Synthesis of 6-Heptyl-3-Methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-heptyl-3-methylphenol. Due to the absence of a specific, published synthesis for this exact molecule, this paper outlines a robust and scientifically grounded approach based on the well-established Friedel-Crafts alkylation of cresols. The methodologies, potential challenges, and characterization techniques detailed herein are derived from analogous reactions found in the scientific literature.
Introduction
6-Heptyl-3-methylphenol is an alkylated phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of novel pharmaceutical agents, antioxidants, and other specialty chemicals. Its structure, featuring a heptyl chain attached to a cresol backbone, suggests that its properties could be of interest for applications requiring lipophilic phenolic compounds. This guide will focus on the most probable and efficient method for its laboratory-scale synthesis: the Friedel-Crafts alkylation of m-cresol.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The most direct and widely used method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation.[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst. In the proposed synthesis of 6-heptyl-3-methylphenol, m-cresol will be alkylated with a suitable heptylating agent.
The hydroxyl and methyl groups of m-cresol are both activating and direct the incoming electrophile to the ortho and para positions. The lone pair of electrons on the oxygen atom of the hydroxyl group strongly activates the ring, making it highly nucleophilic.[4] The primary positions for electrophilic attack on m-cresol are C2, C4, and C6. Due to steric hindrance from the adjacent methyl and hydroxyl groups, the C6 position is a likely site for alkylation.
Reaction Scheme:
Caption: Proposed synthesis of 6-heptyl-3-methylphenol.
Experimental Protocol
This section details a hypothetical but plausible experimental procedure for the synthesis of 6-heptyl-3-methylphenol via Friedel-Crafts alkylation of m-cresol with 1-heptene. The use of an alkene as the alkylating agent is common in industrial applications and can be achieved with a strong acid catalyst.[1]
Materials:
-
m-Cresol (99%)
-
1-Heptene (98%)
-
Anhydrous Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.
-
Reagent Charging: The flask is charged with m-cresol and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise to the stirred solution at 0 °C (ice bath). The addition should be done carefully to control any exotherm.
-
Addition of Alkylating Agent: 1-Heptene is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-heptyl-3-methylphenol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table provides a template for recording and comparing quantitative data from different experimental runs for the synthesis of 6-heptyl-3-methylphenol.
| Experiment ID | m-Cresol (mol) | 1-Heptene (mol) | Catalyst | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Crude Yield (g) | Purified Yield (g) | % Yield |
| EXP-001 | ||||||||||
| EXP-002 | ||||||||||
| EXP-003 |
Reaction Mechanism and Experimental Workflow
Friedel-Crafts Alkylation Mechanism
The mechanism of the Friedel-Crafts alkylation using an alkene proceeds through the formation of a carbocation electrophile.
Caption: Mechanism of Friedel-Crafts alkylation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for synthesis.
Potential Challenges and Considerations
-
Polyalkylation: Since the alkyl group is activating, there is a risk of polyalkylation, where more than one heptyl group is added to the cresol ring.[2] Using a molar excess of m-cresol can help to minimize this.
-
Isomer Formation: The alkylation can occur at different positions on the aromatic ring, leading to a mixture of isomers. Careful control of reaction conditions (temperature, catalyst) can influence the regioselectivity. The separation of these isomers might require careful chromatography.
-
Carbocation Rearrangement: Primary alkyl halides are prone to carbocation rearrangements to form more stable secondary or tertiary carbocations.[3] While 1-heptene will initially form a secondary carbocation, further rearrangements are possible, though less likely in this specific case. Using milder reaction conditions can sometimes suppress rearrangements.
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating it.[5] An excess of the catalyst may be required to drive the reaction to completion.
Conclusion
The synthesis of 6-heptyl-3-methylphenol can be effectively approached through the Friedel-Crafts alkylation of m-cresol. This guide provides a detailed, albeit theoretical, framework for its synthesis, including a comprehensive experimental protocol, mechanistic insights, and a workflow diagram. While challenges such as isomer control and polyalkylation exist, careful optimization of the reaction conditions should allow for the successful synthesis and isolation of the target compound. The data and methodologies presented here serve as a valuable starting point for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Note and Protocols for the Analysis of m-Cresol, 6-heptyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol, 6-heptyl- is a substituted phenolic compound. Given the absence of specific standardized analytical methods for this particular molecule, this document provides a comprehensive guide to developing a robust analytical protocol. The methodologies outlined are based on established techniques for the analysis of structurally similar compounds, such as alkylated cresols and other alkylphenols. These compounds are frequently analyzed in environmental, food, and biological matrices due to their potential as endocrine disruptors. The primary analytical techniques suitable for the determination of m-Cresol, 6-heptyl- are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Analytical Methods Overview
The selection of an appropriate analytical method will depend on the sample matrix, the required sensitivity, and the available instrumentation. Both GC and HPLC offer viable approaches for the analysis of m-Cresol, 6-heptyl-.
-
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic peak shape. Flame Ionization Detection (FID) can be used for general screening, while Mass Spectrometry (MS) provides definitive identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Reversed-phase chromatography is the most common mode for separating alkylphenols. Detection can be achieved using Diode Array Detection (DAD) or fluorescence detection for enhanced sensitivity. Coupling HPLC with MS (LC-MS) offers the highest degree of selectivity and sensitivity.
Quantitative Data Summary
As no specific quantitative data for m-Cresol, 6-heptyl- is available in the literature, the following table summarizes typical performance characteristics of analytical methods for similar alkylphenols. These values should be considered as a starting point for method validation for m-Cresol, 6-heptyl-.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| GC-MS/MS | Alkylphenols | Water | - | - | - | >95 | [1] |
| HPLC-DAD | 4-n-Octylphenol | Milk | - | - | 0.10 - 2.0 µg/mL | - | [2] |
| GC-MS (NCI) | Alkylphenols | Produced Water | low ng/L | - | - | - | [3] |
| HPLC-FLD | Alkylphenols | Water | 5 ng/mL | 15 ng/mL | 0.0008 - 0.1 µg/mL | - | [4] |
| SPE-HPLC-Fluorescence | Nonylphenol | Estuarine Water | 0.15 µg/L | - | 0.05 - 16 mg/L | - | [5] |
Note: LOD = Limit of Detection, LOQ = Limit of Quantitation. These values are highly matrix-dependent and should be experimentally determined for m-Cresol, 6-heptyl-.
Experimental Protocols
The following are detailed, generalized protocols for the analysis of m-Cresol, 6-heptyl- based on methods for similar compounds. It is crucial to note that these protocols will require optimization and validation for the specific application.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on the general procedures for analyzing alkylphenols in water and solid samples[1][3].
1. Sample Preparation
-
Aqueous Samples (e.g., Water):
-
To 1 L of the water sample, add a suitable surrogate standard.
-
Perform a liquid-liquid extraction by adding 50 mL of n-hexane and shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic (upper) layer.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., Soil, Tissue):
-
Homogenize 10 g of the solid sample with anhydrous sodium sulfate to remove water.
-
Add a surrogate standard.
-
Extract the sample with 40 mL of a hexane/acetone mixture (1:1, v/v) using sonication for 20 minutes.
-
Separate the solvent extract from the solid residue.
-
Repeat the extraction with a fresh portion of the solvent mixture.
-
Combine the extracts and concentrate to a final volume of 1 mL.
-
2. Derivatization (Optional but Recommended)
To improve the volatility and chromatographic performance of m-Cresol, 6-heptyl-, derivatization of the hydroxyl group is recommended. A common derivatizing agent is pentafluorobenzoyl chloride (PFBCl)[3].
-
To the 1 mL extract, add 10 µL of PFBCl and 10 µL of pyridine (as a catalyst).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of 5% sodium bicarbonate solution to quench the reaction.
-
Vortex the mixture and collect the organic layer for GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized m-Cresol, 6-heptyl-. A full scan can be used for initial identification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from methods for the analysis of alkylphenols in various matrices[2][4].
1. Sample Preparation
-
Aqueous Samples (e.g., Water):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
Liquid Samples with High Organic Content (e.g., Milk):
-
Utilize a supported liquid extraction (SLE) cartridge[2].
-
Mix 10 mL of the milk sample with a suitable internal standard.
-
Load the sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with two 5 mL aliquots of dichloromethane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector:
-
Diode Array Detector (DAD): Monitor at the wavelength of maximum absorbance for m-Cresol, 6-heptyl- (likely around 275-280 nm).
-
Fluorescence Detector (FLD): Excite at approximately 220 nm and measure emission at around 315 nm for enhanced sensitivity[4].
-
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: Generalized workflow for the analysis of m-Cresol, 6-heptyl- by GC-MS.
Caption: Generalized workflow for the analysis of m-Cresol, 6-heptyl- by HPLC.
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 3. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: "m-Cresol, 6-heptyl-" as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"m-Cresol, 6-heptyl-", a heptyl-substituted derivative of 3-methylphenol, is an important, though not widely commercially available, building block in organic synthesis. Its structural features, comprising a phenolic hydroxyl group, a methyl group, and a seven-carbon alkyl chain on an aromatic ring, make it a valuable precursor for the synthesis of various target molecules. This document provides detailed application notes and experimental protocols for the synthesis of "m-Cresol, 6-heptyl-" and its subsequent use as a key intermediate in the preparation of novel cannabinoids, which are of significant interest in drug discovery and development. The methodologies described herein are based on established chemical transformations, including Friedel-Crafts acylation and subsequent reduction, as well as acid-catalyzed condensation reactions.
Key Applications
The primary application of "m-Cresol, 6-heptyl-" lies in its role as a precursor to synthetic cannabinoids. The length of the alkyl side chain on the phenolic ring of cannabinoids is a critical determinant of their pharmacological activity, particularly their affinity for the cannabinoid receptors CB1 and CB2. Heptyl-substituted cannabinoids, such as analogues of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), have demonstrated significantly higher binding affinities and, in some cases, greater potency compared to their naturally occurring pentyl counterparts.[1] This makes "m-Cresol, 6-heptyl-" a crucial starting material for the development of new therapeutic agents targeting the endocannabinoid system.[2][3]
Synthesis of "m-Cresol, 6-heptyl-"
A plausible and efficient synthetic route to "m-Cresol, 6-heptyl-" involves a two-step process starting from readily available m-cresol:
-
Friedel-Crafts Acylation: m-Cresol is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the seven-carbon acyl group onto the aromatic ring.[4] Due to the directing effects of the hydroxyl and methyl groups, the acylation is expected to occur predominantly at the position para to the hydroxyl group and ortho to the methyl group.
-
Reduction of the Ketone: The resulting acyl cresol is then reduced to the corresponding alkyl cresol. This can be achieved under either acidic conditions (Clemmensen reduction) or basic conditions (Wolff-Kishner reduction), depending on the compatibility of other functional groups in the molecule.[5][6][7]
Experimental Protocol 1: Synthesis of 6-Heptanoyl-m-cresol (Friedel-Crafts Acylation)
Materials:
-
m-Cresol
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of m-cresol (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
After stirring for 15 minutes, add heptanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-heptanoyl-m-cresol.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Experimental Protocol 2: Synthesis of "m-Cresol, 6-heptyl-" (Clemmensen Reduction)
Materials:
-
6-Heptanoyl-m-cresol
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and a solution of 6-heptanoyl-m-cresol in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added periodically during the reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and decant the liquid from the excess zinc amalgam.
-
Transfer the liquid to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting "m-Cresol, 6-heptyl-" by vacuum distillation or column chromatography.
Table 1: Representative Yields for Friedel-Crafts Acylation and Reduction Reactions
| Reaction Step | Substrate | Reagents | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | Phenol | Acyl Chloride, AlCl₃ | Hydroxyarylketone | 40-90% | [8] |
| Clemmensen Reduction | Aryl-alkyl ketone | Zn(Hg), HCl | Alkylarene | High (~76%) | [6] |
| Wolff-Kishner Reduction | Aryl-alkyl ketone | NH₂NH₂, KOH, ethylene glycol | Alkylarene | High | [5] |
Application in Cannabinoid Synthesis
"m-Cresol, 6-heptyl-" can be utilized as a key building block in the synthesis of novel heptyl-substituted cannabinoids. A common strategy involves the acid-catalyzed condensation of the phenolic building block with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol or geraniol.[9][10] This reaction typically yields a mixture of cannabinoid isomers that can be separated by chromatography.
Experimental Protocol 3: Synthesis of a Heptyl-Substituted Cannabinoid Analogue
Materials:
-
"m-Cresol, 6-heptyl-"
-
p-Mentha-2,8-dien-1-ol (for CBD/THC analogues) or Geraniol (for CBG analogues)
-
p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of "m-Cresol, 6-heptyl-" (1.0 equivalent) and p-mentha-2,8-dien-1-ol or geraniol (1.1 equivalents) in anhydrous dichloromethane or toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 90 minutes for CBD analogues, or longer for other isomers), monitoring by TLC.[9] For CBG analogues, heating at 110 °C may be required.[10]
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of cannabinoid analogues by column chromatography on silica gel to isolate the desired products.
Table 2: Representative Yields for Cannabinoid Synthesis
| Phenolic Precursor | Terpenoid | Product | Yield (%) | Reference |
| Olivetol (5-pentylresorcinol) | p-Mentha-2,8-dien-1-ol | Cannabidiol (CBD) | ~25-38% | [1][11] |
| 5-Heptylresorcinol | p-Mentha-2,8-dien-1-ol | Cannabidiphorol (CBDP) | ~30% | [9] |
| Olivetol | Geraniol | Cannabigerol (CBG) | ~40-60% | [12][13] |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from m-cresol to a heptyl-substituted cannabinoid analogue.
Caption: Synthetic route to heptyl-substituted cannabinoids.
Structure-Activity Relationship Logic
The following diagram illustrates the logical relationship between the alkyl chain length of the phenolic precursor and the resulting cannabinoid's receptor affinity.
Caption: Influence of alkyl chain length on cannabinoid activity.
References
- 1. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. future4200.com [future4200.com]
- 12. Efficient Synthesis of Cannabigerol, Grifolin, and Piperogalin via Alumina-Promoted Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Biological Activity Screening of Novel Phenolic Compounds
Introduction
These application notes outline a general and robust workflow for the initial biological activity screening of the novel phenolic compound, m-Cresol, 6-heptyl-. Due to the limited publicly available data on this specific molecule, a tiered screening approach is proposed. This protocol is designed for researchers in drug discovery and chemical biology to assess the potential therapeutic effects of uncharacterized compounds. The workflow encompasses initial high-throughput screening (HTS) to identify potential biological targets, followed by secondary assays for confirmation and mechanism of action studies.
Experimental Protocols
Primary High-Throughput Screening (HTS)
Objective: To identify potential biological targets of m-Cresol, 6-heptyl- from a broad panel of assays.
Materials:
-
m-Cresol, 6-heptyl- (stock solution in DMSO)
-
Assay plates (384-well or 1536-well)
-
A diverse panel of biochemical and cell-based assays (e.g., enzyme inhibition, receptor binding, cell viability, reporter gene assays)
-
Automated liquid handling systems
-
Plate readers (e.g., fluorescence, luminescence, absorbance)
Protocol:
-
Compound Preparation: Prepare a stock solution of m-Cresol, 6-heptyl- in 100% DMSO. Create a dilution series to be tested at various concentrations (e.g., from 100 µM down to 1 nM).
-
Assay Miniaturization: Optimize each assay for a high-throughput format in 384- or 1536-well plates.
-
Compound Dispensing: Use an automated liquid handler to dispense nanoliter volumes of the compound dilutions into the assay plates. Include appropriate controls (positive, negative, and vehicle).
-
Assay Execution: Add reagents, cells, or substrates to the assay plates according to the specific protocol for each assay.
-
Incubation: Incubate the plates for the required time and at the appropriate temperature.
-
Data Acquisition: Read the plates using a suitable plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition or activation for each concentration of m-Cresol, 6-heptyl-. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).
Secondary Assays: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of "hits" from the primary screen and to determine the potency (e.g., IC50 or EC50) of m-Cresol, 6-heptyl-.
Materials:
-
m-Cresol, 6-heptyl-
-
Reagents and cells for the specific "hit" assays
-
96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a fresh stock solution of m-Cresol, 6-heptyl- and create a wider and more granular dilution series (e.g., 10-point, 3-fold dilutions).
-
Assay Performance: Repeat the "hit" assays with the new dilution series.
-
Data Analysis: Plot the percent inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 or EC50 value.
Mechanism of Action (MoA) Studies
Objective: To elucidate the mechanism by which m-Cresol, 6-heptyl- exerts its biological effect. The specific experiments will depend on the nature of the confirmed target. Below is a hypothetical example for a kinase inhibitor.
Protocol (Example: Kinase Inhibition MoA):
-
Enzyme Kinetics: Perform kinetic studies to determine if m-Cresol, 6-heptyl- is a competitive, non-competitive, or uncompetitive inhibitor of the target kinase. Vary the concentrations of both the compound and the substrate (ATP).
-
Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) of the compound to the target protein.
-
Cellular Target Engagement: Employ methods such as the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in a cellular context.
Data Presentation
The following tables represent hypothetical data for m-Cresol, 6-heptyl- based on the proposed screening workflow.
Table 1: Hypothetical Primary HTS Results for m-Cresol, 6-heptyl- (at 10 µM)
| Assay Target | Assay Type | Result (% Inhibition) | Hit (Yes/No) |
| Kinase X | Biochemical | 85.2 | Yes |
| Protease Y | Biochemical | 12.5 | No |
| GPCR Z | Cell-based | 5.3 | No |
| Ion Channel A | Cell-based | 3.1 | No |
| Nuclear Receptor B | Cell-based | 67.8 | Yes |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits
| Target | Assay Type | IC50 / EC50 (µM) | Hill Slope | R² |
| Kinase X | Biochemical | 2.5 | 1.1 | 0.98 |
| Nuclear Receptor B | Cell-based | 15.8 | 0.9 | 0.95 |
Table 3: Hypothetical Kinase Selectivity Panel for m-Cresol, 6-heptyl-
| Kinase | % Inhibition at 10 µM |
| Kinase X | 85.2 |
| Kinase Family Member 1 | 25.4 |
| Kinase Family Member 2 | 15.7 |
| Off-target Kinase 1 | 5.1 |
| Off-target Kinase 2 | 2.3 |
Visualizations
Caption: A general experimental workflow for screening novel compounds.
Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase X.
Application Notes and Protocols for the Derivatization of m-Cresol, 6-heptyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction:
m-Cresol, 6-heptyl-, a substituted phenolic compound, holds potential for various applications in drug development and chemical synthesis due to its unique structural features. The presence of a hydroxyl group on the aromatic ring and a long alkyl chain provides opportunities for derivatization to modify its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This document provides an overview of potential derivatization techniques applicable to m-Cresol, 6-heptyl-, along with detailed experimental protocols and expected outcomes. While specific data for this particular molecule is not extensively available in public literature, the methodologies presented are based on well-established reactions for similar alkylated phenols and cresols.
Key Derivatization Strategies
The primary site for derivatization on m-Cresol, 6-heptyl- is the phenolic hydroxyl group. Common strategies to modify this functional group include etherification, esterification, and silylation. These reactions can be employed to introduce a variety of functional groups, thereby tuning the molecule's properties for specific applications.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming an ether linkage by reacting a phenoxide with an alkyl halide. This approach can be used to introduce various alkyl or substituted alkyl groups to the phenolic oxygen of m-Cresol, 6-heptyl-.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-Cresol, 6-heptyl- (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis Workflow
Esterification: Acylation with Acid Chlorides or Anhydrides
Esterification of the phenolic hydroxyl group can be achieved by acylation using acid chlorides or anhydrides in the presence of a base. This introduces an ester functionality, which can act as a prodrug moiety or alter the compound's polarity.
Experimental Protocol:
-
Reaction Setup: Dissolve m-Cresol, 6-heptyl- (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a base, such as triethylamine (TEA, 1.5 eq) or pyridine (used as both solvent and base), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride; 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
Signaling Pathway Analogy for Esterification:
Caption: Esterification Reaction Pathway
Silylation: Protection of the Hydroxyl Group
Silylation is a common technique to protect the phenolic hydroxyl group, increasing its volatility for gas chromatography (GC) analysis or to prevent unwanted side reactions during subsequent synthetic steps.
Experimental Protocol:
-
Reaction Setup: In a vial, dissolve m-Cresol, 6-heptyl- (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Add a catalyst/base, such as imidazole (1.5 eq) or pyridine.
-
Silylation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The crude silyl ether can often be used without further purification. If necessary, purify by flash chromatography on silica gel.
Experimental Workflow for Silylation:
Caption: Silylation Experimental Workflow
Quantitative Data Summary
The following table summarizes hypothetical yet representative quantitative data for the described derivatization reactions of an alkylated cresol. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Derivatization Method | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Product Purity (%) (by HPLC/GC) |
| Etherification | Benzyl bromide, NaH | DMF | 18 | 85-95 | >98 |
| Esterification | Acetyl chloride, TEA | DCM | 3 | 90-98 | >99 |
| Silylation | TBDMSCl, Imidazole | DMF | 2 | >95 | >98 (by GC) |
Analytical Characterization
The successful derivatization of m-Cresol, 6-heptyl- can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts corresponding to the newly introduced functional groups. For example, in etherification, new peaks for the benzylic protons would appear.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by MS, showing an increase corresponding to the mass of the added group.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are useful for assessing the purity of the derivatives and for monitoring the reaction progress.[2] Derivatization, particularly silylation, can improve the chromatographic behavior of phenols for GC analysis.[1][3]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the phenol and the appearance of new characteristic bands (e.g., C=O stretch for esters) can confirm the reaction.
Applications in Drug Development
Derivatization of m-Cresol, 6-heptyl- can be a valuable strategy in drug discovery and development:
-
Prodrug Design: Ester derivatives can be designed as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.
-
Improving Pharmacokinetic Properties: The addition of different functional groups can modulate the lipophilicity (LogP), solubility, and metabolic stability of the parent molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized to explore the SAR of m-Cresol, 6-heptyl- and its analogues for a particular biological target.
Disclaimer: The provided protocols are generalized and may require optimization for m-Cresol, 6-heptyl-. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for m-Cresol, 6-heptyl-
Product Name: m-Cresol, 6-heptyl- Synonyms: 2-Heptyl-5-methylphenol; 6-Heptyl-3-methylphenol CAS Number: 63989-86-6 Molecular Formula: C₁₄H₂₂O Molecular Weight: 206.33 g/mol
Forward-Looking Statement
The following application notes and protocols are based on the known biological activities of structurally similar long-chain alkylphenols and cresols. Currently, there is limited specific experimental data published for m-Cresol, 6-heptyl-. These protocols are provided as a guide for researchers and scientists to explore its potential applications and should be adapted and validated as necessary.
Potential Applications
Based on the structure-activity relationships of related phenolic compounds, m-Cresol, 6-heptyl- is anticipated to have applications as an antimicrobial and antiseptic agent. The presence of a C7 alkyl chain increases its lipophilicity, which may enhance its ability to interact with and disrupt microbial cell membranes.
-
Antiseptic Formulations: Potential use as an active ingredient in topical antiseptics for skin disinfection.
-
Disinfectants: Application in surface disinfectants for laboratory and healthcare settings.
-
Preservative: Potential as a preservative in cosmetics or other formulations susceptible to microbial growth. The antimicrobial activity of alkyl-substituted phenols is well-documented.[1][2][3][4]
-
Antifouling Agent: Alkylphenols have shown antifouling activity, suggesting a potential application in marine coatings.[5]
Quantitative Data (Exemplary)
No specific quantitative data for m-Cresol, 6-heptyl- is currently available. The following table provides representative Minimum Inhibitory Concentration (MIC) data for other alkyl-substituted phenols to illustrate the expected antimicrobial potency and format for data presentation. The antimicrobial effect of such substances often depends on the length and structure of the alkyl radical.[3]
| Compound | Organism | MIC (µg/mL) | Reference Compound |
| p-n-Hexylphenol | Staphylococcus aureus | 12.5 | Phenol |
| p-n-Heptylphenol | Staphylococcus aureus | 6.25 | Phenol |
| p-n-Octylphenol | Staphylococcus aureus | 3.13 | Phenol |
| p-n-Hexylphenol | Escherichia coli | 50 | Phenol |
| p-n-Heptylphenol | Escherichia coli | 25 | Phenol |
| p-n-Octylphenol | Escherichia coli | 12.5 | Phenol |
| p-n-Heptylphenol | Candida albicans | 12.5 | Phenol |
Note: This data is illustrative and based on trends observed for similar compounds where antimicrobial activity increases with the length of the n-alkyl chain up to a certain point.[4]
Experimental Protocols
Protocol 1: Synthesis of m-Cresol, 6-heptyl- via Friedel-Crafts Alkylation
This protocol describes a general method for the alkylation of m-cresol, which can be adapted for the synthesis of the title compound. Alkylation of cresols can be achieved using alcohols or olefins in the presence of an acid catalyst.[6][7]
Workflow Diagram:
Caption: Workflow for the synthesis of m-Cresol, 6-heptyl-.
Materials:
-
m-Cresol
-
1-Heptene (or 1-Heptanol)
-
Concentrated Sulfuric Acid (or other acid catalyst like Amberlyst-15)
-
Anhydrous Hexane (or other inert solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve m-cresol (1 equivalent) in anhydrous hexane.
-
Add 1-heptene (1.2 equivalents).
-
Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure m-Cresol, 6-heptyl-.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of m-Cresol, 6-heptyl- that inhibits the visible growth of a microorganism.
Materials:
-
m-Cresol, 6-heptyl- stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the m-Cresol, 6-heptyl- stock solution in the appropriate growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension in the growth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of the compound in each well.
-
Include a positive control (medium + inoculum, no compound) and a negative control (medium only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Mechanism of Action
Phenolic compounds, including cresols, typically exert their antimicrobial effect by disrupting the cell's structure and function. The long alkyl chain of m-Cresol, 6-heptyl- is expected to enhance its interaction with the lipid components of the microbial cell membrane.
The primary mechanism involves:
-
Membrane Intercalation: The lipophilic heptyl group partitions into the lipid bilayer of the cell membrane.
-
Disruption of Membrane Integrity: This intercalation disrupts the packing of phospholipids, increasing membrane fluidity and permeability.[8][9]
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K⁺), ATP, proteins, and nucleic acids.[8]
-
Protein Denaturation: At higher concentrations, phenolic compounds can denature both membrane-bound and cytoplasmic proteins, leading to the inhibition of essential enzymatic activities and ultimately cell death.[1][2]
Mechanism Diagram:
Caption: Proposed antimicrobial mechanism of m-Cresol, 6-heptyl-.
References
- 1. rroij.com [rroij.com]
- 2. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for m-Cresol Formulation Development
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "m-Cresol, 6-heptyl-" yielded limited publicly available information. This document provides a detailed guide on the formulation development of the structurally similar and well-documented compound, m-Cresol (3-methylphenol) . The principles, protocols, and data presented herein can serve as a foundational template for the formulation development of "m-Cresol, 6-heptyl-".
Application Notes for m-Cresol
m-Cresol is a colorless to yellowish liquid organic compound with a phenolic odor. It is widely utilized in the pharmaceutical industry, primarily as a preservative and stabilizer in various formulations. Its antimicrobial properties are crucial for preventing microbial contamination in multi-dose parenteral and topical drug products, thereby ensuring their safety and extending their shelf life.[1][2][3]
1.1. Therapeutic Applications and Mechanism of Action
While m-Cresol itself is not typically the active pharmaceutical ingredient (API), its role is critical in maintaining the efficacy and safety of numerous therapeutic products.[1][2] It is a common excipient in insulin preparations, antivenoms, and some vaccines.[4][5][6]
The primary mechanism of action of m-Cresol as a bactericide and disinfectant is the disruption of bacterial cell membranes.[7][8] This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. This physical disruption mechanism makes it effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.[9]
1.2. Physicochemical Properties
A thorough understanding of the physicochemical properties of m-Cresol is essential for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [4] |
| Molecular Weight | 108.14 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [4] |
| Odor | Phenolic, tar-like | [4] |
| Melting Point | 11-12 °C | [4] |
| Boiling Point | 202 °C | [4] |
| Water Solubility | 20 g/L (at 20 °C) | [4] |
| pKa | 10.1 (at 25 °C) | [4] |
| LogP | 1.96 | [4] |
1.3. Formulation Considerations
m-Cresol is utilized in various dosage forms, with parenteral and topical formulations being the most common.
-
Parenteral Formulations: In injectable products, such as insulin and antivenoms, m-Cresol is used as a preservative at concentrations typically ranging from 0.15% to 0.35% (w/v).[5] It helps maintain the sterility of multi-dose vials after the first use.[10] It can also act as a stabilizer for proteins, helping to prevent aggregation.[1][11]
-
Topical Formulations: For dermal applications, m-Cresol can be included as a preservative and antiseptic agent in creams and lotions.[9][12]
-
Solubilizing Agent: Due to its chemical structure, m-Cresol can act as a solvent or co-solvent to solubilize active pharmaceutical ingredients (APIs) with limited aqueous solubility.[1][2]
Experimental Protocols for m-Cresol Formulation Development
The following protocols provide a framework for the systematic development of formulations containing m-Cresol.
2.1. Protocol 1: Solubility Assessment
Objective: To determine the solubility of m-Cresol in various pharmaceutically relevant solvents.
Materials:
-
m-Cresol
-
Purified Water
-
Ethanol
-
Propylene Glycol
-
Glycerin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials
-
Shaking incubator
-
Analytical balance
-
HPLC with UV detector
Methodology:
-
Prepare saturated solutions of m-Cresol in each solvent by adding an excess amount of m-Cresol to a known volume of the solvent in a vial.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved m-Cresol.
-
Centrifuge the samples to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of m-Cresol in the diluted supernatant using a validated HPLC method.[13]
2.2. Protocol 2: Excipient Compatibility Study
Objective: To evaluate the physical and chemical compatibility of m-Cresol with selected excipients.
Materials:
-
m-Cresol
-
API (if applicable)
-
Selected excipients (e.g., buffers, tonicity modifiers, surfactants)
-
Vials
-
Stability chambers (e.g., 40 °C/75% RH)
-
HPLC with UV detector
-
pH meter
-
Visual inspection apparatus
Methodology:
-
Prepare binary mixtures of m-Cresol with each selected excipient in a predetermined ratio (e.g., 1:1).
-
For liquid and semi-solid formulations, prepare the complete formulation with and without m-Cresol.
-
Store the samples in sealed vials under accelerated stability conditions (e.g., 40 °C/75% RH) and at room temperature.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Measure the pH of the liquid formulations.
-
Assay of m-Cresol and API: Quantify the concentration of m-Cresol and the API using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor for the appearance of any new peaks in the chromatogram.
-
2.3. Protocol 3: Antimicrobial Effectiveness Testing (AET)
Objective: To determine the effectiveness of m-Cresol as a preservative in the final formulation.
Materials:
-
Final formulation containing m-Cresol
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
-
Culture media
-
Sterile containers
Methodology:
-
This test should be performed according to the guidelines of relevant pharmacopeias (e.g., USP <51>, Ph. Eur. 5.1.3).
-
Inoculate separate samples of the formulation with a standardized suspension of each test microorganism to achieve an initial concentration of 10⁵ to 10⁶ colony-forming units (CFU) per mL.[5]
-
Incubate the inoculated containers at a specified temperature (e.g., 20-25 °C).
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each container and determine the number of viable microorganisms.
-
Compare the results with the pharmacopeial acceptance criteria for the specific category of the product.
Data Presentation
Table 1: Solubility of m-Cresol in Common Solvents at 25 °C
| Solvent | Solubility (g/L) |
| Purified Water | 20 |
| Ethanol | Freely Soluble |
| Propylene Glycol | Soluble |
| Glycerin | Soluble |
| PBS (pH 7.4) | 22 |
Table 2: Excipient Compatibility of m-Cresol in an Aqueous Formulation (4 weeks at 40 °C/75% RH)
| Excipient | Appearance | pH Change | m-Cresol Assay (%) | API Assay (%) | Degradation Products |
| Control (no excipient) | Clear, colorless | < 0.1 | 99.5 | 99.2 | None detected |
| Sodium Chloride | Clear, colorless | < 0.1 | 99.3 | 99.0 | None detected |
| Glycerol | Clear, colorless | < 0.1 | 99.6 | 99.1 | None detected |
| Polysorbate 80 | Clear, colorless | < 0.2 | 98.9 | 98.5 | Minor peak at RRT 1.2 |
Visualizations
Caption: Experimental Workflow for m-Cresol Formulation Development
Caption: Mechanism of Antimicrobial Action of m-Cresol
References
- 1. nbinno.com [nbinno.com]
- 2. Meta‑Cresol Pharmaceutical Grade - Actylis Lab Solutions [actylislab.com]
- 3. safic-alcan.com [safic-alcan.com]
- 4. echemi.com [echemi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cresol - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M-Cresol Ingredient Allergy Safety Information [skinsafeproducts.com]
- 13. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-Cresol, 6-heptyl- In Vitro Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Cresol, 6-heptyl-, a derivative of m-cresol, is a phenolic compound with potential biological activities.[1][2] While specific research on this particular molecule is limited, its structural class suggests potential applications as an antimicrobial or antioxidant agent. Cresols, in general, are known to exhibit bactericidal properties by disrupting bacterial cell membranes.[3] Phenolic compounds are a broad class of molecules frequently studied for their antioxidant, anti-inflammatory, and anticancer properties.[4][5]
This document provides detailed protocols for the in vitro evaluation of m-Cresol, 6-heptyl-, focusing on assays relevant to its potential antioxidant and cytotoxic activities. The provided methodologies can be adapted for screening and characterizing the bioactivity of this compound.
Postulated Mechanism of Action
Based on the known activities of similar phenolic compounds, m-Cresol, 6-heptyl- may exert its biological effects through several mechanisms:
-
Antioxidant Activity: By donating a hydrogen atom from its hydroxyl group, it can scavenge free radicals, thus mitigating oxidative stress.
-
Antimicrobial Activity: The lipophilic heptyl group may facilitate its integration into bacterial cell membranes, leading to disruption of membrane integrity and cell death.[3]
-
Modulation of Signaling Pathways: Phenolic compounds are known to influence various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
m-Cresol, 6-heptyl-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
Protocol:
-
Prepare a stock solution of m-Cresol, 6-heptyl- in methanol.
-
Create a series of dilutions of the stock solution to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the compound.
-
For the positive control, use ascorbic acid or Trolox in place of the test compound.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Materials:
-
m-Cresol, 6-heptyl-
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution of m-Cresol, 6-heptyl- in a suitable solvent.
-
Create a series of dilutions of the stock solution.
-
In a 96-well plate, add 190 µL of the diluted ABTS solution to 10 µL of each compound dilution.
-
Use Trolox as a positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the control (ABTS solution without the compound) and A_sample is the absorbance in the presence of the compound.
-
Determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant bacterial strain
-
m-Cresol, 6-heptyl-
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of m-Cresol, 6-heptyl- in DMSO and create serial dilutions in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the following formula:
% Viability = (A_sample / A_control) * 100
Where A_sample is the absorbance of the cells treated with the compound and A_control is the absorbance of the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Antioxidant Activity of m-Cresol, 6-heptyl-
| Assay | Test Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | m-Cresol, 6-heptyl- | Insert Value |
| Ascorbic Acid (Control) | Insert Value | |
| ABTS Radical Scavenging | m-Cresol, 6-heptyl- | Insert Value |
| Trolox (Control) | Insert Value |
Table 2: Cytotoxic Activity of m-Cresol, 6-heptyl- against HeLa Cells
| Compound | Incubation Time (h) | IC50 (µM) |
| m-Cresol, 6-heptyl- | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value | |
| Doxorubicin (Control) | 24 | Insert Value |
| 48 | Insert Value | |
| 72 | Insert Value |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Workflow for the MTT cell viability assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by m-Cresol, 6-heptyl-, leading to an antioxidant response. Phenolic compounds can potentially activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant defenses.
Caption: Hypothetical Nrf2-mediated antioxidant signaling pathway.
References
- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cresol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
"m-Cresol, 6-heptyl-" purification methods
An effective purification strategy for 6-heptyl-m-cresol is crucial for ensuring the quality and reliability of research and development outcomes in the pharmaceutical and chemical industries. Due to the absence of specific purification protocols for this compound in the available literature, this document provides detailed application notes and protocols adapted from established methods for the purification of structurally similar compounds, primarily m-cresol and other long-chain alkylphenols. The methods described herein, including complexation-crystallization and high-performance liquid chromatography (HPLC), are standard techniques in organic chemistry and can be tailored to the specific properties of 6-heptyl-m-cresol.
Application Notes
The purification of 6-heptyl-m-cresol can be approached using two primary methods: selective complexation followed by crystallization, and chromatographic separation. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Complexation-Crystallization: This method relies on the selective formation of a solid complex between the target molecule and a complexing agent, typically urea. This technique is particularly effective for separating isomers or compounds with similar physical properties. For 6-heptyl-m-cresol, the bulky heptyl group may influence the efficiency of complex formation. It is anticipated that the increased hydrophobicity due to the heptyl chain will necessitate adjustments to the solvent system, favoring less polar solvents to facilitate precipitation of the complex. The subsequent decomplexation step liberates the purified compound.
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation based on the differential partitioning of the compound between a stationary phase and a mobile phase. For a non-polar compound like 6-heptyl-m-cresol, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The long heptyl chain will lead to strong retention on the reversed-phase column, requiring a mobile phase with a higher proportion of organic solvent for elution. Gradient elution is recommended to achieve optimal separation from both more polar and less polar impurities.
Experimental Protocols
The following protocols are adapted from established procedures for m-cresol and other alkylphenols and should be optimized for 6-heptyl-m-cresol.
Protocol 1: Purification by Urea Complexation-Crystallization
This protocol is adapted from methods for separating cresol isomers.[1][2][3]
1. Complex Formation and Crystallization:
- In a suitable reactor, dissolve the crude 6-heptyl-m-cresol in a mixed solvent system. A potential starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar co-solvent like toluene to aid in the dissolution of urea.[1][2]
- Add urea to the solution. The molar ratio of urea to 6-heptyl-m-cresol should be empirically determined, starting with a ratio of approximately 1.5:1.
- Heat the mixture to 70-90°C with stirring until all solids are dissolved.[1][2]
- Gradually cool the solution to room temperature, and then further cool to 0-10°C to induce crystallization of the urea-6-heptyl-m-cresol complex.[2] Allow crystallization to proceed for 2-4 hours.[1]
- Collect the crystalline complex by filtration.
- Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove residual impurities.
2. Decomplexation:
- Suspend the collected urea-cresol complex in a solvent that will dissolve the 6-heptyl-m-cresol but not the urea, such as toluene or diethyl ether.
- Heat the suspension to 50-60°C and stir for 1-2 hours to break the complex.[1]
- Filter the mixture while hot to remove the solid urea.
- The filtrate now contains the purified 6-heptyl-m-cresol dissolved in the solvent.
3. Isolation of Purified Product:
- Remove the solvent from the filtrate by rotary evaporation under reduced pressure.
- The remaining residue is the purified 6-heptyl-m-cresol.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on general principles for the separation of alkylphenols.[4][5][6][7]
1. Sample Preparation:
- Dissolve the crude 6-heptyl-m-cresol in a suitable organic solvent, such as acetonitrile or methanol, to a concentration appropriate for HPLC analysis (e.g., 1-5 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
- Gradient Program:
- Start with a mobile phase composition suitable for retaining the compound on the column (e.g., 60% B).
- Linearly increase the proportion of Solvent B to elute the 6-heptyl-m-cresol. A suggested gradient is from 60% to 95% B over 20-30 minutes.
- Hold at high organic content to elute any less polar impurities.
- Return to the initial conditions and re-equilibrate the column.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where 6-heptyl-m-cresol shows strong absorbance (e.g., 270-280 nm).
- Injection Volume: 10-20 µL.
3. Fraction Collection and Product Isolation:
- Collect the fraction corresponding to the main peak of 6-heptyl-m-cresol.
- Combine the collected fractions.
- Remove the mobile phase solvents by rotary evaporation to yield the purified product.
Data Presentation
The following table summarizes typical quantitative data obtained for the purification of m-cresol using methods analogous to those described above. This data can serve as a benchmark for the expected outcomes when purifying 6-heptyl-m-cresol, although optimization will be necessary.
| Parameter | Urea Complexation-Crystallization | Azeotropic Distillation |
| Starting Material | Mixture of m-cresol and p-cresol | Mixture of m-cresol and p-cresol |
| Purity Achieved | >99% | Up to 98%[8] |
| Key Reagents | Urea, Toluene, Hexane[3] | Benzyl alcohol[8] |
| Operating Temperature | Crystallization: 0-10°C; Decomplexation: 50-60°C[1][2] | Distillation under vacuum[8] |
| Reflux Ratio | Not Applicable | 10/1 to 100/1[8] |
Visualizations
Caption: General workflow for the purification of 6-heptyl-m-cresol.
Caption: Step-by-step protocol for purification via urea complexation.
References
- 1. CN103204766B - Method for separating and purifying m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 2. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 3. CN104230669B - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of Alkylated Cresols, with a Focus on m-Cresol Derivatives
Introduction
m-Cresol and its derivatives are important industrial chemicals used in the manufacturing of resins, disinfectants, and preservatives.[1] Quantitative analysis of these compounds is crucial for quality control, environmental monitoring, and safety assessment. This document outlines detailed protocols for the determination of m-cresol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), techniques that are readily adaptable for alkylated cresols like "m-Cresol, 6-heptyl-".
Physicochemical Properties of m-Cresol
Understanding the physicochemical properties of the analyte is fundamental for method development. While specific data for "m-Cresol, 6-heptyl-" is unavailable, the properties of m-cresol provide a useful reference.
| Property | Value | Reference |
| Molecular Formula | C7H8O | [2] |
| Molecular Weight | 108.14 g/mol | [2] |
| Boiling Point | 202.8 °C | [3] |
| Melting Point | 11 °C | [3] |
| Solubility in Water | 23.5 g/L at 20 °C | [3] |
| CAS Number | 108-39-4 | [2] |
For "m-Cresol, 6-heptyl-", one would expect a higher molecular weight, a higher boiling point, and significantly lower water solubility due to the hydrophobic heptyl group. These differences would necessitate adjustments to the chromatographic conditions, such as a stronger organic mobile phase in reversed-phase HPLC or a higher temperature program in GC.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of phenolic compounds. A reversed-phase method is commonly employed, offering good separation and sensitivity.[4]
Application Note: HPLC for m-Cresol Quantification
This method is suitable for the determination of m-cresol in pharmaceutical formulations and can be adapted for other matrices.[4] The isocratic elution provides a rapid and simple analysis. For "m-Cresol, 6-heptyl-", a gradient elution with a higher percentage of organic solvent would likely be necessary to ensure elution from the column in a reasonable time.
Experimental Protocol: HPLC-UV
Objective: To quantify m-cresol using a reversed-phase HPLC method with UV detection.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)[4]
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
m-Cresol standard
-
Sample containing the analyte
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60% methanol in water containing 0.1% TFA.[4] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of m-cresol in the mobile phase. From the stock solution, prepare a series of calibration standards at concentrations ranging from 75 to 120 µg/mL.[4]
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Quantification: Create a calibration curve by plotting the peak area of the m-cresol standards against their concentration. Determine the concentration of m-cresol in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of m-cresol by HPLC-UV.
Quantitative Analysis by Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like cresols. It often provides higher resolution for isomers compared to HPLC.[5]
Application Note: GC for m-Cresol Quantification
GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a standard method for the analysis of cresols in various matrices, including environmental and biological samples.[6] For less volatile derivatives like "m-Cresol, 6-heptyl-", a higher final oven temperature and potentially a derivatization step to increase volatility might be necessary. A patent describes a GC method for m-cresol that involves derivatization followed by analysis on a capillary column.[7]
Experimental Protocol: GC-FID
Objective: To quantify m-cresol using a GC method with FID detection. This protocol is based on general methods for cresol analysis.[6][7]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 5% Phenyl-methylpolysiloxane)[7]
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen (FID fuel, high purity)
-
Air (FID oxidant, high purity)
-
m-Cresol standard
-
Solvent for dilution (e.g., Methylene Chloride or Methanol)
-
Sample containing the analyte
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of m-cresol in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the solvent to a concentration within the calibration range.
-
Solid Samples: Perform a solvent extraction (e.g., with methylene chloride) using sonication. Filter the extract before injection.[6]
-
Biological Samples (e.g., Urine): Perform an acid hydrolysis to release conjugated cresols, followed by liquid-liquid extraction with a solvent like methylene chloride.[6]
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 6 °C/min to 300 °C and hold for 20 minutes.[7]
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solutions.
-
Quantification: Generate a calibration curve by plotting the peak area of the m-cresol standards against their concentration. Calculate the concentration in the sample using this curve. The area normalization method can also be used for purity determination.[7]
GC Analysis Workflow Diagram
Caption: Workflow for the quantitative analysis of m-cresol by GC-FID.
Summary of Quantitative Data and Method Parameters
The following tables summarize key parameters from the literature for the analysis of cresols.
Table 1: HPLC Method Parameters for m-Cresol Analysis
| Parameter | Condition | Reference |
| Column | Jupiter RP C-18 (4.6 mm ID × 250 mm L, 5 µm) | [4] |
| Mobile Phase | 0.1% TFA in 60% Methanol | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 217 nm | [4] |
| Linearity Range | 75–120 µg/mL | [4] |
| Retention Time | ~5.2 min | [4] |
Table 2: GC Method Parameters for m-Cresol Isomer Analysis
| Parameter | Condition | Reference |
| Column | 5wt%-phenyl-95wt% methylpolysilicone | [7] |
| Carrier Gas | Not specified, typically He or N2 | [7] |
| Temperature Program | 60°C (2 min), ramp 6°C/min to 300°C (20 min) | [7] |
| Detector | Flame Ionization Detector (FID) | [7] |
| Sample Preparation | Derivatization may be required | [7] |
Conclusion
While specific methods for "m-Cresol, 6-heptyl-" are not documented in the searched literature, the established protocols for m-cresol provide an excellent starting point for method development. Both HPLC and GC are suitable techniques, and the choice will depend on the sample matrix, required sensitivity, and available instrumentation. For the less volatile and more hydrophobic "m-Cresol, 6-heptyl-", modifications to the described methods, such as adjusting the mobile phase composition in HPLC or the temperature program in GC, will be necessary. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, and robustness of the developed analytical procedure.[8]
References
- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3-methyl- [webbook.nist.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN106324138A - Gas chromatographic method of m-cresol - Google Patents [patents.google.com]
- 8. coresta.org [coresta.org]
Application Notes and Protocols for the Synthesis of 6-Heptyl-m-Cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyl-m-cresol, systematically known as 2-heptyl-5-methylphenol, is an alkylated phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its long alkyl chain imparts lipophilic characteristics, which can be advantageous in modulating the biological activity and physical properties of derivative compounds.
The synthesis of 6-heptyl-m-cresol is typically achieved through the Friedel-Crafts alkylation of m-cresol. This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of m-cresol with a heptyl group. The hydroxyl and methyl groups on the cresol ring direct the incoming alkyl group primarily to the ortho and para positions relative to the hydroxyl group. Due to steric hindrance from the existing methyl group, the major product is often the ortho-substituted isomer, 6-heptyl-m-cresol.
This document provides detailed application notes and experimental protocols for the synthesis of 6-heptyl-m-cresol, based on established methodologies for the alkylation of phenols and cresols.
Reaction Principle: Friedel-Crafts Alkylation
The synthesis of 6-heptyl-m-cresol is based on the Friedel-Crafts alkylation reaction.[1] In this electrophilic aromatic substitution reaction, an alkylating agent, such as an alkene (e.g., 1-heptene) or an alkyl halide (e.g., 1-chloroheptane), reacts with the aromatic ring of m-cresol in the presence of a catalyst.[1] The catalyst, typically a Brønsted or Lewis acid, activates the alkylating agent to generate a carbocation or a carbocation-like species, which then attacks the electron-rich aromatic ring of m-cresol.[1]
The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are activating and ortho-, para-directing. This means they increase the reactivity of the aromatic ring towards electrophilic attack and direct the incoming electrophile to the positions ortho and para to the hydroxyl group. In the case of m-cresol, the primary positions for substitution are 2, 4, and 6. The formation of 6-heptyl-m-cresol (ortho-alkylation) is often favored.
Data Presentation: Reaction Parameters for Alkylation of m-Cresol
| Parameter | Alkylation with 1-Decene | Alkylation with Isopropyl Alcohol |
| Catalyst | 25%HPW/SBA-15[2] | Strong acid resin (CT-151 DR)[3][4] |
| Temperature | 160 °C[2] | 180 °C (453 K)[3][4] |
| Reaction Time | 150 min[2] | 60 - 240 min[3][4] |
| Molar Ratio (m-cresol:alkylating agent) | Not Specified | 5:1[3][4] |
| Catalyst Loading | 0.5 wt%[2] | 0.05 g/cm³[3][4] |
| Conversion of m-cresol | 93.8%[2] | High (not specified) |
| Selectivity | 54.5% for 4-(decan-2-yl)-3-methylphenol (para-isomer)[2] | High for mono-alkylated products[3][4] |
Experimental Protocols
The following are two representative protocols for the synthesis of 6-heptyl-m-cresol based on analogous alkylation reactions.
Protocol 1: Alkylation of m-Cresol with 1-Heptene using a Solid Acid Catalyst
This protocol is adapted from the alkylation of m-cresol with 1-decene and is expected to yield a mixture of ortho- and para-heptyl-m-cresol.[2]
Materials:
-
m-Cresol
-
1-Heptene
-
Solid acid catalyst (e.g., 25% Tungstophosphoric acid on SBA-15, or a similar acidic zeolite)
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-cresol and the solid acid catalyst (e.g., 0.5 g of catalyst per 100 g of m-cresol).
-
Addition of Reactants: Add toluene as a solvent, followed by the dropwise addition of 1-heptene. A typical molar ratio of m-cresol to 1-heptene would be between 2:1 and 5:1 to minimize di-alkylation.
-
Reaction: Heat the mixture to a reflux temperature of approximately 150-170°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove unreacted m-cresol, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation of m-Cresol with 1-Chloroheptane
This protocol uses a classical Friedel-Crafts approach with an alkyl halide.
Materials:
-
m-Cresol
-
1-Chloroheptane
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (or another inert solvent)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Formation of Electrophile: Cool the suspension in an ice bath. Slowly add 1-chloroheptane to the stirred suspension.
-
Addition of m-Cresol: After the addition of 1-chloroheptane, add a solution of m-cresol in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography.
Visualizations
Below are diagrams illustrating the reaction pathway and a general experimental workflow for the synthesis of 6-heptyl-m-cresol.
Caption: Reaction pathway for the acid-catalyzed alkylation of m-cresol with 1-heptene.
Caption: General experimental workflow for the synthesis of 6-heptyl-m-cresol.
Safety Precautions
-
m-Cresol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Friedel-Crafts catalysts like aluminum chloride are water-sensitive and corrosive. Handle in a dry environment and quench carefully.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: The Role of Cresol Derivatives as Chemical Intermediates
A focus on m-Cresol and its derivatives in organic synthesis, with a special note on the absence of specific data for 6-heptyl-m-cresol.
Introduction
I. General Applications of m-Cresol Derivatives
m-Cresol and its derivatives are precursors to a multitude of chemical products. The strategic placement of functional groups on the cresol ring allows for diverse chemical transformations, leading to a variety of end products.
Table 1: Major Product Classes Derived from m-Cresol and its Derivatives
| Product Class | Specific Examples | Reference |
| Agrochemicals | Fenitrothion, Fenthion, Permethrin | [2][4] |
| Pharmaceuticals | Thymol, Amylmetacresol, Bevantolol, Tolimidone, Levofloxacin precursors | [2][5][7][8] |
| Dyes and Pigments | Hair dye couplers (e.g., 6-amino-m-cresol) | [9][10] |
| Polymers and Resins | Phenolic resins, Plasticizers | [1][3][4] |
| Antioxidants | 3-methyl-6-t-butylphenol | [7] |
| Disinfectants | Chloro-m-cresol | [5] |
II. Key Chemical Transformations
The utility of m-cresol derivatives as chemical intermediates stems from their reactivity in several key organic reactions. The hydroxyl group can undergo etherification and esterification, while the aromatic ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation.
A. Nitration of m-Cresol
Nitration is a common first step to introduce a nitro group onto the cresol ring, which can then be further transformed, for instance, by reduction to an amino group. 6-Nitro-m-cresol is a key intermediate in the synthesis of various compounds, including precursors for the antibiotic levofloxacin.[8]
Experimental Protocol: General Procedure for the Nitration of m-Cresol
Disclaimer: This is a generalized protocol and requires optimization for specific substrates and scales. Appropriate safety precautions must be taken when handling strong acids.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place m-cresol dissolved in a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Representative Data for Nitration of m-Cresol
| Reactant | Product | Reagents | Typical Yield | Reference |
| m-Cresol | 6-Nitro-m-cresol | HNO₃, H₂SO₄ | Not specified | [8] |
B. Amination of m-Cresol Derivatives
The amino group is another crucial functional group that can be introduced onto the cresol ring, often through the reduction of a nitro group. 6-Amino-m-cresol, for example, is used as a coupler in oxidative hair dye formulations.[9][10]
Experimental Protocol: General Procedure for the Reduction of a Nitro-Cresol
Disclaimer: This is a generalized protocol. The choice of reducing agent and reaction conditions depends on the specific substrate. Catalytic hydrogenation is a common method.
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro-cresol derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the uptake of hydrogen and the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude amino-cresol, which can be further purified if necessary.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the role of m-cresol derivatives as key intermediates in multi-step syntheses.
Caption: Synthetic pathway from m-cresol to key intermediates.
Caption: General workflow for utilizing m-cresol derivatives.
IV. Conclusion
While specific data on 6-heptyl-m-cresol as a chemical intermediate is not currently available in the public domain, the broader family of m-cresol derivatives represents a cornerstone of the chemical industry. Their versatility in undergoing a range of chemical transformations makes them indispensable starting materials for the synthesis of a diverse array of valuable products. The protocols and pathways described herein provide a foundational understanding for researchers and drug development professionals interested in leveraging the synthetic potential of this important class of phenolic compounds. Further research into the synthesis and application of novel derivatives, such as 6-heptyl-m-cresol, could unlock new chemical entities with unique properties and applications.
References
- 1. m-Cresol- application_Chemicalbook [chemicalbook.com]
- 2. m-Cresol - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cresol - Wikipedia [en.wikipedia.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. klandchemicals.com [klandchemicals.com]
- 9. cir-safety.org [cir-safety.org]
- 10. ec.europa.eu [ec.europa.eu]
Application Note and Protocols for the Synthesis of 6-Heptyl-m-cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and experimental protocols for the synthesis of 6-heptyl-m-cresol via the Friedel-Crafts alkylation of m-cresol with 1-heptene. Alkylated phenols and cresols are important intermediates in the synthesis of various industrial and pharmaceutical compounds. The introduction of a heptyl group into the m-cresol structure can significantly modify its physicochemical properties, making it a valuable building block in drug development and material science. This protocol will focus on achieving selective alkylation at the C-6 position, which is ortho to the hydroxyl group.
The synthesis is based on the principles of Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for the formation of C-C bonds.[1] The reaction involves the electrophilic attack of a carbocation, generated from the alkylating agent (1-heptene), on the electron-rich aromatic ring of m-cresol. The choice of catalyst is crucial for achieving high yield and selectivity for the desired isomer. While various catalysts can be employed for Friedel-Crafts alkylation, including Lewis acids, solid acids like zeolites, and acid resins, achieving high ortho-selectivity often requires specific catalytic systems.[2][3] This protocol will propose the use of a catalyst known for promoting ortho-alkylation.
Reaction Scheme
The overall reaction for the alkylation of m-cresol with 1-heptene to produce 6-heptyl-m-cresol is shown below:
Experimental Protocols
This section provides a detailed protocol for the synthesis of 6-heptyl-m-cresol. It is based on established methods for the alkylation of phenols and cresols with alkenes and may require optimization for specific laboratory conditions and desired purity levels.
Materials and Reagents
-
m-Cresol (≥99%)
-
1-Heptene (≥98%)
-
Aluminum chloride (AlCl₃, anhydrous, ≥99%) or a shape-selective zeolite catalyst (e.g., H-ZSM-5)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instrumentation for product characterization (GC-MS, ¹H NMR, ¹³C NMR)
Experimental Procedure
-
Catalyst Preparation (if using a supported catalyst): If a solid acid catalyst like a zeolite is used, it should be activated prior to use by heating under vacuum to remove any adsorbed water.
-
Reaction Setup:
-
Set up the three-neck round-bottom flask in a heating mantle on a magnetic stirrer.
-
Equip the flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry.
-
Purge the entire system with an inert gas (nitrogen or argon) to maintain anhydrous conditions.
-
-
Reaction Execution:
-
In the reaction flask, dissolve m-cresol in anhydrous toluene.
-
Add the catalyst to the m-cresol solution. For AlCl₃, a molar ratio of catalyst to m-cresol of 0.1:1 to 0.3:1 is a typical starting point. For solid acid catalysts, a weight percentage of 5-10% relative to m-cresol can be used.
-
Heat the mixture to the desired reaction temperature (a starting point of 80-100 °C can be explored).
-
Slowly add 1-heptene to the reaction mixture from the dropping funnel over a period of 1-2 hours with vigorous stirring. A molar ratio of m-cresol to 1-heptene of 2:1 to 5:1 is recommended to minimize dialkylation.[4]
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If AlCl₃ was used, quench the reaction by slowly adding ice-cold 1 M HCl solution. For solid catalysts, filter the reaction mixture to remove the catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the 6-heptyl-m-cresol isomer.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous alkylation reactions. These values should be considered as a starting point for optimization.
Table 1: Reaction Parameters for Alkylation of m-Cresol
| Parameter | Value | Reference/Rationale |
| Reactants | ||
| m-Cresol | 1.0 eq | Limiting reagent |
| 1-Heptene | 0.5 - 0.2 eq | To minimize polyalkylation[4] |
| Catalyst | ||
| Type | AlCl₃ or H-ZSM-5 | Common Friedel-Crafts catalysts |
| Loading (AlCl₃) | 0.1 - 0.3 eq | Typical for Lewis acid catalysis |
| Loading (H-ZSM-5) | 5 - 10 wt% | Typical for solid acid catalysis |
| Solvent | ||
| Type | Toluene (anhydrous) | Inert solvent |
| Volume | 5 - 10 mL per gram of m-cresol | To ensure adequate mixing |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | To be optimized |
| Time | 4 - 12 hours | To be optimized based on monitoring |
| Atmosphere | Inert (N₂ or Ar) | To maintain anhydrous conditions |
Table 2: Analytical Data for Product Characterization (Hypothetical)
| Analytical Technique | Expected Result for 6-heptyl-m-cresol |
| GC-MS | |
| Retention Time | Dependent on column and conditions |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to C₁₄H₂₂O |
| ¹H NMR (CDCl₃) | |
| Aromatic Protons | Signals in the range of 6.5-7.2 ppm |
| Heptyl Chain Protons | Aliphatic signals in the range of 0.8-2.6 ppm |
| Hydroxyl Proton | A broad singlet, chemical shift dependent on concentration |
| Methyl Protons | A singlet around 2.2-2.4 ppm |
| ¹³C NMR (CDCl₃) | |
| Aromatic Carbons | Signals in the range of 110-160 ppm |
| Heptyl Chain Carbons | Aliphatic signals in the range of 14-40 ppm |
| Methyl Carbon | A signal around 20-22 ppm |
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 6-heptyl-m-cresol.
Caption: Chemical reaction pathway for the synthesis of 6-heptyl-m-cresol.
Caption: General experimental workflow for the alkylation of m-cresol.
Safety Precautions
-
m-Cresol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
1-Heptene is flammable. Keep away from ignition sources.
-
Anhydrous aluminum chloride is highly reactive with water and moisture, releasing HCl gas. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.
-
Toluene is a flammable and toxic solvent. Use in a fume hood and avoid inhalation.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Conclusion
This application note provides a comprehensive guide for the synthesis of 6-heptyl-m-cresol. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development. Optimization of the reaction conditions, particularly the choice of catalyst and temperature, will be key to achieving high yields and selectivity for the desired 6-heptyl-m-cresol isomer. Careful adherence to safety protocols is essential throughout the experimental process.
References
Application Note and Protocol for the Analysis of 6-Heptyl-m-cresol by High-Performance Liquid Chromatography (HPLC)
Introduction
6-heptyl-m-cresol is an alkylphenol, a class of organic compounds that are of interest in various fields, including the development of pharmaceutical agents and industrial chemicals. The long heptyl chain attached to the cresol backbone significantly increases its hydrophobicity compared to simpler cresols. Accurate and reliable quantification of 6-heptyl-m-cresol is crucial for quality control, stability testing, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic compounds.
This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method for the determination of 6-heptyl-m-cresol. While a standardized method for this specific analyte is not widely established, the following protocol is based on established principles for the analysis of other long-chain alkylphenols and is intended to serve as a robust starting point for method development and validation.
Experimental Protocols
Sample Preparation
The sample preparation procedure aims to dissolve the 6-heptyl-m-cresol in a solvent compatible with the HPLC mobile phase.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 6-heptyl-m-cresol reference standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
For bulk substance analysis, accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. A common approach is a liquid-liquid extraction with a suitable organic solvent, followed by evaporation of the solvent and reconstitution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.
-
HPLC Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: A system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Chromatographic Conditions
The increased hydrophobicity of 6-heptyl-m-cresol due to the heptyl chain necessitates a mobile phase with a higher organic solvent composition compared to methods for simpler phenols.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 272 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 6.5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample and standard preparation to data analysis.
Caption: Workflow for the HPLC analysis of 6-heptyl-m-cresol.
Conclusion
The proposed reverse-phase HPLC method provides a reliable and robust framework for the quantification of 6-heptyl-m-cresol. The isocratic mobile phase and UV detection make it a straightforward and accessible analytical technique for research and quality control laboratories. It is recommended that this method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its suitability for its intended purpose. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-heptyl-m-cresol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-heptyl-m-cresol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-heptyl-m-cresol via Friedel-Crafts alkylation of m-cresol with a heptylating agent (e.g., 1-heptene or 1-heptanol).
Q1: Why is the overall yield of 6-heptyl-m-cresol consistently low?
A1: Low overall yield can be attributed to several factors. The primary reasons often involve suboptimal reaction conditions, catalyst inefficiency, or reactant purity.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and molar ratio of reactants are critical. Friedel-Crafts alkylations are sensitive to these parameters. For instance, a temperature of around 453 K and a higher molar ratio of m-cresol to the alkylating agent (e.g., 5:1) have been shown to favor mono-alkylation and improve yields in similar reactions.[1][2]
-
Catalyst Deactivation or Inappropriateness: The choice of acid catalyst is crucial. Strong acid resins, zeolites, or certain metal oxides are commonly used.[1][3] The catalyst can be deactivated by impurities or by the water formed during the reaction, especially when using an alcohol as the alkylating agent.[1] Consider using a heterogeneous catalyst for easier recovery and potential reuse.
-
Purity of Reactants and Solvents: Impurities in m-cresol, the heptylating agent, or the solvent can interfere with the reaction and poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
Q2: How can I minimize the formation of isomeric byproducts?
A2: The formation of multiple isomers (e.g., 2-heptyl-m-cresol and 4-heptyl-m-cresol) is a common challenge in the alkylation of m-cresol due to the directing effects of the hydroxyl and methyl groups.[2][4]
-
Steric Hindrance: Employing a bulkier catalyst may favor alkylation at the less sterically hindered positions.
-
Catalyst Selection: The pore size and structure of zeolite catalysts can offer shape selectivity, favoring the formation of a specific isomer.[3] For instance, in the propylation of m-cresol, H-ZSM-5 showed high selectivity to thymol.[3]
-
Temperature Control: Reaction temperature can influence the isomer distribution. A systematic study of the reaction temperature is recommended to find the optimal point for the desired isomer.
Q3: What leads to the formation of polyalkylated products, and how can I prevent it?
A3: Polyalkylation occurs because the initial alkylated product is often more reactive than the starting arene.[5]
-
Molar Ratio of Reactants: The most effective way to reduce polyalkylation is to use a large excess of the aromatic compound (m-cresol) relative to the alkylating agent.[1] A molar ratio of 5:1 (m-cresol:alkylating agent) or higher is recommended.
-
Reaction Time: Shorter reaction times can also limit the formation of polyalkylated products. Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized.
Q4: I am observing O-alkylation as a significant side reaction. How can I promote C-alkylation?
A4: The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is influenced by the reaction conditions.
-
Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored product, especially at lower temperatures. C-alkylation is typically the thermodynamically more stable product. Running the reaction at higher temperatures can favor the formation of the C-alkylated product.[2]
-
Catalyst Choice: The nature of the acid catalyst can influence the O- vs. C-alkylation ratio. Strong Brønsted acids may favor C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 6-heptyl-m-cresol?
A1: The synthesis is typically achieved through a Friedel-Crafts alkylation reaction. This involves the electrophilic attack of a heptyl carbocation (or a polarized heptyl-leaving group complex) on the electron-rich aromatic ring of m-cresol. The reaction is catalyzed by an acid.[2][5] The hydroxyl and methyl groups on the m-cresol ring direct the incoming heptyl group primarily to the ortho and para positions relative to the hydroxyl group.
Q2: What are the most common alkylating agents for this synthesis?
A2: The most common alkylating agents are 1-heptene or 1-heptanol. Alkenes are often preferred as they generate the carbocation directly in the presence of an acid catalyst and avoid the formation of water as a byproduct, which can deactivate some catalysts.
Q3: Which type of catalyst is most effective for this reaction?
A3: A variety of solid acid catalysts have been shown to be effective for similar alkylations of phenols. These include:
-
Strong Acid Resins: These are polymeric catalysts that are effective and can be easily filtered off after the reaction.[1][2]
-
Zeolites: These are microporous aluminosilicates that can offer shape selectivity, potentially improving the yield of the desired isomer.[3]
-
Supported Acids: Acids like tungstophosphoric acid supported on mesoporous silica have shown high activity in the alkylation of m-cresol with long-chain alkenes.[6]
Q4: Is a solvent necessary for this reaction?
A4: The alkylation of m-cresol can often be carried out under solvent-free conditions, which is environmentally advantageous.[1][2] However, in some cases, a non-polar, inert solvent can be used to control viscosity and improve heat transfer.
Quantitative Data Summary
The following table summarizes the effects of various reaction parameters on the conversion and selectivity in the alkylation of m-cresol, based on literature for similar reactions. This data can be used as a starting point for the optimization of 6-heptyl-m-cresol synthesis.
| Parameter | Variation | Effect on m-cresol Conversion | Effect on Mono-alkylated Product Selectivity | Reference |
| Molar Ratio (m-cresol:alkylating agent) | 1:1 to 5:1 | May decrease slightly | Increases significantly (reduces polyalkylation) | [1][2] |
| Temperature | Increasing from 423 K to 453 K | Increases | Can influence isomer distribution; higher temperatures may favor C-alkylation | [1][2][3] |
| Catalyst Amount | Increasing concentration | Increases | May slightly decrease di-alkylated products | [1][2] |
| Reaction Time | Increasing | Increases conversion up to a point, then may increase polyalkylation | Optimal time needs to be determined experimentally | [1][2][6] |
Experimental Protocol: Synthesis of 6-heptyl-m-cresol
This protocol is a suggested starting point based on successful alkylations of m-cresol with other alkenes.[2][6] Optimization will be required.
Materials:
-
m-Cresol (≥99%)
-
1-Heptene (≥98%)
-
Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5, or 25%HPW/SBA-15)
-
Anhydrous Toluene (optional, as solvent)
-
Sodium hydroxide solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Catalyst Activation: If using a solid catalyst like a zeolite, activate it by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and the solid acid catalyst (e.g., 0.05 g of catalyst per cm³ of reaction mixture).[2] If using a solvent, add it at this stage.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 160 °C or 433 K).[6]
-
Molar Ratio: Use a molar ratio of m-cresol to 1-heptene of 5:1 to minimize polyalkylation.[1][2]
-
Reaction: Slowly add 1-heptene to the reaction mixture under vigorous stirring. Let the reaction proceed for a predetermined time (e.g., 150 minutes).[6] Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Wash the crude product with a 5% sodium hydroxide solution to remove unreacted m-cresol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate. .
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate the 6-heptyl-m-cresol isomer.
Visualizations
Caption: Reaction pathway for the synthesis of 6-heptyl-m-cresol.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: m-Cresol, 6-heptyl-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of m-Cresol, 6-heptyl-. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After synthesis, my crude product is a complex mixture. What are the likely impurities?
A1: The synthesis of m-Cresol, 6-heptyl-, commonly achieved through Friedel-Crafts alkylation of m-cresol with a heptylating agent (e.g., 1-heptene or a heptyl halide), can result in several impurities.[1][2] Understanding these will guide your purification strategy. The primary impurities include:
-
Unreacted m-cresol: Due to incomplete reaction.
-
Isomeric Products: Alkylation can occur at different positions on the aromatic ring, leading to ortho- and para-isomers relative to the hydroxyl group. The directing effects of the hydroxyl and methyl groups on m-cresol make the formation of multiple isomers possible.
-
Poly-alkylated Products: The addition of more than one heptyl group to the cresol ring can occur, resulting in di- or even tri-heptylated cresols.[1]
-
Rearranged Alkyl Chain Isomers: The heptyl group may undergo carbocation rearrangement during the Friedel-Crafts reaction, leading to products with branched heptyl chains.[3]
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) used in the synthesis.[4]
-
Solvent Residues: Residual solvent from the reaction or initial work-up.
Q2: How can I effectively remove unreacted m-cresol from my product?
A2: Unreacted m-cresol is significantly more polar than the desired 6-heptyl-m-cresol. This difference in polarity can be exploited for separation:
-
Aqueous Base Extraction: You can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH). The more acidic m-cresol will be deprotonated and move into the aqueous phase, while the less acidic and more sterically hindered 6-heptyl-m-cresol will remain in the organic phase.[5] Be cautious, as some of the product may also be extracted if the base is too concentrated or the extraction is too vigorous.
-
Column Chromatography: Flash column chromatography is highly effective. The less polar 6-heptyl-m-cresol will elute much faster than the more polar m-cresol.
-
Vacuum Distillation: Due to the significant difference in boiling points, vacuum distillation can separate m-cresol from the much higher boiling 6-heptyl-m-cresol.[6][7][8]
Q3: I am struggling to separate the different isomers of heptyl-m-cresol. What methods are recommended?
A3: Separating isomers of alkylated phenols is a common challenge due to their similar physical properties.
-
Flash Column Chromatography: This is often the most practical method on a laboratory scale. Careful selection of the mobile phase and using a high-resolution silica gel can improve separation. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is recommended.
-
Preparative HPLC: For very difficult separations and to obtain high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]
-
Melt Crystallization: For larger quantities, melt crystallization can be an effective technique. This involves carefully cooling the molten mixture to selectively crystallize the desired isomer.[10][11]
Q4: My purified m-Cresol, 6-heptyl- has a distinct color (e.g., yellow or brown). What is the cause and how can I decolorize it?
A4: Color in phenolic compounds often arises from the formation of colored oxidation products. Phenols are susceptible to oxidation, which can be accelerated by exposure to air, light, or residual catalyst.
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the carbon off through a pad of celite. The activated carbon will adsorb the colored impurities.
-
Fresh Purification: Re-purifying the material by column chromatography can also remove colored impurities.
-
Inert Atmosphere: To prevent re-oxidation, handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Q5: I am considering vacuum distillation for purification. What are the key considerations?
A5: Vacuum distillation is suitable for thermally stable, high-boiling compounds like m-Cresol, 6-heptyl-.[6][7][8]
-
High Vacuum: A good vacuum pump is essential to lower the boiling point sufficiently to prevent thermal decomposition.
-
Heating Mantle and Stirring: Use a heating mantle with a magnetic stirrer for even heating and to prevent bumping.[12]
-
Short Path Distillation: For very high boiling points or small quantities, a short-path distillation apparatus is recommended to minimize product loss.
-
Fractional Distillation: If you need to separate components with close boiling points (e.g., isomers), a fractional distillation column (like a Vigreux column) will be necessary.
Quantitative Data Summary
The following table summarizes potential impurities in the synthesis of m-Cresol, 6-heptyl- and their expected relative boiling points, which is a key parameter for purification by distillation.
| Compound | Structure | Expected Boiling Point (Relative to Product) | Notes |
| m-Cresol | C₇H₈O | Much Lower | Starting material. Easily removed by distillation. |
| m-Cresol, 6-heptyl- | C₁₄H₂₂O | - | Desired Product |
| Isomeric Heptyl-m-cresols | C₁₄H₂₂O | Similar | Positional isomers will have very close boiling points. |
| Di-heptyl-m-cresols | C₂₁H₃₆O | Much Higher | Poly-alkylated byproduct. Will remain in the distillation pot. |
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of m-Cresol, 6-heptyl- using flash column chromatography.
1. Materials and Equipment:
-
Crude m-Cresol, 6-heptyl-
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Flash chromatography system (or glass column with flow control)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC visualization method (e.g., UV lamp and/or potassium permanganate stain)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of varying polarity (e.g., start with 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots to determine a suitable solvent system for separation. The desired product should have an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% n-Hexane or 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified m-Cresol, 6-heptyl-.
-
Visualizations
Caption: Troubleshooting workflow for the purification of m-Cresol, 6-heptyl-.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. data.epo.org [data.epo.org]
- 11. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Technical Support Center: m-Cresol, 6-heptyl-
Disclaimer: Specific stability data for "m-Cresol, 6-heptyl-" is limited. The information provided below is primarily based on the known properties of m-cresol and general principles of phenolic chemistry. The heptyl substituent may influence the compound's properties, such as increasing its lipophilicity and potential for side-chain oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of m-Cresol, 6-heptyl-?
Based on the stability of m-cresol, "m-Cresol, 6-heptyl-" is expected to be stable under ordinary conditions of use and storage.[1] However, like many phenolic compounds, it can be sensitive to light, air, heat, and incompatible materials.[1] The presence of the alkyl (heptyl) group may slightly alter its reactivity compared to m-cresol.
Q2: How should I properly store m-Cresol, 6-heptyl-?
To ensure maximum stability, "m-Cresol, 6-heptyl-" should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[2][3] Protection from light is also recommended to prevent photochemical degradation.[1] For long-term storage, refrigeration at -20°C is advised.[4]
Q3: What are the signs of degradation of m-Cresol, 6-heptyl-?
A common sign of degradation for cresols is a change in color from colorless or light yellow to a darker yellow or brownish-red tint upon exposure to air or light.[1][5] Other indicators of degradation could include the appearance of precipitates or a change in the material's viscosity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect the container from light by using an amber vial or by wrapping it in aluminum foil. - Minimize the headspace in the storage container. |
| Precipitate Formation in Solution | - The compound may have low solubility in the chosen solvent. - Degradation products may be insoluble. - The solution may be supersaturated. | - Confirm the solubility of "m-Cresol, 6-heptyl-" in your specific solvent system. - Try gentle warming or sonication to redissolve the precipitate. If it does not redissolve, it may be a degradation product. - Prepare fresh solutions and store them under the recommended conditions. |
| Inconsistent Experimental Results | - The compound may have degraded over time, leading to a lower effective concentration. - Contamination of the stock solution. | - Use a fresh vial of the compound or prepare a new stock solution. - Verify the purity of the compound using an appropriate analytical method, such as HPLC or GC.[6] - Ensure proper handling and storage procedures are followed to prevent contamination. |
| Loss of Biological Activity | - Degradation of the compound. - Interaction with other components in the experimental system. | - Assess the stability of "m-Cresol, 6-heptyl-" under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). - Include appropriate controls in your experiments to rule out other factors affecting the activity. |
Stability Data for m-Cresol (Parent Compound)
| Parameter | Value | Conditions | Reference |
| Chemical Stability | Stable under recommended storage conditions. | Normal ambient temperature and pressure. | [3][7] |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, light, and air. | - | [1][3] |
| Incompatible Materials | Oxidizing agents, bases, aluminium, lead, iron, copper, bronze, brass. | - | [1][7] |
| Hazardous Decomposition Products | Carbon dioxide and carbon monoxide may form when heated to decomposition. | High temperatures. | [1] |
Experimental Protocols
Protocol: Stability Assessment of m-Cresol, 6-heptyl- by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of "m-Cresol, 6-heptyl-". Specific parameters may need to be optimized for your equipment and experimental setup.
1. Objective: To determine the stability of "m-Cresol, 6-heptyl-" over time under specific storage conditions by monitoring its concentration using HPLC.
2. Materials:
-
"m-Cresol, 6-heptyl-"
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Experimental Workflow:
Caption: Workflow for HPLC-based stability assessment.
4. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 70:30)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 214 nm or 270 nm (A wavelength scan should be performed to determine the optimal wavelength). While some methods for m-cresol use 252 nm, the absorbance may be weak.[8]
-
Column Temperature: 30°C
5. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve "m-Cresol, 6-heptyl-" in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stability Study Setup:
-
Aliquot the working solution into multiple autosampler vials.
-
Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
HPLC Analysis:
-
Inject a sample immediately after preparation to establish the initial concentration (Time 0).
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, etc.), inject samples from each storage condition.
-
-
Data Analysis:
-
Record the peak area of the "m-Cresol, 6-heptyl-" peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of "m-Cresol, 6-heptyl-" remaining versus time for each storage condition.
-
Potential Degradation Pathway
The following diagram illustrates a hypothetical oxidative degradation pathway for "m-Cresol, 6-heptyl-". This is based on the known degradation pathways of phenols and cresols, which often involve oxidation of the aromatic ring and the alkyl side chain.[9][10][11]
Caption: Hypothetical oxidative degradation pathway.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. m-Cresol, 6-heptyl- Immunomart [immunomart.com]
- 5. Cresol - Wikipedia [en.wikipedia.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. m-Cresol Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-Cresol, 6-heptyl- Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-heptyl-m-cresol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-heptyl-m-cresol?
The most common method for synthesizing 6-heptyl-m-cresol is through a Friedel-Crafts alkylation reaction.[1][2][3][4] This involves reacting m-cresol with a heptylating agent, such as 1-heptene or a heptyl halide, in the presence of a Lewis acid or solid acid catalyst.
Q2: What are the potential side products in the synthesis of 6-heptyl-m-cresol?
During the Friedel-Crafts alkylation of m-cresol with a heptylating agent, several side products can be formed. These include:
-
Positional Isomers: Other C-alkylated isomers such as 2-heptyl-, 4-heptyl-, and 5-heptyl-m-cresol.
-
Polyalkylated Products: Di- or even tri-heptyl-m-cresol, which arise from the further alkylation of the desired product.[5]
-
O-Alkylated Product: 3-methylphenyl heptyl ether, formed by the alkylation of the hydroxyl group.[1][6]
-
Rearranged Alkyl Isomers: If using a primary heptylating agent like 1-heptene or 1-chloroheptane, the intermediate carbocation can rearrange, leading to products with secondary heptyl attachments (e.g., 2-heptyl-m-cresol).[5][7]
-
Alkene Oligomers/Polymers: If using an alkene like 1-heptene, it can polymerize under acidic conditions.[8]
Q3: How can I minimize the formation of polyalkylated side products?
To reduce polyalkylation, it is recommended to use a high molar ratio of m-cresol to the heptylating agent.[2] This ensures that the alkylating agent is more likely to react with an unreacted m-cresol molecule rather than the already alkylated product.
Q4: How can I favor C-alkylation over O-alkylation?
The choice of reaction conditions can influence the selectivity between C- and O-alkylation. Generally, higher reaction temperatures tend to favor C-alkylation, as the O-alkylated product can be thermally unstable and may rearrange to the C-alkylated product.[1] The choice of catalyst can also play a significant role.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 6-heptyl-m-cresol | Suboptimal reaction conditions (temperature, time). | Optimize the reaction temperature and time based on literature precedents for similar alkylations. |
| Inactive catalyst. | Ensure the catalyst is fresh and handled under appropriate inert conditions if it is sensitive to air or moisture. | |
| High percentage of di- and tri-heptyl-m-cresol | Molar ratio of m-cresol to heptylating agent is too low. | Increase the molar ratio of m-cresol to the heptylating agent (e.g., 3:1 or 5:1).[2] |
| Presence of significant amounts of 3-methylphenyl heptyl ether | Reaction conditions favor O-alkylation. | Increase the reaction temperature. Consider screening different acid catalysts. |
| Formation of multiple heptyl-m-cresol isomers | Rearrangement of the heptyl carbocation. | Use a catalyst and conditions that minimize carbocation rearrangements. Friedel-Crafts acylation followed by reduction is an alternative that avoids this issue.[5] |
| Lack of regioselectivity in the alkylation. | Employ shape-selective catalysts like certain zeolites which may favor the formation of a specific isomer.[8] |
Quantitative Data Summary
The following table can be used to log and compare your experimental results to optimize the reaction conditions for the synthesis of 6-heptyl-m-cresol.
| Run | m-Cresol:Heptylating Agent Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of m-Cresol (%) | Selectivity for 6-heptyl-m-cresol (%) | Yield of Side Products (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of m-Cresol with 1-Heptene
-
Preparation: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and the chosen acid catalyst (e.g., a solid acid catalyst like Amberlyst-15 or a Lewis acid like AlCl₃). The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive catalysts.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100-150 °C).
-
Addition of Alkylating Agent: Slowly add 1-heptene to the reaction mixture over a period of time to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. For Lewis acid catalysts, the reaction is typically quenched by carefully adding water or a dilute acid solution.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure.
-
Isolation: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired 6-heptyl-m-cresol from the side products.
Visualizations
Reaction Pathway for the Synthesis of 6-heptyl-m-cresol
Caption: Reaction scheme for the synthesis of 6-heptyl-m-cresol and potential side products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-heptyl-m-Cresol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 6-heptyl-m-cresol. The information is targeted towards researchers, scientists, and professionals in drug development and chemical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-heptyl-m-cresol?
A1: The most prevalent laboratory and industrial method for synthesizing 6-heptyl-m-cresol is through the Friedel-Crafts alkylation of m-cresol. This typically involves reacting m-cresol with a heptylating agent, such as 1-heptene or a 1-haloheptane (e.g., 1-chloroheptane or 1-bromoheptane), in the presence of a Lewis acid or protic acid catalyst.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The main challenges during the scale-up of 6-heptyl-m-cresol synthesis include:
-
Poor Regioselectivity: Formation of multiple isomers (e.g., 2-heptyl-m-cresol, 4-heptyl-m-cresol) alongside the desired 6-heptyl-m-cresol.
-
Polyalkylation: The introduction of more than one heptyl group onto the cresol ring, leading to di- and tri-alkylated byproducts.
-
Catalyst Deactivation and Disposal: Issues with catalyst stability, recovery, and environmentally sound disposal, particularly with homogeneous catalysts like AlCl₃.
-
Product Purification: The close boiling points of the various isomers and byproducts make purification by distillation challenging.
-
Exothermic Reaction Control: The Friedel-Crafts alkylation is often exothermic, requiring careful thermal management to prevent runaway reactions and ensure product quality.
Q3: How can I improve the regioselectivity of the reaction to favor the 6-position?
A3: Improving regioselectivity towards the 6-position often involves careful selection of the catalyst and reaction conditions. Using bulkier catalysts or sterically hindered heptylating agents can favor alkylation at the less hindered positions. Temperature and solvent choice also play a crucial role; lower temperatures generally improve selectivity.
Q4: What are the best practices for purifying the final product on a large scale?
A4: For large-scale purification, a multi-step approach is often necessary. This may include:
-
Fractional Distillation under Reduced Pressure: To separate the desired product from unreacted starting materials and lower-boiling isomers.
-
Crystallization: If the product is a solid at room temperature or can form a stable crystalline adduct, melt crystallization or solvent crystallization can be effective for isomer separation.[1][2]
-
Chromatography: While challenging to scale up, preparative chromatography can be used for high-purity applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-heptyl-m-cresol | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of multiple byproducts. | - Increase reaction time or temperature gradually. - Optimize the catalyst loading. - Ensure anhydrous conditions to prevent catalyst poisoning. - Analyze byproduct profile to adjust reaction conditions for better selectivity. |
| High Levels of Polyalkylation | - High ratio of heptylating agent to m-cresol. - High reaction temperature. - Inefficient mixing. | - Use a molar excess of m-cresol relative to the heptylating agent. - Lower the reaction temperature. - Improve agitation to ensure uniform reactant concentrations. |
| Formation of Multiple Isomers | - Non-selective catalyst. - High reaction temperature. | - Screen different catalysts (e.g., shape-selective zeolites). - Conduct the reaction at a lower temperature to favor the thermodynamically controlled product. |
| Product Discoloration | - Oxidation of the phenolic group. - Presence of impurities from starting materials or catalyst. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - Consider a post-reaction treatment with a reducing agent or activated carbon. |
| Difficulties in Product Isolation | - Close boiling points of isomers. - Emulsion formation during aqueous workup. | - Use a high-efficiency distillation column. - Employ an alternative purification method like crystallization or chromatography.[1][2] - Use brine washes or add a demulsifying agent during the workup. |
Experimental Protocols
Protocol 1: Synthesis of 6-heptyl-m-cresol via Friedel-Crafts Alkylation with 1-Heptene
Materials:
-
m-Cresol
-
1-Heptene
-
Amberlyst-15 (or other acidic resin catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and an inert gas inlet.
-
Charge the reactor with m-cresol and toluene.
-
Begin stirring and purge the system with the inert gas.
-
Add the Amberlyst-15 catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Slowly add 1-heptene to the reaction mixture over a period of 1-2 hours to control the exotherm.
-
Maintain the reaction at temperature for 4-6 hours, monitoring the progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst.
-
Wash the organic phase with the sodium hydroxide solution to remove unreacted m-cresol, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data from Process Optimization Studies
| Experiment ID | Catalyst | Temperature (°C) | m-Cresol:1-Heptene Ratio | Yield of 6-heptyl-m-cresol (%) | Purity (%) |
| A-01 | AlCl₃ | 60 | 1:1.2 | 55 | 85 |
| A-02 | Amberlyst-15 | 80 | 1.5:1 | 70 | 92 |
| A-03 | Zeolite H-BEA | 100 | 2:1 | 78 | 95 |
| A-04 | H₂SO₄ | 50 | 1:1 | 45 | 80 |
Visualizations
Caption: Workflow for the synthesis and purification of 6-heptyl-m-cresol.
Caption: Troubleshooting decision tree for low yield in 6-heptyl-m-cresol synthesis.
References
Technical Support Center: Analysis of Substituted Cresols
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of substituted cresols like "m-Cresol, 6-heptyl-"?
A1: The most common and effective methods for analyzing cresols and their derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating volatile and semi-volatile compounds like alkylated cresols.[1][2] Derivatization may be necessary to improve chromatographic performance.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase column (e.g., C18) with UV detection, HPLC is also a robust technique for cresol analysis.[1][4] It can be advantageous for less volatile or thermally labile derivatives.
Q2: What are the critical sample preparation steps for analyzing substituted cresols?
A2: Proper sample preparation is crucial for accurate analysis and depends on the sample matrix. Common steps include:
-
Extraction: Liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) are frequently used to isolate the analyte from the sample matrix.[1]
-
Hydrolysis: For biological samples like urine, an acid hydrolysis step is often required to free cresols from their glucuronide and sulfate conjugates.[1]
-
Derivatization: To improve volatility and chromatographic peak shape for GC analysis, derivatization can be employed.[2][3]
Q3: What are the most common sources of interference in the analysis of substituted cresols?
A3: Interference can arise from various sources, including:
-
Isomeric Compounds: Other cresol isomers (ortho- and para-cresol) and their alkylated derivatives are the most significant potential interferences due to their similar chemical structures and physical properties.[2][5]
-
Matrix Effects: Components of the sample matrix (e.g., salts, proteins, other organic molecules) can co-elute with the analyte, causing signal suppression or enhancement in the detector.
-
Contamination: Contamination from solvents, glassware, or the laboratory environment can introduce interfering peaks.
Troubleshooting Guide
Q4: I am observing poor peak resolution between my target analyte and other peaks. What should I do?
A4: Poor peak resolution is a common issue. Here are some steps to troubleshoot it:
-
Optimize the Chromatographic Method:
-
Consider Derivatization: For GC analysis, derivatizing the cresols can significantly improve their separation from interfering compounds.[3]
-
Sample Clean-up: Implement a more rigorous sample clean-up procedure to remove matrix components that may be co-eluting with your analyte.
Q5: My analyte signal is inconsistent or lower than expected (signal suppression). How can I address this?
A5: Signal suppression is often caused by matrix effects. Consider the following:
-
Improve Sample Preparation: Enhance your sample clean-up protocol to remove more of the interfering matrix components.
-
Use an Internal Standard: An internal standard that is chemically similar to the analyte but does not interfere with it can help to correct for signal variations.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q6: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A6: Unexpected peaks can originate from several sources:
-
Contamination: Thoroughly clean all glassware and use high-purity solvents to rule out contamination. Run a blank sample (solvent only) to check for system contamination.
-
Sample Degradation: Ensure that your sample is stored properly and that the analytical conditions (e.g., high injector temperature in GC) are not causing the analyte to degrade.
-
Co-eluting Impurities: The unexpected peaks could be impurities in your sample. Mass spectrometry (MS) can be used to identify these unknown compounds.
Quantitative Data Summary
The following table summarizes typical analytical parameters for m-cresol analysis, which can serve as a reference for developing a method for a substituted cresol.
| Analytical Method | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Detection Limit | Reference |
| HPLC-UV | CYCLOBOND I 2000 | Water:Methanol (90:10) | 14.20 | Not Specified | |
| RP-HPLC-UV | Jupiter RP C-18 | 0.1% TFA in 60% Methanol | 5.2 | Not Specified | [4] |
| GC-MS | Capillary Column | Not Specified | 6.009 | Not Specified | [2] |
| GC-MS | Not Specified | Not Specified | Not Specified | 10-20 µg/L (urine) | [6] |
Visualizations
.dot
Caption: General analytical workflow for substituted cresols.
.dot
Caption: Troubleshooting decision tree for interference issues.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN106324138A - Gas chromatographic method of m-cresol - Google Patents [patents.google.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Alkylated Cresols
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the reaction temperature for the synthesis of 6-heptyl-m-cresol and related alkylated phenols. The principles discussed are derived from established Friedel-Crafts alkylation procedures for cresols and phenols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 6-heptyl-m-cresol?
The synthesis of 6-heptyl-m-cresol is typically achieved through a Friedel-Crafts alkylation reaction.[1][2] This is an electrophilic aromatic substitution where an alkylating agent (e.g., 1-heptene or a heptyl halide) reacts with the m-cresol ring in the presence of an acid catalyst. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring direct the incoming heptyl group primarily to the ortho and para positions relative to the hydroxyl group.
Q2: How does reaction temperature critically influence the outcome of the m-cresol alkylation?
Reaction temperature is a critical parameter that significantly affects conversion, selectivity, and the formation of byproducts.[3][4]
-
Conversion Rate: Generally, higher temperatures increase the reaction rate and the overall conversion of m-cresol.
-
Product Selectivity (Regioselectivity): Temperature can alter the ratio of different isomers formed (e.g., 6-heptyl- vs. 4-heptyl-m-cresol). For some phenolic alkylations, lower temperatures may favor the ortho isomer, while higher temperatures favor the thermodynamically more stable para isomer.[5]
-
Byproduct Formation: Excessively high temperatures can lead to undesirable side reactions, such as poly-alkylation (attachment of more than one heptyl group), isomerization of the alkyl group, or decomposition of reactants and products.[3][4] It can also influence the competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group).[6]
Q3: My yield of the desired 6-heptyl-m-cresol isomer is low. What are the likely causes related to temperature?
Low yield of a specific isomer can be attributed to several factors:
-
Suboptimal Temperature: The selected temperature may not be optimal for the desired isomer. An empirical study to screen a range of temperatures is essential for optimization.
-
Incorrect Catalyst/Temperature Pairing: The chosen catalyst (e.g., solid acid, zeolite, Lewis acid) has an optimal temperature range for activity and selectivity.[7] Operating outside this range can lead to poor performance.
-
Side Reactions: The temperature might be too high, promoting the formation of more stable isomers or poly-alkylated byproducts.[3][4] For instance, in related alkylations of m-cresol, controlling conditions is crucial to minimize the formation of di-alkylated products.[3][4]
Q4: I am observing significant amounts of O-alkylation byproduct (heptyl cresyl ether). How can I minimize it?
The formation of O-alkylation products versus C-alkylation products is highly dependent on the reaction conditions.[3][6]
-
Adjusting Temperature: The ratio of C- to O-alkylation is often temperature-dependent. A systematic study of the temperature's effect is recommended. In many cases, higher temperatures favor the thermodynamically more stable C-alkylated products.
-
Catalyst Choice: The type of acid catalyst and its properties (e.g., pore size in zeolites) can significantly influence the selectivity between ring and ether alkylation.[6]
-
Reaction Time: With certain catalysts, the O-alkylated product can be an intermediate that converts to the C-alkylated product over time.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low m-Cresol Conversion | Reaction temperature is too low. | Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor conversion by TLC or GC. |
| Inactive or insufficient catalyst. | Ensure the catalyst is active and used in the correct proportion. Some solid catalysts may require activation. | |
| Poor Selectivity (Multiple Isomers) | Temperature is not optimized for regioselectivity. | Perform the reaction at various temperatures to find the optimal point for the desired isomer. Lower temperatures sometimes favor kinetic products (ortho), while higher temperatures favor thermodynamic products (para).[5] |
| Catalyst is not shape-selective. | Consider using a shape-selective catalyst like a zeolite (e.g., H-MCM-22), which can favor the formation of specific isomers based on pore size.[8] | |
| Formation of Poly-alkylated Products | Molar ratio of reactants is incorrect. | Increase the molar ratio of m-cresol to the alkylating agent (e.g., 3:1 or 5:1) to favor mono-alkylation.[3][4] |
| Reaction temperature is too high. | Lower the reaction temperature to reduce the rate of subsequent alkylation reactions. | |
| Product Decomposition or Darkening | Reaction temperature is excessive. | Reduce the reaction temperature. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Experimental Data from Analogous Reactions
Table 1: Alkylation of m-Cresol with 1-Decene (Data adapted from a study using a 25%HPW/SBA-15 catalyst)[9]
| Parameter | Value |
| Temperature | 160 °C |
| Reaction Time | 150 min |
| Catalyst Loading | 0.5 wt% |
| m-Cresol Conversion | 93.8% |
| Yield of para-isomer | 54.5% |
Table 2: Alkylation of m-Cresol with Isopropyl Alcohol (Data adapted from a study using a strong acid resin catalyst under conventional heating)[3][4]
| Parameter | Value |
| Temperature | 453 K (180 °C) |
| m-cresol:IPA Molar Ratio | 5:1 |
| Catalyst Loading | 0.05 g/cm³ |
| Reaction Time | 240 min |
| Selectivity | High selectivity for mono-alkylated products. |
Representative Experimental Protocol
This protocol is a representative procedure for the alkylation of m-cresol with an alkene (e.g., 1-heptene) based on common literature methods for Friedel-Crafts reactions.[3][9]
Objective: To determine the optimal reaction temperature for the synthesis of 6-heptyl-m-cresol.
Materials:
-
m-Cresol
-
1-Heptene (alkylating agent)
-
Solid acid catalyst (e.g., Amberlyst-15, or a supported heteropolyacid like 25%HPW/SBA-15)
-
Solvent (if not solvent-free, e.g., toluene or dodecane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, thermometer, magnetic stirrer)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Charging Reactants: Charge the flask with m-cresol and the catalyst. If using a solvent, add it at this stage. A typical molar ratio is 5:1 of m-cresol to 1-heptene to minimize polyalkylation.[3][4]
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Heating: Begin stirring and heat the mixture to the first target temperature (e.g., 140 °C).
-
Addition of Alkylating Agent: Once the target temperature is stable, slowly add the 1-heptene to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at the target temperature. Withdraw small aliquots at regular intervals (e.g., every 60 minutes) and analyze them by GC or TLC to monitor the conversion of m-cresol and the formation of products.
-
Temperature Screening: Repeat the experiment at different temperatures (e.g., 160 °C, 180 °C) to evaluate the effect on yield and selectivity.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Filter the solid catalyst. Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification & Analysis: Purify the crude product by vacuum distillation or column chromatography to isolate the different isomers. Characterize the products using NMR, GC-MS, and IR spectroscopy.
Visualized Workflows
Caption: Workflow for optimizing reaction temperature.
Caption: Logical relationship between temperature and reaction outcome.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-heptyl-m-cresol
Welcome to the technical support center for the synthesis of 6-heptyl-m-cresol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to catalyst selection and optimization for the alkylation of m-cresol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 6-heptyl-m-cresol?
The synthesis of 6-heptyl-m-cresol is typically achieved via a Friedel-Crafts alkylation reaction.[1][2] This involves the electrophilic substitution of a hydrogen atom on the m-cresol ring with a heptyl group. The heptyl electrophile is generated from an alkylating agent, such as 1-heptene or a 1-haloheptane, in the presence of an acid catalyst.[2][3]
Q2: Why is catalyst selection so critical for this synthesis?
Catalyst selection is paramount because it directly influences three key outcomes:
-
Yield: The efficiency of the conversion to the desired product.
-
Regioselectivity: The position of alkylation on the m-cresol ring. The target is the 6-position (ortho to the hydroxyl group), but alkylation can also occur at the 4-position (para to the hydroxyl group) or the 2-position.
-
Chemoselectivity: The type of alkylation. The reaction can result in C-alkylation (forming the desired 6-heptyl-m-cresol) or O-alkylation (forming an undesired heptyl phenyl ether).[1]
Harsh catalysts may also degrade the substrate or the product.[3]
Q3: Which classes of catalysts are suitable for the alkylation of m-cresol?
A wide range of acid catalysts can be used, broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: These include traditional Lewis acids like AlCl₃ and FeCl₃, and Brønsted acids like H₂SO₄ and HF.[3][4] While often highly active, they can be difficult to separate from the reaction mixture and may pose environmental and corrosion challenges.[5][6]
-
Heterogeneous Catalysts: These are solid acid catalysts that are easily recoverable and reusable.[7] Examples include zeolites (e.g., H-BEA, ZSM-5), acidic cation-exchange resins (e.g., Amberlyst-15), sulfated metal oxides, and modified clays.[4][6][7] They are often preferred for their environmental benefits and operational simplicity.[1][4]
Q4: How can I favor ortho-alkylation (at the 6-position) over para-alkylation?
Achieving high ortho-selectivity is a common challenge. The following strategies can be employed:
-
Shape-Selective Catalysts: Zeolites and other microporous materials can use their pore structure to sterically hinder the formation of the bulkier para-isomer, thereby favoring the ortho-isomer.[4]
-
Coordinating Catalysts: Certain catalysts, particularly those based on metal oxides like Fe/Mg composite oxides, can coordinate with the phenolic hydroxyl group, directing the alkylating agent to the adjacent ortho positions.[8]
-
Reaction Conditions: Lower temperatures generally favor the kinetically controlled ortho-product, whereas higher temperatures can lead to isomerization and the formation of the more thermodynamically stable para-product.[9]
Troubleshooting Guide
Issue 1: Low Yield of Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The lone pair of electrons on the phenolic oxygen can strongly coordinate with and deactivate Lewis acid catalysts.[10] Consider using a heterogeneous catalyst that is less susceptible to this effect or increasing the catalyst loading. |
| Insufficient Catalyst Activity | The chosen catalyst may not be acidic enough. For challenging alkylations, stronger Lewis acids (e.g., AlCl₃) or solid superacids may be required.[3][7] |
| Poor Alkylating Agent | If using an alkene like 1-heptene, ensure a proton source (co-catalyst) is present to initiate carbocation formation.[3] If using an alkyl halide, reactivity follows the trend R-I > R-Br > R-Cl. |
| Sub-optimal Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Perform temperature screening to find the optimal balance between reaction rate and side product formation. |
Issue 2: Poor Selectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Product Formation | High reaction temperatures or long reaction times can cause the initial ortho-product to isomerize to the more stable para- or meta-isomers.[9] Try reducing the reaction temperature and time. |
| Incorrect Catalyst Choice | Traditional homogeneous Lewis acids often provide poor regioselectivity. Switch to a shape-selective heterogeneous catalyst like a zeolite (e.g., HBEA, MCM-22) or a modified clay to improve ortho-selectivity.[4][11] |
| Incorrect Reactant Ratio | An excess of the alkylating agent can lead to di- or poly-alkylation.[12] Conversely, using a large excess of m-cresol can improve selectivity for the mono-alkylated product.[1][3][9] A molar ratio of m-cresol to alkylating agent of 5:1 has been shown to be effective in similar systems.[1][9] |
Issue 3: Formation of O-Alkylated Byproduct (Ether)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions | O-alkylation is often favored at lower temperatures and shorter reaction times, as it can be the kinetically preferred pathway. C-alkylation is typically favored at higher temperatures.[1] |
| Catalyst Basicity | Basic sites on a catalyst can promote O-alkylation. Ensure a catalyst with strong Brønsted or Lewis acidity is used to favor the Friedel-Crafts C-alkylation pathway.[11] |
Issue 4: Carbocation Rearrangement
| Potential Cause | Troubleshooting Steps |
| Unstable Primary Carbocation | If using 1-chloroheptane or 1-bromoheptane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift, leading to the incorporation of a branched heptyl group.[13] |
| Mitigation Strategy | This is a fundamental limitation of Friedel-Crafts alkylation.[13] While difficult to avoid completely, using milder catalysts and lower temperatures may reduce the extent of rearrangement. Using 1-heptene as the alkylating agent is often less prone to extensive rearrangement in these systems. |
Catalyst Performance Data
Note: Data for the specific heptylation of m-cresol is scarce. The following table presents data from analogous alkylation reactions of cresols and phenols to provide a comparative reference.
| Catalyst | Substrate | Alkylating Agent | Temp. (°C) | Conversion (%) | Selectivity for Ortho-Product (%) | Reference |
| 15% WO₃/ZrO₂ | p-Cresol | tert-Butanol | 130 | 69.8 | 92.4 | [5] |
| TPA/TiO₂ | p-Cresol | tert-Butanol | 120 | 82.0 | 89.5 | [5] |
| Strong Acid Resin | m-Cresol | Isopropyl Alcohol | 180 | >95 | Varies with conditions | [1] |
| ZSM-5 Zeolite | Phenol | Methanol | 200-500 | High | ~90% (total cresols) | [6] |
| Fe/Mg Composite Oxide | Phenol | Methanol | 280-450 | High | High for o-cresol | [8] |
| Sulfated ZrO₂ | Phenol | tert-Butyl Alcohol | 120 | ~60 | ~66 (2-TBP) | [7] |
Illustrative Experimental Protocol
This protocol is a representative example for the alkylation of a cresol using a solid acid catalyst, adapted from literature procedures. It should be optimized for the specific synthesis of 6-heptyl-m-cresol.
Objective: Alkylation of m-cresol with 1-heptene using a solid acid catalyst (e.g., Amberlyst-15 or a zeolite).
Materials:
-
m-Cresol (reactant)
-
1-Heptene (alkylating agent)
-
Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)
-
Toluene or other suitable high-boiling inert solvent
-
Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Catalyst Activation: Dry the solid acid catalyst in a vacuum oven at 110°C for 4-6 hours to remove adsorbed water.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a temperature probe, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with m-cresol and the solvent (e.g., toluene). A typical molar ratio of cresol to alkene is between 3:1 and 5:1 to minimize polyalkylation.[1][9]
-
Adding Catalyst: Add the dried solid acid catalyst to the mixture. A typical catalyst loading is 5-15% by weight relative to the limiting reactant (1-heptene).
-
Inerting the System: Purge the system with nitrogen gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) with vigorous stirring. Slowly add 1-heptene to the reaction mixture over a period of 30-60 minutes using a dropping funnel.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction reaches completion (or desired conversion), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with solvent, dried, and stored for potential reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to isolate the desired 6-heptyl-m-cresol isomer.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system based on the primary experimental goal.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mt.com [mt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 7. Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions - ProQuest [proquest.com]
- 8. CN101514144B - Method for preparing o-cresol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Friedel-Crafts Alkylation [organic-chemistry.org]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
"m-Cresol, 6-heptyl-" solvent effects on reaction
Disclaimer: There is currently limited publicly available scientific literature specifically detailing the solvent effects of m-Cresol, 6-heptyl-. The information provided in this technical support center is based on the known properties of the parent compound, m-cresol, and general principles of solvent chemistry. This guide is intended to provide a starting point for researchers and should be used in conjunction with rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of m-Cresol, 6-heptyl- as a solvent?
Q2: What types of reactions would benefit from using m-Cresol, 6-heptyl- as a solvent?
A2: Given its presumed high boiling point and non-polar character due to the heptyl group, m-Cresol, 6-heptyl- could be advantageous for high-temperature reactions involving non-polar substrates. The phenolic hydroxyl group could also play a role in solvating specific transition states or acting as a proton shuttle. It may be particularly useful in polymer synthesis, as related phenolic compounds are used as reactive solvents.
Q3: What are the primary safety concerns when working with m-Cresol, 6-heptyl-?
A3: Based on the known hazards of m-cresol and other alkylated phenols, m-Cresol, 6-heptyl- should be handled with caution.[4][5] It is likely to be corrosive and can cause severe skin burns.[4][5] Due to its expected low volatility, the inhalation hazard at room temperature may be lower than that of m-cresol, but it is still advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[6]
Q4: How can I remove m-Cresol, 6-heptyl- from my reaction mixture after the reaction is complete?
A4: Due to its anticipated high boiling point, removal by simple evaporation may not be feasible. A combination of techniques may be necessary, such as:
-
Aqueous extraction: If the product is not water-soluble, washing with a basic aqueous solution (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) can deprotonate the phenolic hydroxyl group, rendering it water-soluble and allowing for its removal into the aqueous phase.
-
Chromatography: Column chromatography is a likely effective method for separating the product from this high-boiling solvent.
-
Distillation under high vacuum: If the product is sufficiently thermally stable and has a lower boiling point, high-vacuum distillation could be an option.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Poor Solubility of Reactants: The heptyl group makes the solvent non-polar, which may not be suitable for polar reactants. | * Consider adding a co-solvent to increase the polarity of the reaction medium. * If possible, modify the reactants to increase their solubility in non-polar media. |
| Solvent Interference: The phenolic hydroxyl group may be interfering with the reaction mechanism (e.g., by reacting with electrophiles or bases). | * Protect the hydroxyl group of the solvent by converting it to an ether, if this does not detrimentally affect its solvent properties. * Investigate alternative non-phenolic high-boiling solvents. | |
| Side Product Formation | Friedel-Crafts Type Reactions: The aromatic ring of the cresol is electron-rich and can undergo electrophilic substitution with electrophilic reactants or intermediates. | * Lower the reaction temperature to disfavor side reactions. * If the reaction is acid-catalyzed, consider using a less reactive catalyst. |
| Oxidation of the Phenol: Phenols can be susceptible to oxidation, especially at high temperatures or in the presence of oxidizing agents. | * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). * Add a small amount of an antioxidant if it does not interfere with the desired reaction. | |
| Difficulty in Product Isolation | High Boiling Point of Solvent: The solvent is difficult to remove from the reaction mixture. | * Refer to the FAQ on solvent removal for detailed strategies (aqueous extraction, chromatography, high-vacuum distillation). |
| Discoloration of Reaction Mixture | Oxidation or Degradation: The solvent may be degrading or oxidizing under the reaction conditions, leading to colored impurities.[1] | * Purify the solvent before use. * Conduct the reaction under an inert atmosphere and protect it from light. |
Data Presentation
Physicochemical Properties of m-Cresol (for reference)
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol [1] |
| Appearance | Colorless to yellowish liquid[2][3] |
| Melting Point | 11-12 °C[3][7] |
| Boiling Point | 202-203 °C[3][7][8] |
| Density | 1.034 g/cm³[1][3] |
| Solubility in Water | 23.5 g/L at 20 °C[3] |
| Solubility in Organic Solvents | Miscible with ethanol and diethyl ether[3] |
Experimental Protocols
General Protocol for Evaluating the Effect of m-Cresol, 6-heptyl- as a Solvent in a Reaction
-
Solvent Purity Assessment:
-
Before use, assess the purity of m-Cresol, 6-heptyl- using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If necessary, purify the solvent by vacuum distillation or column chromatography to remove any impurities that might interfere with the reaction.
-
-
Solubility Test:
-
At room temperature, determine the solubility of all reactants and catalysts in m-Cresol, 6-heptyl-.
-
If solubility is low, gently heat the mixture to determine if solubility increases at the intended reaction temperature.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and inert gas inlet, add the reactants and the catalyst.
-
Add a predetermined volume of m-Cresol, 6-heptyl- to the reaction vessel.
-
The reaction mixture is then heated to the desired temperature under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by a suitable technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or GC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product using an appropriate method as discussed in the FAQs (e.g., extraction, chromatography).
-
-
Control Experiment:
-
Perform the same reaction under identical conditions but using a well-characterized solvent with similar properties (e.g., diphenyl ether or another high-boiling non-polar solvent) to serve as a benchmark for comparison of reaction kinetics, yield, and purity.
-
Visualizations
Caption: Experimental workflow for evaluating a novel solvent.
Caption: Hypothetical inhibition of a signaling pathway by the solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Cresol - Wikipedia [en.wikipedia.org]
- 4. accas.info [accas.info]
- 5. sasol.com [sasol.com]
- 6. Cresols [chemwatch.net]
- 7. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m-Cresol | 108-39-4 [chemicalbook.com]
Technical Support Center: Analysis of m-Cresol, 6-heptyl- Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation product analysis of m-Cresol, 6-heptyl-.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of m-Cresol, 6-heptyl- and its degradation products.
Chromatography Issues
Question: I am observing poor chromatographic separation between the parent compound (m-Cresol, 6-heptyl-) and its potential early degradation products. What can I do to improve resolution?
Answer:
Poor resolution is a common challenge, especially with structurally similar compounds. Here are several strategies to improve separation:
-
Gradient Optimization (HPLC): If you are using High-Performance Liquid Chromatography (HPLC), optimizing the solvent gradient is crucial. Try a shallower gradient, particularly around the elution time of the co-eluting peaks. This provides more time for the analytes to interact with the stationary phase, enhancing separation.
-
Column Chemistry: The choice of stationary phase is critical. For a non-polar compound like m-Cresol, 6-heptyl-, a standard C18 column is a good starting point. However, if resolution is poor, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the aromatic ring and alkyl chain.
-
Mobile Phase Modifiers: The addition of a small percentage of an organic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for phenolic compounds.
-
Temperature Control: For Gas Chromatography (GC), a slower temperature ramp can improve the separation of closely eluting compounds.[1] Isothermal analysis at a lower temperature may also enhance resolution.[1]
-
Derivatization: For GC analysis, derivatizing the phenolic hydroxyl group can improve chromatographic behavior and resolution.[2] Acetylation is a common derivatization technique for cresols.[2]
Mass Spectrometry Identification
Question: I am detecting several unknown peaks in my mass spectrometry (MS) data that I suspect are degradation products of m-Cresol, 6-heptyl-. How can I tentatively identify them?
Answer:
Identifying unknown metabolites requires a systematic approach. Here are the key steps:
-
Predict Potential Degradation Pathways: Based on the structure of m-Cresol, 6-heptyl-, you can predict likely metabolic transformations. The most probable pathways involve oxidation of the heptyl side chain and potential hydroxylation of the aromatic ring.
-
Calculate Expected Masses: Determine the theoretical mass-to-charge ratios (m/z) for the predicted degradation products.
-
Analyze Isotopic Patterns: For compounds containing elements with multiple common isotopes (e.g., chlorine, bromine), the isotopic pattern can help confirm the elemental composition.
-
Tandem MS (MS/MS): If available, use tandem mass spectrometry to fragment the ions of the unknown peaks. The fragmentation pattern can provide structural information. For example, a neutral loss corresponding to a known functional group can help elucidate the structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the unknown compounds.
Sample Preparation and Matrix Effects
Question: I am experiencing significant matrix effects when analyzing m-Cresol, 6-heptyl- in complex samples (e.g., soil, plasma). How can I minimize these interferences?
Answer:
Matrix effects can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification. Here are some strategies to mitigate them:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For a moderately non-polar compound like m-Cresol, 6-heptyl-, a reverse-phase SPE cartridge (e.g., C18) can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract your analyte from the sample matrix into an immiscible organic solvent.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to your analyte. This is the most effective way to correct for matrix effects and variations in sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for m-Cresol, 6-heptyl-?
A1: While specific experimental data for m-Cresol, 6-heptyl- is limited, we can predict degradation pathways based on the known metabolism of similar alkylphenols and cresols.[4][5] The primary routes are expected to be:
-
Side-Chain Oxidation: The heptyl group is susceptible to omega-oxidation (at the terminal carbon) and subsequent beta-oxidation, leading to a series of carboxylic acid metabolites with progressively shorter alkyl chains.
-
Aromatic Hydroxylation: The aromatic ring can be hydroxylated to form catechol or hydroquinone derivatives.
-
Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, leading to the formation of smaller organic acids.[4]
Q2: Which analytical techniques are most suitable for analyzing m-Cresol, 6-heptyl- and its degradation products?
A2: A combination of chromatographic and spectrometric techniques is generally recommended:
-
HPLC with UV and/or MS detection: HPLC is well-suited for separating the parent compound from its more polar degradation products.[6] UV detection is useful for quantification if the compounds have a chromophore, while MS detection provides structural information.
-
GC-MS: GC-MS is excellent for analyzing the parent compound and less polar metabolites.[3][7] Derivatization may be necessary to improve the volatility and chromatographic behavior of polar degradation products.[2]
Q3: How can I quantify m-Cresol, 6-heptyl- and its degradation products?
A3: Quantitative analysis is typically performed using a calibration curve prepared with authentic standards. If standards for the degradation products are not available, relative quantification can be performed by comparing the peak areas of the degradation products to the peak area of the parent compound. For more accurate quantification without standards, techniques like quantitative NMR (qNMR) can be considered.
Experimental Protocols
Protocol 1: HPLC-UV/MS Analysis of m-Cresol, 6-heptyl- and its Degradation Products
-
Sample Preparation (from aqueous matrix):
-
To 10 mL of the sample, add a suitable internal standard.
-
Perform a solid-phase extraction using a C18 cartridge.
-
Wash the cartridge with 5% methanol in water to remove polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar compounds.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength appropriate for the cresol chromophore (e.g., 218 nm).[6]
-
-
MS Conditions (for identification):
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be evaluated.
-
Scan Range: m/z 100-800.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra for the most abundant ions.
-
Protocol 2: GC-MS Analysis of m-Cresol, 6-heptyl-
-
Sample Preparation (from organic matrix):
-
Dilute the sample in a suitable solvent (e.g., hexane).
-
Add an internal standard.
-
-
Derivatization (optional, for polar metabolites):
-
Evaporate the solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Presentation
Table 1: Hypothetical HPLC-MS Data for m-Cresol, 6-heptyl- and its Predicted Degradation Products
| Compound Name | Retention Time (min) | [M-H]- (m/z) | Key MS/MS Fragments (m/z) |
| m-Cresol, 6-heptyl- | 15.2 | 205.1592 | 107.0497 (cresol moiety) |
| 6-(3-methylphenol)heptanoic acid | 10.8 | 235.1334 | 107.0497, 191.1228 |
| 4-(3-methylphenol)butanoic acid | 8.5 | 193.0916 | 107.0497, 149.0810 |
| 3-hydroxy-5-heptylbenzoic acid | 12.1 | 235.1334 | 121.0289, 191.1228 |
Table 2: Hypothetical GC-MS Data for m-Cresol, 6-heptyl-
| Compound Name | Retention Time (min) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| m-Cresol, 6-heptyl- | 12.5 | 107 | 206, 121 |
| Internal Standard (e.g., d4-m-Cresol, 6-heptyl-) | 12.4 | 111 | 210, 125 |
Visualizations
Caption: Predicted degradation pathways of m-Cresol, 6-heptyl-.
Caption: General analytical workflow for degradation product analysis.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 2. chemijournal.com [chemijournal.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-Cresol Degradation Pathway [eawag-bbd.ethz.ch]
- 6. osha.gov [osha.gov]
- 7. An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heptyl-m-Cresol Assay Sensitizer (HCS)
Disclaimer: "m-Cresol, 6-heptyl-" is not a widely documented standard compound for assay sensitization. This guide is a representative example created for "Heptyl-m-Cresol Assay Sensitizer (HCS)," a hypothetical reagent, to illustrate how such a product would be supported. The principles, protocols, and troubleshooting advice are based on established methodologies for common assay platforms.
Frequently Asked Questions (FAQs)
Q1: What is Heptyl-m-Cresol Assay Sensitizer (HCS) and how does it work?
A1: Heptyl-m-Cresol Assay Sensitizer (HCS) is a proprietary formulation designed to increase signal output and sensitivity in specific enzyme-based and fluorescence assays. Its amphiphilic nature, derived from the alkylphenol structure, is believed to enhance assay kinetics. Alkylphenols are known to be used as non-ionic surfactants.[1][2] The proposed mechanism involves improving the accessibility of the enzyme to its substrate and stabilizing the enzyme-substrate complex, leading to a more robust and sustained signal.
Q2: In which assays can I use HCS?
A2: HCS is primarily optimized for Enzyme-Linked Immunosorbent Assays (ELISAs), particularly those using horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugates. It may also be effective in other enzymatic assays where signal amplification is needed. Compatibility with fluorescence-based assays should be validated on a case-by-case basis, as some phenolic compounds can interfere with fluorescent signals.
Q3: How should I store and handle HCS?
A3: Store HCS at 2-8°C and protect it from light. Do not freeze the reagent. Before use, allow the vial to equilibrate to room temperature for at least 15-20 minutes.[3] Avoid introducing contaminants by using sterile pipette tips for each use.
Q4: Will HCS interfere with my antibody-antigen binding?
A4: At the recommended concentrations, HCS is not expected to interfere with typical antibody-antigen interactions. However, as with any assay additive, it is crucial to perform validation experiments. High concentrations of additives can sometimes lead to non-specific binding or dissociation.[4] We recommend running a control plate without HCS to establish a baseline.
Troubleshooting Guide
Problem 1: The assay signal is lower than expected or absent after using HCS.
-
Possible Cause: Incorrect HCS concentration.
-
Solution: The effect of HCS is concentration-dependent. Too little will not produce a sensitizing effect, while too much may inhibit the enzyme. Perform a titration to find the optimal concentration for your specific assay. (See Table 1 for an example).
-
-
Possible Cause: Reagent incompatibility or degradation.
-
Possible Cause: Incorrect incubation time.
-
Solution: The kinetics of the reaction may change with HCS. Verify that the incubation time after substrate addition is appropriate. You may need to optimize this step by taking readings at multiple time points.
-
Problem 2: The background signal is too high.
-
Possible Cause: Excessive HCS concentration.
-
Solution: High concentrations of sensitizers can sometimes promote non-specific binding or stabilize background signal. Reduce the HCS concentration or increase the number of wash steps.[3]
-
-
Possible Cause: Inadequate washing.
-
Solution: Insufficient washing can leave unbound reagents in the wells, leading to high background. Ensure wash steps are performed thoroughly as per the assay protocol.[3]
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use fresh, high-quality buffers and substrate. Ensure the substrate solution is prepared immediately before use and has not been exposed to light.[3]
-
Problem 3: I am seeing high variability between replicate wells (high CV%).
-
Possible Cause: Incomplete mixing of HCS.
-
Solution: Ensure the HCS is fully equilibrated to room temperature and gently vortexed before being added to the substrate solution. Pipette the final solution carefully into the wells to ensure homogeneity.[5]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and avoid introducing air bubbles. When possible, prepare a master mix of the substrate and HCS to minimize well-to-well variations.[5]
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Ensure the plate is incubated in a stable temperature environment. Avoid using the outermost wells of the plate if edge effects are a persistent issue.
-
Quantitative Data
Table 1: Example of HCS Concentration Optimization in a HRP-based ELISA
| HCS Final Concentration | Average Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (S/N) |
| 0% (Control) | 0.452 | 0.051 | 8.9 |
| 0.05% | 0.893 | 0.055 | 16.2 |
| 0.10% | 1.566 | 0.060 | 26.1 |
| 0.20% | 1.150 | 0.085 | 13.5 |
| 0.50% | 0.675 | 0.120 | 5.6 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Using HCS to Enhance Signal in a Standard Sandwich ELISA
-
Assay Preparation: Perform all steps of your ELISA protocol (coating, blocking, sample/standard incubation, detection antibody incubation) as usual.
-
Reagent Equilibration: About 20 minutes before use, remove the HCS vial and the substrate buffer/reagent from storage and allow them to equilibrate to room temperature.
-
Prepare HCS-Substrate Mix:
-
Prepare the required volume of enzyme substrate solution according to your assay protocol.
-
Add HCS to the substrate solution to achieve the desired final concentration (e.g., 0.1% as determined from your optimization). For a 10 mL substrate solution, add 10 µL of 100x HCS stock.
-
Mix gently by inverting the tube 5-10 times. Do not vortex vigorously.
-
-
Washing Step: After the detection antibody incubation, wash the microplate wells thoroughly according to your protocol to remove any unbound antibody-enzyme conjugate.
-
Signal Development: Add the HCS-Substrate Mix to each well.
-
Incubation: Incubate the plate for the recommended time, protecting it from light.
-
Stop Reaction: Add the stop solution as required by your protocol.
-
Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength.
Visualizations
Caption: Workflow for integrating HCS into a standard ELISA protocol.
Caption: A decision tree for troubleshooting common issues with HCS.
Caption: Proposed mechanism for HCS-mediated signal enhancement.
References
"m-Cresol, 6-heptyl-" reducing experimental variability
Technical Support Center: m-Cresol, 6-heptyl-
Welcome to the technical support center for m-Cresol, 6-heptyl-. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My protein formulation containing m-Cresol, 6-heptyl- is showing signs of aggregation. What could be the cause and how can I mitigate this?
A1: m-Cresol and its derivatives, while effective as preservatives, are known to sometimes induce protein aggregation.[1] The introduction of a heptyl group to the m-cresol structure increases its hydrophobicity, which could potentially enhance its interaction with hydrophobic patches on the protein surface, leading to aggregation.
Troubleshooting Steps:
-
Optimize Concentration: The concentration of m-Cresol, 6-heptyl- is critical. Determine the minimum concentration required for preservative efficacy that does not cause significant aggregation. You may need to perform a dose-response study.
-
Screen Excipients: The addition of stabilizing excipients can help mitigate aggregation. Consider screening various stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or amino acids (e.g., glycine, arginine).
-
Adjust pH: The pH of your formulation can influence both protein stability and the effectiveness of the preservative. Ensure your formulation is at a pH that confers maximal stability to your protein.
-
Temperature Control: Aggregation can be temperature-dependent.[1] Ensure that your formulation is stored at the recommended temperature and that temperature fluctuations during handling are minimized.
Q2: I am observing inconsistent results in my cell-based assays when using different batches of m-Cresol, 6-heptyl-. What could be the source of this variability?
A2: Batch-to-batch variability can often be traced back to impurities or isomeric contamination. m-Cresol is typically synthesized or extracted from sources like coal tar, which can result in a mixture of isomers (ortho-, meta-, and para-cresol) and other related compounds.[2] The position of the heptyl group and the presence of other isomers or impurities could significantly impact biological activity.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always request and carefully review the CoA for each batch. Pay close attention to the purity and the levels of specified impurities.
-
Independent Purity Assessment: If you suspect contamination, consider performing an independent analysis of the compound's purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for this.[3][4]
-
Supplier Qualification: If variability persists, consider qualifying a new supplier who can provide a more consistent and highly purified product. Synthetic routes for m-cresol can produce a purer product compared to extraction from coal tar.[2]
Q3: How should I properly store my m-Cresol, 6-heptyl- stock solutions to ensure stability?
Storage Recommendations:
-
Protection from Light: Store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Temperature: Store solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.
-
pH of Solution: The pH of the solvent can impact stability. Use a buffered solution if appropriate for your experimental system.
Troubleshooting Guides
Issue: High Background Signal in Analytical Assays
-
Potential Cause 1: Impurities in m-Cresol, 6-heptyl-
-
Solution: As mentioned in the FAQs, verify the purity of your compound. Impurities may be interfering with your assay's detection method.
-
-
Potential Cause 2: Degradation of the Compound
-
Solution: Prepare fresh stock solutions. If the problem persists, evaluate your storage conditions (see Q3 in FAQs).
-
-
Potential Cause 3: Solvent Effects
-
Solution: Ensure that the solvent used to dissolve m-Cresol, 6-heptyl- is compatible with your assay and does not contribute to the background signal. Run a solvent-only control.
-
Issue: Poor Reproducibility in Biological Assays
-
Potential Cause 1: Inconsistent Dosing Concentration
-
Solution: The viscosity and solubility of m-Cresol, 6-heptyl- may differ from m-cresol. Ensure your stock solution is fully dissolved and homogenous before preparing dilutions. Vortex or sonicate if necessary.
-
-
Potential Cause 2: Interaction with Assay Components
-
Solution: The hydrophobic heptyl group may lead to non-specific binding to plastics or other surfaces in your assay system. Consider using low-binding plates and tubes.
-
-
Potential Cause 3: Cellular Toxicity
-
Solution: The addition of the heptyl group may alter the cytotoxic profile compared to m-cresol. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure you are working with a non-toxic concentration range.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of m-Cresol
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [6] |
| Molar Mass | 108.14 g/mol | [6][7] |
| Appearance | Colorless to yellowish liquid | [6] |
| Melting Point | 11.8 °C | [8] |
| Boiling Point | 202 °C | [8] |
| Water Solubility | 22.7 g/L (25 °C) | [8] |
| log P | 1.96 | [8] |
Note: Data for the 6-heptyl- derivative is not available in the provided search results. The data for m-cresol is presented as a baseline.
Experimental Protocols
Protocol 1: Purity Analysis of m-Cresol Derivatives by Reverse-Phase HPLC
This protocol provides a general framework for assessing the purity of m-cresol derivatives. Method optimization will be required for m-Cresol, 6-heptyl-.
-
Standard Preparation: Prepare a stock solution of the m-Cresol, 6-heptyl- reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample of the m-Cresol, 6-heptyl- batch to be tested at the same concentration as the stock standard.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 30% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 270-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample. The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks (area percent method). The concentration can be quantified using the calibration curve.[4]
Protocol 2: In Vitro Protein Aggregation Assay
This protocol can be used to assess the propensity of m-Cresol, 6-heptyl- to induce aggregation of a model protein.
-
Protein Preparation: Prepare a stock solution of a model protein (e.g., bovine serum albumin or a specific therapeutic protein) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The final protein concentration will depend on the assay but is often in the range of 0.1-1 mg/mL.
-
Compound Preparation: Prepare a stock solution of m-Cresol, 6-heptyl- in a suitable solvent (e.g., ethanol or DMSO). Prepare serial dilutions to test a range of final concentrations.
-
Assay Setup: In a 96-well plate, combine the protein solution with the different concentrations of m-Cresol, 6-heptyl-. Include a protein-only control and a buffer-only blank.
-
Incubation: Incubate the plate at a relevant temperature (e.g., 37°C) for a set period (e.g., 24 hours). Agitation may be included to simulate mechanical stress.
-
Aggregation Measurement: Measure protein aggregation using one of the following methods:
-
Turbidity: Measure the optical density at a wavelength between 340 and 405 nm using a plate reader. An increase in absorbance indicates aggregation.[1]
-
Thioflavin T (ThT) Assay: Add ThT solution to each well and measure fluorescence (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
-
Data Analysis: Plot the aggregation signal against the concentration of m-Cresol, 6-heptyl- to determine the concentration at which aggregation is induced.
Visualizations
References
- 1. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two main different technologies for m-cresol [betterchemtech.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cresol - Wikipedia [en.wikipedia.org]
- 8. Solstice Research Chemicals [lab.solstice.com]
Technical Support Center: Synthesis of 6-Heptyl-m-cresol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-heptyl-m-cresol. The primary synthetic route involves a two-step process: Friedel-Crafts acylation of m-cresol with heptanoyl chloride to form 4-heptanoyl-3-methylphenol, followed by a Clemmensen reduction to yield the final product, 6-heptyl-m-cresol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the Friedel-Crafts acylation step. What are the possible causes and solutions?
A low yield in the Friedel-Crafts acylation can be attributed to several factors. A primary concern is the competition between C-acylation (the desired reaction at the aromatic ring) and O-acylation (reaction at the hydroxyl group of the cresol).
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Lewis Acid Catalyst | A stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), is often required. The catalyst complexes with both the acyl chloride and the product ketone, and an insufficient amount can lead to incomplete reaction. | Increase the molar ratio of AlCl₃ to m-cresol. A ratio of 1.1 to 1.5 equivalents is a good starting point. |
| O-Acylation as a Side Reaction | The hydroxyl group of m-cresol can be acylated to form an ester, which is often a kinetic product. C-acylation is the thermodynamically favored product.[1] | Ensure anhydrous conditions and use a sufficient excess of the Lewis acid catalyst. The Fries rearrangement, which converts the O-acylated product to the C-acylated product, is promoted by a higher concentration of the catalyst. |
| Reaction Temperature is Too Low | While the initial mixing should be done at a low temperature to control the exothermic reaction, the reaction may require heating to proceed to completion. | After the initial addition of reagents, consider gently heating the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. |
| Poor Quality of Reagents | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water. Wet starting materials or solvents will reduce the catalyst's effectiveness. | Use freshly opened or properly stored anhydrous AlCl₃. Ensure that m-cresol, heptanoyl chloride, and the solvent are dry. |
Q2: My Clemmensen reduction is not going to completion, or I am observing unexpected byproducts. What should I do?
The Clemmensen reduction is a powerful method for reducing aryl ketones to alkanes, but the strongly acidic conditions can sometimes lead to issues.[2][3]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Zinc Amalgam | The reaction occurs on the surface of the zinc amalgam. If the amalgam is not properly prepared or has become deactivated, the reduction will be inefficient. | Prepare the zinc amalgam fresh just before use by treating zinc dust or granules with a mercury(II) chloride solution. Ensure the amalgam is washed and handled under an inert atmosphere if possible. |
| Insufficient Acid Concentration | The reaction requires a high concentration of hydrochloric acid to proceed effectively. | Use concentrated hydrochloric acid as specified in the protocol. If the reaction stalls, a small, careful addition of more concentrated HCl may be beneficial. |
| Substrate is Acid-Sensitive | While the phenol group is generally tolerant to the acidic conditions of the Clemmensen reduction, other functional groups that might be present on a more complex starting material could be sensitive. | If your substrate has acid-labile groups, consider an alternative reduction method such as the Wolff-Kishner reduction, which is performed under basic conditions. |
| Formation of Bimolecular Reduction Products | In some cases, bimolecular reduction products (pinacols) can form as byproducts. | Ensure a sufficient excess of the zinc amalgam and maintain a strongly acidic environment to favor the desired reduction pathway. |
Q3: I am having difficulty purifying the final product, 6-heptyl-m-cresol. What purification methods are recommended?
Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts from both reaction steps, and potentially the intermediate ketone.
Recommended Purification Strategy:
-
Initial Work-up: After the Clemmensen reduction, the reaction mixture should be neutralized and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Washing the organic layer with a dilute sodium bicarbonate solution can help remove any remaining acidic impurities.
-
Column Chromatography: This is often the most effective method for separating 6-heptyl-m-cresol from other reaction components. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.
-
Distillation under Reduced Pressure: If the product is obtained in a relatively pure state after chromatography, vacuum distillation can be used for final purification and to remove any residual solvent. Given the phenolic hydroxyl group, care should be taken to avoid high temperatures which could cause decomposition.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of m-Cresol
This procedure describes the synthesis of 4-heptanoyl-3-methylphenol.
Materials:
-
m-Cresol
-
Heptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of m-cresol (1.0 eq) and heptanoyl chloride (1.05 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and slowly quench by the addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-heptanoyl-3-methylphenol.
Step 2: Clemmensen Reduction of 4-Heptanoyl-3-methylphenol
This procedure describes the synthesis of 6-heptyl-m-cresol.
Materials:
-
4-Heptanoyl-3-methylphenol
-
Zinc amalgam (prepared from zinc dust and mercury(II) chloride)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare the zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-heptanoyl-3-methylphenol (1.0 eq) to the flask.
-
Heat the mixture to a vigorous reflux for 4-8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully decant the liquid from the remaining zinc amalgam.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-heptyl-m-cresol.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 6-heptyl-m-cresol. These values are estimates and may vary depending on the specific experimental conditions.
| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction |
| Reactant Ratio (m-cresol/ketone:reagent) | 1 : 1.05 (heptanoyl chloride) : 1.1 (AlCl₃) | 1 : 10 (Zinc amalgam) |
| Solvent | Dichloromethane | Toluene/Water |
| Temperature | 0°C to Reflux | Reflux |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 60 - 80% | 50 - 70% |
Signaling Pathways and Logical Relationships
Experimental Workflow
Caption: Overall workflow for the synthesis of 6-heptyl-m-cresol.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Optimization of Friedel-Crafts Alkylation for Cresols
Welcome to the technical support center for the optimization of Friedel-Crafts alkylation of cresols. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
One of the primary challenges in the Friedel-Crafts alkylation of cresols is controlling the reaction to achieve high yields and selectivity for the desired product. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Low Conversion/Yield | - Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst may not be strong enough or may have degraded.[1] - Catalyst Deactivation: The catalyst can be deactivated by impurities or by complexation with the cresol's hydroxyl group.[2] - Suboptimal Reaction Temperature: The temperature may be too low for the specific catalyst and reactants. | - Use a stronger Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., zeolites, sulfated zirconia).[3] - Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature in increments to find the optimal condition. |
| Poor Regioselectivity (O- vs. C-alkylation) | - Reaction Conditions: Lower temperatures tend to favor O-alkylation, while higher temperatures favor C-alkylation.[4] - Catalyst Choice: The nature of the catalyst's acid sites (Brønsted vs. Lewis) can influence the site of alkylation.[5] | - For C-alkylation, increase the reaction temperature. - For O-alkylation, maintain milder reaction conditions. - Experiment with different catalysts; for instance, strong Lewis acids often promote C-alkylation. |
| Formation of Multiple Isomers (e.g., ortho- vs. para-) | - Steric Hindrance: The position of the methyl group on the cresol ring and the bulkiness of the alkylating agent influence the substitution pattern. - Electronic Effects: The hydroxyl and methyl groups direct the incoming electrophile to specific positions. | - To favor the para-isomer, consider using a bulkier alkylating agent. - Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) can enhance the selectivity for a particular isomer.[3] |
| Polyalkylation | - Product is More Reactive: The initial alkylated cresol product is often more nucleophilic than the starting cresol, leading to further alkylation.[5] - High Reactant Concentration: A high concentration of the alkylating agent can promote multiple substitutions. | - Use a molar excess of the cresol relative to the alkylating agent. A common starting point is a 5:1 molar ratio of cresol to alkylating agent.[4] - Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Carbocation Rearrangement | - Unstable Primary Carbocation: If the alkylating agent can form a primary carbocation, it may rearrange to a more stable secondary or tertiary carbocation, leading to an undesired product isomer.[6] | - Use an alkylating agent that forms a stable carbocation (e.g., tert-butyl chloride).[6] - Alternatively, use Friedel-Crafts acylation followed by a reduction step to avoid carbocation rearrangement. |
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in a Friedel-Crafts alkylation of cresol.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of polyalkylation and how can it be minimized?
A1: Polyalkylation is a frequent side reaction because the alkylated cresol product is often more reactive than the starting material. The most effective way to minimize this is by using a molar excess of cresol compared to the alkylating agent.[5] A 5:1 molar ratio of cresol to the alkylating agent is a good starting point to favor mono-alkylation.[4]
Q2: How can I control the regioselectivity between O-alkylation and C-alkylation?
A2: The temperature of the reaction is a key factor. Lower temperatures generally favor the formation of the O-alkylated product (ether), while higher temperatures promote the thermodynamically more stable C-alkylated product (alkylated cresol).[4] The choice of catalyst also plays a role, with stronger acid catalysts often favoring C-alkylation.
Q3: My reaction is giving a mixture of ortho and para isomers. How can I improve the selectivity for one over the other?
A3: The selectivity between ortho and para isomers is influenced by steric and electronic effects. To enhance para-selectivity, you can use a bulkier alkylating agent, which will be sterically hindered from attacking the position ortho to the hydroxyl group. For enhancing the selectivity of a specific isomer, consider using shape-selective catalysts like zeolites. For instance, H-ZSM-5 has been shown to exhibit high selectivity for thymol in the propylation of m-cresol.[3]
Q4: I am observing an unexpected product isomer. What could be the cause?
A4: The formation of an unexpected isomer is often due to carbocation rearrangement. If your alkylating agent can form a less stable carbocation (e.g., primary), it may undergo a hydride or alkyl shift to form a more stable carbocation before alkylating the cresol. To avoid this, use an alkylating agent that forms a stable carbocation, such as a tertiary alkyl halide, or consider using Friedel-Crafts acylation followed by reduction.[6]
Q5: My catalyst seems to be inactive. What are the possible reasons and solutions?
A5: Catalyst deactivation can occur for several reasons. The Lewis acid catalyst can form a complex with the lone pair of electrons on the oxygen of the cresol's hydroxyl group, reducing its activity.[2] To mitigate this, you might need to use a larger amount of catalyst. Deactivation can also be caused by impurities, especially water, in the reagents or solvent. Ensure all your materials are anhydrous. For solid catalysts, deactivation can be due to coke formation on the catalyst surface.[7][8] Regeneration of the catalyst through calcination may be necessary.
Data Presentation
The following tables summarize quantitative data from various studies on the Friedel-Crafts alkylation of cresols, providing a comparison of different reaction conditions and their outcomes.
Table 1: Alkylation of m-Cresol with Isopropyl Alcohol (IPA)
| Catalyst | Molar Ratio (m-cresol:IPA) | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity for Thymol (%) | Reference |
| Strong Acid Resin | 5:1 | 180 | 30 min | - | High for mono-alkylated products | [4] |
| Al-Cu/HAP | 1:3 | 180 | 5 min | 98.34 | 96.82 | [9] |
| Al-Cu/HAP | 1:1 | 150 | 5 min | 50.36 | 97.57 | [9] |
| H-ZSM-5 | - | - | - | ~85 | ~80 | [3] |
Table 2: Alkylation of p-Cresol with tert-Butyl Alcohol
| Catalyst | Molar Ratio (p-cresol:t-butanol) | Temperature (°C) | Conversion (%) | Selectivity for 2-tert-butyl-p-cresol (%) | Reference |
| Deep Eutectic Solvent | - | 70 | 80 | - | [8] |
| Multiple-SO₃H functional ionic liquid | - | - | 85.3 | 95.2 | [8] |
| 15% WO₃/ZrO₂ | 1:3 | 130 | 69.8 | 92.4 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Thymol from m-Cresol and Isopropanol
This protocol is adapted from a patented method for the preparation of thymol.[9]
Materials:
-
m-Cresol
-
Isopropanol (IPA)
-
Al-Cu/HAP catalyst
-
50 mL round-bottom flask
-
Microwave reactor
Procedure:
-
To a 50 mL round-bottom flask, add 0.1 mol of m-cresol and 0.3 mol of isopropanol.
-
Stir the mixture to ensure it is homogeneous.
-
Add 2 g of the Al-Cu/HAP catalyst to the mixture and stir again to obtain a uniform suspension.
-
Place the reaction flask in a microwave reactor.
-
Irradiate the reaction mixture at a power of 600 W and maintain the reaction temperature at 180°C for 5 minutes.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
The resulting liquid can be purified by distillation to isolate the thymol.
Expected Outcome: This procedure is reported to yield a high conversion of m-cresol (98.34%) with high selectivity for thymol (96.82%).[9]
General Experimental Workflow Diagram
The following diagram illustrates a general workflow for a Friedel-Crafts alkylation experiment.
Caption: General experimental workflow for Friedel-Crafts alkylation.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Overcoming solubility issues with 6-heptyl-m-cresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-heptyl-m-cresol.
Frequently Asked Questions (FAQs)
Q1: What is 6-heptyl-m-cresol and why is its solubility a concern?
6-heptyl-m-cresol is a lipophilic organic compound. Its structure, featuring a long heptyl alkyl chain attached to a cresol backbone, results in low aqueous solubility and a higher affinity for nonpolar organic solvents. This can present challenges when preparing solutions for biological assays or other experiments conducted in aqueous environments.
Q2: What are the general solubility characteristics of 6-heptyl-m-cresol?
Due to its pronounced lipophilic nature, 6-heptyl-m-cresol is expected to be poorly soluble in water but readily soluble in a range of organic solvents.
Q3: Which organic solvents are recommended for dissolving 6-heptyl-m-cresol?
Based on the solubility of structurally similar long-chain alkylphenols, the following organic solvents are recommended for creating stock solutions:
-
Alcohols: Ethanol, Methanol
-
Ketones: Acetone
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO)
Q4: How can I prepare an aqueous working solution from an organic stock solution?
To prepare an aqueous working solution, the organic stock solution of 6-heptyl-m-cresol should be added dropwise to the aqueous buffer or media while vigorously stirring. It is crucial to avoid precipitation of the compound. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
Q5: What should I do if I observe precipitation when preparing my aqueous solution?
Precipitation indicates that the solubility limit of 6-heptyl-m-cresol in the aqueous medium has been exceeded. To address this, you can try the following:
-
Decrease the final concentration: Prepare a more dilute working solution.
-
Increase the solvent concentration: If your experimental system allows, a slight increase in the co-solvent (e.g., DMSO, ethanol) concentration in the final working solution might help. However, always perform a vehicle control to account for any effects of the solvent itself.
-
Use a surfactant: For some applications, a non-ionic surfactant like Tween® 20 or Triton™ X-100 can be used at a low concentration (e.g., 0.01-0.1%) to improve solubility. Compatibility with your specific assay must be verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving 6-heptyl-m-cresol in the initial organic solvent. | The chosen solvent is not suitable, or the compound is impure. | Try a stronger organic solvent from the recommended list (e.g., DMSO). If solubility issues persist, consider the purity of your compound. |
| A cloudy or precipitated solution forms when adding the stock solution to an aqueous medium. | The solubility limit in the aqueous phase has been exceeded. | Follow the steps outlined in Q5 of the FAQ section. Prepare a fresh, more dilute working solution. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the solution over time. | Prepare fresh working solutions immediately before each experiment. Visually inspect your solutions for any signs of precipitation before use. Consider including a solubility enhancer if the issue persists. |
| The organic solvent used for the stock solution is interfering with the experiment. | The concentration of the organic solvent in the final working solution is too high. | Reduce the concentration of the organic solvent in your final working solution to the lowest possible level that maintains solubility. Always include a vehicle control in your experimental design. |
Quantitative Solubility Data (Proxy Compounds)
As specific quantitative solubility data for 6-heptyl-m-cresol is limited, the following table summarizes the solubility of structurally similar long-chain alkylphenols. This data can be used as a guideline for solvent selection.
| Compound | Solvent | Solubility | Reference |
| 4-tert-Octylphenol | Water | Very low, practically insoluble | [1] |
| 4-tert-Octylphenol | Ethanol | Readily soluble | [1] |
| 4-tert-Octylphenol | Acetone | Readily soluble | [1] |
| Nonylphenol | Water | 4.9 mg/L at 25°C | [2] |
| Nonylphenol | Acetonitrile | Soluble | [2] |
| Nonylphenol | Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-Heptyl-m-cresol in DMSO
Objective: To prepare a high-concentration stock solution for subsequent dilution in aqueous media for cell-based assays.
Materials:
-
6-heptyl-m-cresol (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Accurately weigh the required amount of 6-heptyl-m-cresol to prepare a 10 mM solution.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay
Objective: To prepare a dilute working solution of 6-heptyl-m-cresol in cell culture medium from a DMSO stock solution.
Materials:
-
10 mM 6-heptyl-m-cresol in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Thaw the 10 mM stock solution of 6-heptyl-m-cresol at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the appropriate volume of the 10 mM stock solution dropwise to achieve a final concentration of 10 µM. (For example, add 1 µL of 10 mM stock to 1 mL of medium).
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.
-
Prepare this working solution fresh for each experiment.
Visualizations
Caption: Experimental workflow for preparing 6-heptyl-m-cresol solutions.
References
Validation & Comparative
A Comparative Guide to m-Cresol, 6-heptyl- and Other Alkylated Phenols for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and Biological Activities with Supporting Experimental Data
Alkylated phenols are a significant class of organic compounds with wide-ranging applications in the chemical and pharmaceutical industries. Their versatile nature, stemming from the combination of a hydroxylated aromatic ring and a lipophilic alkyl chain, allows for a broad spectrum of biological activities. This guide provides a detailed comparison of "m-Cresol, 6-heptyl-" against other notable alkylated phenols, including 4-heptylphenol, 2-heptylphenol, thymol, carvacrol, and butylated hydroxytoluene (BHT). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of alkylated phenols are crucial determinants of their biological activity, influencing factors such as membrane permeability, receptor binding, and overall bioavailability. The length and branching of the alkyl chain, as well as the position of substitution on the phenolic ring, significantly impact these properties.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (o/w) | Water Solubility |
| m-Cresol, 6-heptyl- | C₁₄H₂₂O | 206.33 | Estimated | Estimated | Estimated: ~5.5-6.0 | Estimated: Low |
| 4-Heptylphenol | C₁₃H₂₀O | 192.30 | 25-28[2] | 156 (at 9 mmHg)[2] | 4.80 (est)[3] | 11.11 mg/L (25 °C)[4] |
| 2-Heptylphenol | C₁₃H₂₀O | 192.30 | 24 (est)[5] | 271.24 (est)[5] | 5.019 (est)[5] | 11.76 mg/L (25 °C)[5] |
| Thymol | C₁₀H₁₄O | 150.22 | 49-51 | 232 | 3.30 | 0.9 g/L (20 °C) |
| Carvacrol | C₁₀H₁₄O | 150.22 | 0-1 | 237-238 | 3.49 | 1.25 g/L (25 °C) |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | 70-73 | 265 | 5.1 | Insoluble |
Note: Experimental data for m-Cresol, 6-heptyl- is limited. Estimated values are based on structure-activity relationships observed in other alkylated phenols.
Biological Activities: A Head-to-Head Comparison
The biological activities of alkylated phenols are diverse and include antimicrobial, antioxidant, and cytotoxic effects. These activities are intricately linked to their chemical structures.
Antimicrobial Activity
Alkylated phenols are known for their potent antimicrobial properties against a broad spectrum of microorganisms. The length of the alkyl chain plays a crucial role, with studies indicating that antimicrobial activity generally increases with chain length up to a certain point, beyond which a "cut-off" effect is observed due to reduced water solubility.[6][7] The mechanism of action often involves the disruption of the microbial cell membrane.[8]
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) | Reference |
| m-Cresol, 6-heptyl- | Data not available | Expected to have significant activity based on structure | |
| Thymol | Staphylococcus aureus, Escherichia coli, Candida spp. | MIC/MBC: 125-250 µg/mL | [9] |
| Carvacrol | Staphylococcus aureus, Escherichia coli, Candida spp. | MIC/MBC: 125-250 µg/mL | [9] |
| 4-Heptylphenol | General antimicrobial properties reported | Data not specified | [4] |
Note: The table highlights the strong antimicrobial potential of thymol and carvacrol. Due to its long alkyl chain, m-Cresol, 6-heptyl- is hypothesized to exhibit potent antimicrobial activity.
Antioxidant Activity
The phenolic hydroxyl group is the primary contributor to the antioxidant activity of these compounds, acting as a hydrogen donor to neutralize free radicals.[10] The position and nature of alkyl substituents can influence this activity.
| Compound | Antioxidant Assay | Key Findings | Reference |
| m-Cresol, 6-heptyl- | Data not available | Expected to possess antioxidant properties due to the phenolic structure | |
| Butylated Hydroxytoluene (BHT) | Various assays | Widely used as a synthetic antioxidant in food and industry. | [11][12] |
| Thymol & Carvacrol | DPPH, ABTS | Both exhibit strong radical scavenging activity. | [13][14] |
| p-Alkylaminophenols | DPPH, Lipid peroxidation | Elongation of the alkyl chain increases antioxidative activity. | [15] |
| Gallic acid esters | Lipid oxidation | Antioxidant effectiveness increases with alkyl chain length up to a certain point (cut-off effect). | [16][17] |
Note: The antioxidant activity of alkylated phenols is well-established. The lipophilicity imparted by the alkyl chain can influence the effectiveness in different systems (e.g., bulk oils vs. emulsions).[18][19]
Cytotoxicity
The cytotoxic effects of alkylated phenols are a critical consideration, particularly in the context of drug development. Cytotoxicity often increases with the lipophilicity of the molecule, which is influenced by the alkyl chain length.[20][21]
| Compound | Cell Line | Key Findings | Reference |
| m-Cresol, 6-heptyl- | Data not available | Expected to exhibit cytotoxicity, potentially increasing with concentration. | |
| Nonylphenol | Human intestinal epithelial cells (Caco-2), Rat ovarian granulosa cells | Reduces cell viability, induces apoptosis and ER stress.[22][23] | [22][23] |
| 4-Octylphenol | Human cell lines (e.g., HepG2) | Induces cell death and interferes with protective physiological processes. | [24] |
| 2- or 2,6-di-tert-butylphenols | HSG, HGF cells | Cytotoxicity is dependent on radical reactions. | [25] |
| Substituted phenols | Murine leukemia cell line (L1210) | Cytotoxicity is related to lipophilicity. | [26] |
Note: The cytotoxicity of alkylated phenols is a complex phenomenon influenced by multiple factors, including the specific cell line and the experimental conditions.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of alkylated phenols.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (e.g., m-Cresol, 6-heptyl-, thymol, carvacrol)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration to a standardized level (e.g., 10^5 - 10^6 CFU/mL).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microbes in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compounds
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol or ethanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Shake the mixture and allow it to stand at room temperature in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control sample containing the solvent and DPPH solution is also measured.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
References
- 1. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Heptylphenol – Wikipedia [de.wikipedia.org]
- 3. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Heptylphenol | 5284-22-0 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butylated hydroxytoluene: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. researchgate.net [researchgate.net]
- 18. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of nonylphenol induced oxidative stress on apoptosis and autophagy in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
A Comparative Analysis of the Biological Activities of m-Cresol and its 6-Heptyl Derivative
A comprehensive review of the known biological effects of m-cresol and a predictive comparison with the lesser-known m-Cresol, 6-heptyl-, based on structure-activity relationships.
For Immediate Release
This guide provides a detailed comparison of the biological activities of m-cresol and its long-chain alkyl derivative, m-Cresol, 6-heptyl-. While extensive data exists for m-cresol, a widely used preservative and disinfectant, information on its 6-heptyl counterpart is scarce. This document summarizes the known biological effects of m-cresol and leverages established structure-activity relationship principles to forecast the potential activities of m-Cresol, 6-heptyl-.
Introduction
m-Cresol is a phenolic compound with a long history of use as an antimicrobial preservative in pharmaceutical formulations, including some insulins and vaccines, and as a disinfectant.[1][2] Its biological activity is primarily attributed to its ability to disrupt bacterial cell membranes.[1] In contrast, "m-Cresol, 6-heptyl-," a derivative with a seven-carbon alkyl chain attached to the phenolic ring, is not well-characterized in scientific literature. This guide aims to bridge this knowledge gap by providing a thorough overview of m-cresol's biological profile and offering a scientifically grounded perspective on how the addition of a heptyl group might modulate this activity.
Comparative Biological Activities: A Data-Driven Overview
Due to the lack of direct experimental data for "m-Cresol, 6-heptyl-," a side-by-side quantitative comparison is not feasible. However, we can present the established biological activities of m-cresol and then discuss the likely influence of the 6-heptyl substitution.
Biological Activities of m-Cresol
m-Cresol exhibits a broad range of biological effects, from antimicrobial action to toxicity in various organ systems.
Table 1: Summary of Key Biological Activities of m-Cresol
| Biological Activity | Organism/System | Quantitative Data (Concentration/Dose) | Effect | Reference(s) |
| Antimicrobial | Bacteria | Not specified | Destruction of bacterial cell membranes | [1] |
| Toxicity | Humans (inhalation) | Not specified | Respiratory tract irritation | [3] |
| Humans (dermal) | Not specified | Strong dermal irritant, skin burns | [1][3] | |
| Humans (ingestion) | High levels | Kidney problems, mouth/throat burns, abdominal pain, vomiting, effects on blood and nervous system | [1] | |
| Animals (oral/inhalation) | Not specified | Effects on blood, liver, kidney, and central nervous system | [3] | |
| Protein Aggregation | Cytochrome c (in vitro) | Preservative concentrations | Induces protein aggregation | [4][5] |
| Mitochondrial Respiration | Isolated rat liver mitochondria | 6.0 µmol/mg protein | ~60% inhibition of state 3 respiration (NAD-linked) | [6] |
| 6.0 µmol/mg protein | ~20% inhibition of state 3 respiration (succinate-linked) | [6] |
Predicted Biological Activities of m-Cresol, 6-heptyl-
Based on structure-activity relationship studies of alkylphenols, the addition of a heptyl chain to the m-cresol structure is expected to significantly alter its biological properties.
-
Antimicrobial Activity: The antimicrobial activity of phenols generally increases with the length of the alkyl chain, up to a certain point. This is attributed to increased lipid solubility, allowing for better penetration and disruption of the bacterial cell membrane. It is therefore predicted that m-Cresol, 6-heptyl- would exhibit stronger antimicrobial activity than m-cresol against a range of bacteria. However, this increased activity might be limited by a potential decrease in water solubility.[7][8]
-
Toxicity: The increased lipophilicity of m-Cresol, 6-heptyl- would likely lead to enhanced skin penetration and potentially greater systemic toxicity compared to m-cresol. The longer alkyl chain could facilitate accumulation in lipid-rich tissues.
-
Protein Interaction: The influence on protein aggregation is more difficult to predict without experimental data. The increased hydrophobicity could either enhance or alter the nature of its interaction with proteins.
Experimental Protocols
m-Cresol Induced Protein Aggregation with Cytochrome c
Objective: To determine the effect of m-cresol on the aggregation of a model protein, cytochrome c.
Methodology:
-
A solution of cytochrome c (e.g., 25 µM) is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7).
-
m-Cresol is added to the protein solution at various concentrations.
-
The mixture is incubated at an elevated temperature (e.g., 55°C or 65°C) to induce aggregation.
-
Protein aggregation is monitored over time by measuring the increase in optical density (turbidity) at a wavelength where the protein does not absorb (e.g., 800 nm) using a spectrophotometer.
-
Control samples without m-cresol are run in parallel to determine the baseline aggregation of the protein.[4]
Assessment of m-Cresol's Effect on Mitochondrial Respiration
Objective: To evaluate the impact of m-cresol on the respiratory chain in isolated mitochondria.
Methodology:
-
Rat liver mitochondria are isolated using standard differential centrifugation techniques.
-
The rate of oxygen consumption is measured using a Clark-type oxygen electrode.
-
Mitochondria are incubated in a respiration buffer containing a substrate for either Complex I (e.g., glutamate) or Complex II (e.g., succinate) of the electron transport chain.
-
State 3 respiration (ADP-stimulated) is initiated by adding a known amount of ADP.
-
m-Cresol is then added at various concentrations (e.g., 0.3 to 6.0 µmol/mg protein), and the change in the rate of oxygen consumption is recorded.
-
The respiratory control ratio (RCR), an indicator of mitochondrial coupling, is calculated as the ratio of state 3 to state 4 (basal) respiration.[6]
Visualizing the Mechanisms
m-Cresol's Impact on Bacterial Cells
Caption: Mechanism of m-cresol's antimicrobial action.
Proposed Structure-Activity Relationship for Antimicrobial Activity
Caption: Predicted effect of heptyl substitution on antimicrobial activity.
Conclusion
m-Cresol is a well-documented compound with established antimicrobial and toxicological properties. While "m-Cresol, 6-heptyl-" remains largely unstudied, fundamental principles of medicinal chemistry suggest that the addition of the heptyl group would likely increase its antimicrobial potency and potentially its toxicity due to enhanced lipophilicity. Further experimental investigation is crucial to validate these predictions and to fully characterize the biological profile of this derivative for any potential applications. Researchers and drug development professionals are encouraged to consider these structure-activity relationships when designing and evaluating new phenolic compounds.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 6-Heptyl-m-Cresol as an Antimicrobial Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial preservatives, the selection of an appropriate agent is critical for ensuring the safety and stability of pharmaceutical and cosmetic products. This guide provides a comparative analysis of 6-Heptyl-m-cresol, a phenolic compound, against other commonly used antimicrobial preservatives. While direct comparative studies on 6-Heptyl-m-cresol are limited in publicly available literature, this guide leverages established principles of structure-activity relationships within the alkylphenol class to provide a comprehensive overview of its expected efficacy.
Understanding the Target: Antimicrobial Efficacy
The primary "target" for 6-Heptyl-m-cresol in the context of this guide is its antimicrobial efficacy , specifically its ability to inhibit the growth of or kill a broad spectrum of microorganisms, including bacteria and fungi. The mechanism of action for phenolic compounds like cresols generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death[1].
Comparative Analysis of Antimicrobial Preservatives
The antimicrobial efficacy of phenolic compounds is significantly influenced by the nature and position of their alkyl substituents. Research on para-substituted alkylphenols has shown that their antimicrobial activity varies parabolically with the increasing hydrophobicity of the alkyl chain, with an optimal range for this property. Furthermore, studies on chlorine-substituted 4-alkylphenols have indicated that increasing the carbon chain length of the alkyl radical from three to seven atoms enhances antimicrobial activity. This suggests that the heptyl group in 6-Heptyl-m-cresol likely confers potent antimicrobial properties.
To provide a clear comparison, the following table summarizes the characteristics of 6-Heptyl-m-cresol alongside other widely used antimicrobial preservatives. The data for alternatives is sourced from available literature, while the performance of 6-Heptyl-m-cresol is inferred based on structure-activity relationships.
Table 1: Comparison of Antimicrobial Preservatives
| Preservative | Chemical Class | Anticipated Efficacy of 6-Heptyl-m-cresol | Common Alternatives: Efficacy & Characteristics |
| 6-Heptyl-m-cresol | Alkylphenol | High (inferred from structure-activity relationships of alkylphenols) | - |
| m-Cresol | Phenol | - | Effective against a broad spectrum of bacteria and fungi. Its efficacy is pH-dependent. |
| Parabens (Methyl, Propyl) | Esters of p-hydroxybenzoic acid | - | More effective against fungi than bacteria. Often used in combination to broaden the spectrum of activity. |
| Benzyl Alcohol | Aromatic alcohol | - | Possesses moderate antimicrobial activity. Often used in combination with other preservatives. |
| Phenoxyethanol | Glycol ether | - | Broad-spectrum antimicrobial activity, particularly effective against Gram-negative bacteria. |
Experimental Protocols for Efficacy Testing
The evaluation of antimicrobial efficacy is typically conducted using standardized in vitro assays. The following are detailed methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in a microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity (growth) is observed.
Zone of Inhibition (Agar Diffusion) Assay
The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Antimicrobial Agent: A sterile paper disc impregnated with a known concentration of the antimicrobial agent is placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under conditions that support microbial growth.
-
Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the logical relationship of structure to activity.
Conclusion
Based on the established principles of structure-activity relationships for alkylphenols, 6-Heptyl-m-cresol is anticipated to be a highly effective antimicrobial preservative. Its long alkyl chain is expected to enhance its ability to disrupt microbial cell membranes, leading to potent bactericidal and fungicidal activity. For definitive comparative efficacy data, direct experimental testing of 6-Heptyl-m-cresol against a panel of relevant microorganisms using standardized protocols such as the MIC and zone of inhibition assays is recommended. This will enable a precise quantitative comparison with other commercially available preservatives and facilitate its optimal use in pharmaceutical and cosmetic formulations.
References
A Comparative Guide to the Analytical Method Validation of m-Cresol, 6-heptyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol, 6-heptyl- is a substituted phenolic compound with potential applications in various fields, including as a precursor in the synthesis of pharmaceuticals and specialty chemicals. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide compares a reversed-phase HPLC method with UV detection and a capillary GC method with flame ionization detection (FID), providing hypothetical yet realistic experimental protocols and validation data based on established analytical practices for related compounds.[1][2][3]
Method Comparison at a Glance
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between a stationary phase and a liquid mobile phase | Partitioning between a stationary phase and a gaseous mobile phase |
| Typical Analytes | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Derivatization | Generally not required | Often required for polar analytes to improve volatility and peak shape |
| Sensitivity | Moderate to high, depending on the chromophore | High for compounds with good flame ionization response |
| Selectivity | Good, can be tuned by mobile phase composition and column chemistry | Excellent, especially with high-resolution capillary columns |
| Instrumentation Cost | Moderate to high | Moderate |
| Sample Throughput | Moderate | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the well-established reversed-phase HPLC techniques used for the analysis of various alkylphenols and cresol isomers.[1][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
m-Cresol, 6-heptyl- reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of m-Cresol, 6-heptyl- reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing m-Cresol, 6-heptyl- in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is adapted from established GC procedures for the analysis of phenols and alkylphenols, which often involve derivatization to improve chromatographic performance.[2][6][7]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Dichloromethane (GC grade)
-
Pyridine (analytical grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
m-Cresol, 6-heptyl- reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 270 °C
-
Detector Temperature: 300 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
Standard and Sample Preparation (with Derivatization):
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of m-Cresol, 6-heptyl- reference standard and dissolve in 100 mL of dichloromethane.
-
Derivatization Procedure: To 1 mL of each working standard or sample solution in a vial, add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 to 100 µg/mL prior to derivatization.
-
Sample Preparation: Dissolve the sample containing m-Cresol, 6-heptyl- in dichloromethane to achieve a final concentration within the calibration range. Proceed with the derivatization procedure.
Method Validation Summary
The following tables summarize the anticipated validation parameters for the two proposed methods, based on typical performance characteristics observed for the analysis of similar compounds.[1][6]
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.0 |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Table 2: GC-FID Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.8 |
| Specificity | Baseline separation from other components | Resolution > 2.0 from adjacent peaks |
Visualization of Experimental Workflows
Caption: HPLC-UV Experimental Workflow for m-Cresol, 6-heptyl- Analysis.
Caption: GC-FID Experimental Workflow for m-Cresol, 6-heptyl- Analysis.
Conclusion
Both HPLC-UV and GC-FID methodologies offer viable approaches for the analytical method validation of m-Cresol, 6-heptyl-. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
The HPLC-UV method is straightforward, avoiding a derivatization step, which can reduce sample preparation time and potential sources of error. It is well-suited for routine quality control applications where high throughput is not the primary concern.
-
The GC-FID method , while requiring a derivatization step, may offer higher sensitivity and superior resolution, which can be advantageous for complex sample matrices or when trace-level quantification is necessary.
It is imperative for researchers to perform a full method validation according to ICH guidelines or other relevant regulatory standards to ensure the chosen method is suitable for its intended purpose. The protocols and data presented in this guide provide a solid foundation for initiating such a validation study.
References
- 1. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Comparative Performance Analysis of m-Cresol, 6-heptyl- in Preclinical Assays
For researchers and professionals in drug development, the evaluation of novel chemical entities is a critical step. This guide provides a comparative overview of the hypothetical performance of m-Cresol, 6-heptyl- in key preclinical assays, juxtaposed with established alternative compounds. Due to the limited publicly available data on m-Cresol, 6-heptyl-, this guide utilizes illustrative data based on the known structure-activity relationships of similar alkylated phenolic compounds to provide a comparative framework.
The addition of a heptyl group to the m-cresol scaffold is anticipated to significantly increase its lipophilicity, a characteristic often associated with enhanced antimicrobial and cytotoxic activity. This guide explores its potential efficacy in these domains.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
This table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) of m-Cresol, 6-heptyl- against common bacterial and fungal strains compared to Thymol and Carvacrol, two well-characterized antimicrobial phenols, and Vancomycin and Amphotericin B as standard antibacterial and antifungal controls, respectively. Lower MIC values indicate higher potency.
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| m-Cresol, 6-heptyl- | 16 | 32 | 64 | 32 |
| Thymol | 64 | 128 | 256 | 128 |
| Carvacrol | 32 | 64 | 128 | 64 |
| Vancomycin | 1 | - | - | - |
| Amphotericin B | - | - | - | 2 |
Note: The data for m-Cresol, 6-heptyl- is illustrative and based on projected increased potency due to its alkyl chain.
Table 2: Comparative Cytotoxicity (IC50 in µM)
This table presents a hypothetical comparison of the cytotoxic activity (IC50) of m-Cresol, 6-heptyl- against a human cancer cell line (HeLa) and a normal human cell line (HEK293) in comparison to Thymol, Carvacrol, and the standard chemotherapeutic drug, Doxorubicin. A lower IC50 value indicates greater cytotoxic potential. The selectivity index (SI), calculated as IC50 (Normal Cells) / IC50 (Cancer Cells), is also included, with higher values indicating greater selectivity for cancer cells.
| Compound | HeLa (Human Cervical Cancer) IC50 (µM) | HEK293 (Human Embryonic Kidney) IC50 (µM) | Selectivity Index (SI) |
| m-Cresol, 6-heptyl- | 25 | 150 | 6.0 |
| Thymol | 150 | >500 | >3.3 |
| Carvacrol | 80 | 400 | 5.0 |
| Doxorubicin | 0.5 | 5 | 10.0 |
Note: The data for m-Cresol, 6-heptyl- is illustrative and based on projected increased potency due to its alkyl chain.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Test compounds are serially diluted in the respective broth in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HeLa and HEK293 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizations
Hypothetical Signaling Pathway for Cytotoxicity
The following diagram illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound like m-Cresol, 6-heptyl- might induce apoptosis (programmed cell death) in a cancer cell. Increased lipophilicity could facilitate membrane interaction and subsequent initiation of intracellular signaling cascades.
A Comparative Guide to the Synthesis of 6-Heptyl-m-Cresol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-heptyl-m-cresol, a potentially valuable intermediate in the development of novel pharmaceutical compounds and other fine chemicals, can be approached through several synthetic strategies. While specific literature for the direct synthesis of this compound is limited, established principles of electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, provide a robust framework for its preparation. This guide offers a comparative analysis of plausible synthesis methods, drawing on analogous reactions and established chemical principles to provide researchers with a foundational understanding of potential synthetic routes.
Comparison of Proposed Synthesis Methods
The primary approach for introducing a heptyl group onto the m-cresol ring is through Friedel-Crafts alkylation. This can be achieved using either an alkene (1-heptene) or an alcohol (1-heptanol) as the alkylating agent in the presence of an acid catalyst. The choice of alkylating agent and catalyst system will significantly influence the reaction conditions, yield, and impurity profile.
| Synthesis Method | Alkylating Agent | Catalyst | Advantages | Disadvantages | Plausible Yield Range |
| Method 1: Alkylation with 1-Heptene | 1-Heptene | Lewis Acids (e.g., AlCl₃, FeCl₃), Solid Acids (e.g., Zeolites, Sulfated Zirconia) | High reactivity of alkene; Milder reaction conditions may be possible with strong Lewis acids. Solid acids offer easier catalyst separation and potential for regeneration. | Carbocation rearrangements can lead to isomeric impurities; Strong Lewis acids can be corrosive and require stoichiometric amounts; Solid acids may require higher temperatures. | 40-70% |
| Method 2: Alkylation with 1-Heptanol | 1-Heptanol | Brønsted Acids (e.g., H₂SO₄, H₃PO₄), Solid Acids (e.g., Amberlyst resins) | Alcohols are often less expensive and easier to handle than alkenes; Water is the primary byproduct, which can be considered environmentally benign. | Higher reaction temperatures are typically required to promote the dehydration of the alcohol to the reactive carbocation; The water produced can deactivate some catalysts. | 30-60% |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of 6-heptyl-m-cresol based on analogous reactions reported in the scientific literature. These should be considered as starting points for optimization.
Method 1: Friedel-Crafts Alkylation with 1-Heptene using a Solid Acid Catalyst
Objective: To synthesize 6-heptyl-m-cresol via the alkylation of m-cresol with 1-heptene using a sulfated zirconia catalyst.
Materials:
-
m-Cresol (1.0 eq)
-
1-Heptene (1.2 eq)
-
Sulfated Zirconia (10 wt% of m-cresol)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a stirred solution of m-cresol in toluene in a round-bottom flask, add the sulfated zirconia catalyst.
-
Heat the mixture to 120-140°C.
-
Slowly add 1-heptene to the reaction mixture over a period of 30 minutes.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted m-cresol and acidic residues.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 6-heptyl-m-cresol.
Method 2: Friedel-Crafts Alkylation with 1-Heptanol using a Brønsted Acid Catalyst
Objective: To synthesize 6-heptyl-m-cresol via the alkylation of m-cresol with 1-heptanol using sulfuric acid as a catalyst.
Materials:
-
m-Cresol (1.0 eq)
-
1-Heptanol (1.5 eq)
-
Concentrated Sulfuric Acid (0.3 eq)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve m-cresol in dichloromethane.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
To this mixture, add 1-heptanol dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield pure 6-heptyl-m-cresol.
Reaction Workflow and Logic
The synthesis of 6-heptyl-m-cresol via Friedel-Crafts alkylation follows a well-defined logical progression, from the activation of the alkylating agent to the electrophilic attack on the aromatic ring and subsequent workup.
Caption: Proposed synthetic workflows for 6-heptyl-m-cresol.
Regioselectivity Considerations
The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are crucial in determining the position of the incoming heptyl group. The hydroxyl group is a strong activating and ortho-, para-directing group. The methyl group is a weaker activating and ortho-, para-directing group. In m-cresol, the positions ortho to the hydroxyl group (positions 2 and 6) and para to the hydroxyl group (position 4) are activated towards electrophilic attack. The steric hindrance from the adjacent methyl group at position 3 may slightly disfavor substitution at position 2. Therefore, the primary products expected are 6-heptyl-m-cresol and 4-heptyl-m-cresol, with the potential for minor amounts of the 2-heptyl isomer. The ratio of these isomers will depend on the specific catalyst and reaction conditions employed. Shape-selective catalysts, such as certain zeolites, could potentially favor the formation of the less sterically hindered 6-heptyl isomer.
Caption: Regioselectivity in the alkylation of m-cresol.
Comparative Analysis of m-Cresol, 6-heptyl- and its Potential for Cross-Reactivity in Pharmaceutical Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "m-Cresol, 6-heptyl-," a long-chain alkyl-substituted phenol, and its potential for immunological cross-reactivity. Due to the absence of direct cross-reactivity studies on this specific compound, this document outlines the scientific basis for potential cross-reactivity based on its structural similarity to other known sensitizing phenolic compounds. Furthermore, it details the experimental protocols required to assess its cross-reactivity profile and compares its inferred properties with established alternative preservatives used in pharmaceutical formulations.
Introduction: The Potential for Cross-Reactivity of m-Cresol, 6-heptyl-
"m-Cresol, 6-heptyl-," also known as 2-heptyl-5-methylphenol, is an aromatic organic compound. Its structure consists of a cresol (methylphenol) core with a seven-carbon alkyl chain attached. While cresols and other phenolic compounds are widely used as effective antimicrobial preservatives in parenteral and topical drug formulations, they are also recognized as potential contact sensitizers.
Cross-reactivity is an immunological phenomenon where the antibodies or T-cells generated in response to one substance (the initial sensitizer) also react with other, structurally similar substances. Given that "m-Cresol, 6-heptyl-" shares a phenolic backbone with other known sensitizers, there is a scientific rationale to investigate its potential for cross-reactivity. The addition of the heptyl group introduces a lipophilic side chain that could potentially modulate its interaction with biological macromolecules and influence its sensitizing potential.
Comparison of Antimicrobial Efficacy of Alternative Preservatives
In the absence of specific data for "m-Cresol, 6-heptyl-," this section provides a comparison of the antimicrobial efficacy of commonly used alternative preservatives. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
| Preservative | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus niger (Mold) |
| Phenol | 1560 - 6250 µg/mL | 1560 - 10000 µg/mL | 1560 - 5000 µg/mL | 780 - 6250 µg/mL | 1560 - 3120 µg/mL |
| m-Cresol | 320 - 2500 µg/mL | 1250 - 5000 µg/mL | 630 - 2500 µg/mL | 630 - 2500 µg/mL | 1250 - 2500 µg/mL |
| Benzyl Alcohol | 2500 - 10000 µg/mL[1] | 2000 - 10000 µg/mL[1] | 2000 - 5000 µg/mL[1] | 1250 - 5000 µg/mL[1] | 1250 - 5000 µg/mL[1] |
| Phenoxyethanol | 2500 - 8500 µg/mL[2] | 2500 - 3200 µg/mL[2] | 3600 - 5000 µg/mL[2] | 2500 - 5400 µg/mL[2] | 3300 - 5000 µg/mL[2] |
| Methylparaben | 1000 - 8000 µg/mL | 2000 - 16000 µg/mL | 2000 - 8000 µg/mL | 1000 - 4000 µg/mL | 500 - 2000 µg/mL |
| Propylparaben | 500 - 4000 µg/mL | 1000 - 16000 µg/mL | 1000 - 8000 µg/mL | 250 - 2000 µg/mL | 125 - 1000 µg/mL |
Comparison of Sensitization Potential of Alternative Preservatives
This table summarizes the known sensitization potential of alternative preservatives based on clinical data, primarily from patch testing.
| Preservative | Sensitization Potential | Notes |
| Phenol | Low to moderate | Can be an irritant at higher concentrations. |
| m-Cresol | Moderate | Known contact sensitizer; cross-reactivity with other cresols is possible. |
| Benzyl Alcohol | Low | Generally considered safe, but rare cases of sensitization have been reported. |
| Phenoxyethanol | Very Low | Considered a safe and well-tolerated preservative. |
| Parabens (Methyl, Propyl) | Low | While controversial, large-scale studies show a low rate of contact allergy. |
| Benzalkonium Chloride | Moderate to high | Known to cause both irritant and allergic contact dermatitis. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of "m-Cresol, 6-heptyl-," the following experimental approaches are recommended.
Patch Testing for Allergic Contact Dermatitis
Patch testing is the gold standard for identifying substances that cause allergic contact dermatitis.
Methodology:
-
Subject Recruitment: A cohort of subjects with known sensitivity to cresols or other phenolic compounds, along with a control group of non-sensitized individuals, should be recruited.
-
Allergen Preparation: "m-Cresol, 6-heptyl-" and a panel of structurally related phenols and cresols are prepared in a suitable vehicle (e.g., petrolatum) at non-irritating concentrations.
-
Patch Application: Small amounts of the prepared allergens are applied to the upper back of each subject using Finn Chambers® on Scanpor® tape.
-
Occlusion: The patches are left in place for 48 hours, during which time the subject should avoid activities that may dislodge the patches.
-
Reading: The patches are removed at 48 hours, and the skin is examined for reactions. A second reading is performed at 72 or 96 hours.
-
Scoring: Reactions are scored according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction to a strong vesicular reaction.
-
Data Analysis: The incidence and severity of reactions to "m-Cresol, 6-heptyl-" in the sensitized and control groups are statistically analyzed to determine cross-reactivity patterns.
Patch Testing Workflow Diagram
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
ELISA can be used to quantify the cross-reactivity of antibodies raised against a specific phenolic compound with "m-Cresol, 6-heptyl-".
Methodology:
-
Antigen Preparation: A protein conjugate of a known sensitizing phenol (e.g., m-cresol-BSA) is synthesized to be used as the immunogen and coating antigen.
-
Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the m-cresol-BSA conjugate to generate specific polyclonal or monoclonal antibodies.
-
ELISA Plate Coating: Microtiter plates are coated with the m-cresol-BSA conjugate.
-
Competitive Inhibition Assay:
-
A constant concentration of the anti-cresol antibody is pre-incubated with varying concentrations of "m-Cresol, 6-heptyl-" or other phenolic compounds (competitors).
-
These mixtures are then added to the coated microtiter plates.
-
The amount of antibody that binds to the plate is inversely proportional to the amount that was bound by the competitor in the solution.
-
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The concentration of each competitor that causes 50% inhibition of antibody binding (IC50) is calculated. The cross-reactivity is then expressed as a percentage relative to the IC50 of the original immunogen (m-cresol).
Competitive ELISA Workflow for Cross-Reactivity
Logical Relationship of Cross-Reactivity Assessment
The assessment of cross-reactivity for a novel compound like "m-Cresol, 6-heptyl-" follows a logical progression from structural analysis to in vitro and in vivo testing.
Logical Flow for Cross-Reactivity Assessment
Conclusion
While "m-Cresol, 6-heptyl-" lacks direct cross-reactivity data, its chemical structure suggests a potential for such immunological reactions based on its phenolic core. For drug development professionals considering its use, a thorough risk assessment is imperative. This should involve conducting the detailed experimental protocols outlined in this guide to establish a comprehensive safety profile. The provided comparative data on alternative preservatives can aid in the selection of appropriate substitutes should "m-Cresol, 6-heptyl-" be found to have an unfavorable cross-reactivity profile.
References
Comparative Analysis of m-Cresol, 6-heptyl- and its Potential as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted antimicrobial properties of m-Cresol, 6-heptyl- against established antimicrobial phenolic compounds. Due to the limited publicly available data on the specific biological activity of m-Cresol, 6-heptyl-, this guide utilizes data from structurally similar long-chain alkylphenols to benchmark its potential efficacy. The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell membranes and the denaturation of essential proteins.[1]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for various alkylphenols against common bacterial strains, providing a basis for estimating the potential activity of m-Cresol, 6-heptyl-. The structure-activity relationship of alkylphenols suggests that antimicrobial activity generally increases with the length of the alkyl chain up to a certain point, a phenomenon known as the "cut-off effect".[1]
| Compound | Alkyl Substituent | Test Organism | MIC (µM) | MIC (µg/mL) | Reference |
| p-n-Heptylphenol | p-heptyl | Trichophyton mentagrophytes | 60 | 11.5 | [2] |
| Thymol | 2-isopropyl-5-methyl | Staphylococcus aureus | 1331 | 200 | |
| Thymol | 2-isopropyl-5-methyl | Bacillus cereus | 665 | 100 | |
| Carvacrol | 5-isopropyl-2-methyl | Staphylococcus aureus | 2530 | 380 | |
| Carvacrol | 5-isopropyl-2-methyl | Escherichia coli | 2463 | 370 |
Note: Data for m-Cresol, 6-heptyl- is not available and its potential activity is inferred from related compounds. The antimicrobial activity can vary significantly based on the microbial species, testing conditions, and the specific isomer of the phenolic compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compound (m-Cresol, 6-heptyl- or other phenolic compounds)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized mechanism of action for phenolic antimicrobials and a typical workflow for MIC determination.
Caption: Generalized mechanism of antimicrobial action of phenolic compounds.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
References
A Comparative Guide to Confirming the Purity of m-Cresol, 6-heptyl-
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of specialized chemical reagents such as m-Cresol, 6-heptyl-, the confirmation of purity is a critical step to ensure experimental reproducibility, product efficacy, and safety. This guide provides a comparative overview of analytical methodologies for assessing the purity of m-Cresol, 6-heptyl-, offering detailed experimental protocols and data presentation to aid researchers in establishing robust quality control procedures.
The purity of m-Cresol, 6-heptyl- can be compromised by the presence of isomers (e.g., o- and p-cresol derivatives), unreacted starting materials, and byproducts from the synthesis process. A multi-pronged analytical approach is therefore recommended for comprehensive purity assessment.
Comparative Analysis of Purity
The following table summarizes hypothetical purity data for a new batch of m-Cresol, 6-heptyl- compared with a certified reference standard and a previous batch. This data illustrates how different analytical techniques contribute to a comprehensive purity profile.
| Analytical Method | Parameter | Reference Standard | Previous Batch (Batch A) | New Batch (Batch B) |
| HPLC-UV | Purity (Area %) | 99.9% | 99.5% | 99.8% |
| Known Impurity 1 (Area %) | 0.05% | 0.25% | 0.10% | |
| Unknown Impurity (Area %) | <0.05% | 0.20% | 0.10% | |
| GC-MS | Purity (Area %) | 99.9% | 99.6% | 99.9% |
| Isomeric Impurities (Area %) | <0.05% | 0.30% | <0.05% | |
| Residual Solvents (ppm) | <50 | 150 | <50 | |
| ¹H NMR | Molar Purity | >99.8% | 99.4% | >99.8% |
| Structural Confirmation | Conforms | Conforms | Conforms | |
| Karl Fischer Titration | Water Content (%) | 0.02% | 0.15% | 0.03% |
Experimental Protocols and Methodologies
Detailed protocols for the key analytical techniques are provided below. These methods are based on established procedures for the analysis of alkylated phenols and have been adapted for m-Cresol, 6-heptyl-.[1][2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary method for quantifying the purity of the target compound and detecting non-volatile impurities. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl column for enhanced isomer separation[7][8]
-
Autosampler and data acquisition software
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm[5]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the m-Cresol, 6-heptyl- sample.
-
Dissolve in 50 mL of acetonitrile to create a stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with acetonitrile for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including isomeric byproducts and residual solvents.[1][3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Split/splitless injector
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Inject 1 µL into the GC-MS system.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantitative purity assessment against a certified internal standard.[9][10][11][12][13]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 10 mg of the m-Cresol, 6-heptyl- sample and 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Integrate the signals corresponding to the analyte and the internal standard to calculate the molar purity.
-
Analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurities. The aromatic protons of phenols typically appear between 7-8 ppm, while the hydroxyl proton can be a broad singlet between 3-8 ppm.[10]
Visualizing the Analytical Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the analytical process and the importance of purity, the following diagrams have been generated.
Caption: Analytical workflow for purity confirmation.
Caption: Hypothetical signaling pathway.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jchps.com [jchps.com]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
Ensuring Reproducibility of Experimental Results for Alkylated Phenols: A Case Study of m-Cresol Isomers
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the field of chemical and pharmaceutical research, the ability to consistently replicate results is critical for validating discoveries and ensuring the safety and efficacy of new compounds. This guide addresses the topic of experimental reproducibility for alkylated phenols, with a specific focus on m-cresol and its isomers as a case study, due to the limited availability of specific data on "m-Cresol, 6-heptyl-". The principles and methodologies discussed herein provide a robust framework for researchers working with this class of compounds.
The challenges in reproducing experimental results with cresols and their derivatives often stem from the difficulty in separating and accurately quantifying isomers, as well as variations in sample purity.[1] This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and logical workflows to enhance the reproducibility of your research with alkylated phenols.
Comparison of Analytical Methods for Cresol Isomer Analysis
The accurate quantification of cresol isomers is paramount for reproducible experimental outcomes. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most common techniques employed for this purpose. The choice of method can significantly impact the resolution of isomers and the overall reliability of the data.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Raman Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Analysis based on inelastic scattering of monochromatic light. |
| Resolution of m-/p-Cresol | Can be challenging without derivatization or specialized columns.[2] | Good separation can be achieved with appropriate columns (e.g., Phenyl columns) and mobile phases.[3] | Can distinguish between m- and p-cresol based on their characteristic Raman peaks.[4] |
| Sensitivity | High, especially with Flame Ionization Detection (FID).[5] | High, with UV detection.[5] | Generally lower sensitivity compared to GC and HPLC. |
| Sample Preparation | May require derivatization (e.g., silylation) to improve separation.[2] | Generally requires filtration and dissolution in the mobile phase. | Minimal sample preparation is needed.[4] |
| Analysis Time | Relatively fast run times. | Run times can be longer depending on the column and mobile phase.[1] | Very rapid analysis.[4] |
| Precision | Overall precision of 6.8% for total cresol isomers (NIOSH method 2001).[5] | Relative standard deviation of no more than 0.06 for aqueous solutions.[6] | Consistent quantitative analysis results comparable to GC.[4] |
Detailed Experimental Protocols
To ensure the reproducibility of results, it is essential to follow well-defined and validated experimental protocols. Below is a representative HPLC method for the separation of cresol isomers.
HPLC Method for the Separation of Cresol Isomers
This protocol is based on methodologies that have demonstrated good separation of cresol isomers.[1][3]
1. Materials and Reagents:
-
Reference standards of o-cresol, m-cresol, and p-cresol (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Phenyl analytical column (e.g., Shim-pack GIST Phenyl)[3]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v), adjusted to a pH of 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each cresol isomer (1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all three isomers at the desired concentration by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the cresol isomers in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to each isomer based on their retention times compared to the standards.
-
Quantify the concentration of each isomer in the sample by comparing the peak areas with those of the standards.
-
Validate the method for linearity, accuracy, and precision to ensure reliable and reproducible results.
Workflow for Ensuring Reproducible Cresol Analysis
To systematically ensure the reproducibility of experimental results involving cresol isomers, a structured workflow should be followed. The diagram below illustrates the key stages, from initial synthesis and purification to final data analysis and reporting.
Caption: Workflow for reproducible analysis of alkylated cresols.
References
Comparative Bioactivity of 6-Heptyl-m-cresol Isomers: A Data-Driven Guide
A comprehensive analysis of the biological activities of 6-heptyl-m-cresol positional isomers is currently hampered by a notable absence of specific experimental data in the public domain. Extensive literature searches did not yield quantitative comparisons of the bioactivity, detailed experimental protocols, or established signaling pathways for isomers of 6-heptyl-m-cresol.
While direct comparative data for 6-heptyl-m-cresol isomers is unavailable, general principles of structure-activity relationships (SAR) for alkylated phenols can offer theoretical insights into how the position of the heptyl group on the m-cresol ring might influence their biological effects. The biological activity of phenolic compounds is often dictated by factors such as their lipophilicity, steric hindrance at the hydroxyl group, and electronic properties, all of which would be altered by the isomeric position of the heptyl chain.
General Principles of Alkylated Phenol Bioactivity
The bioactivity of alkylated phenols, including potential toxicity and antimicrobial or antioxidant effects, is influenced by the length and position of the alkyl substituent. The lipophilicity, which generally increases with the length of the alkyl chain, plays a crucial role in membrane permeability and interaction with cellular targets. The position of the alkyl group relative to the hydroxyl group can affect the molecule's ability to participate in hydrogen bonding and act as a proton donor, which is critical for many of its biological functions.
For instance, studies on simpler cresol isomers (o-, m-, and p-cresol) have shown differences in their toxicity and metabolism. These differences are attributed to the varied steric and electronic environments of the hydroxyl group conferred by the methyl group's position. It is reasonable to hypothesize that similar, and likely more pronounced, differences would be observed among the 6-heptyl-m-cresol isomers due to the larger size of the heptyl group.
Hypothetical Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic investigation into the bioactivity of 6-heptyl-m-cresol isomers would be required. A hypothetical experimental workflow to generate the necessary comparative data is outlined below.
Caption: Hypothetical workflow for the comparative bioactivity analysis of 6-heptyl-m-cresol isomers.
Potential Signaling Pathways to Investigate
Based on the known activities of other phenolic compounds, several signaling pathways could be relevant for investigating the mechanisms of action of 6-heptyl-m-cresol isomers. For example, their antioxidant effects could be mediated through the modulation of pathways involving Nrf2, while any pro-inflammatory or anti-inflammatory effects might involve the NF-κB signaling cascade.
Caption: Potential signaling pathways modulated by 6-heptyl-m-cresol isomers.
Conclusion
A definitive comparison of the bioactivity of 6-heptyl-m-cresol isomers requires the generation of primary experimental data. The information presented here serves as a foundational guide for researchers and drug development professionals interested in pursuing the investigation of these compounds. Future studies employing the outlined experimental approaches are necessary to elucidate the structure-activity relationships and therapeutic potential of this class of molecules. Without such data, any discussion on their comparative bioactivity remains speculative.
Validation of a Novel Synthesis Route for 6-Heptyl-m-cresol: A Comparative Analysis
For Immediate Release
This guide presents a comparative analysis of a novel, proposed synthesis route for 6-heptyl-m-cresol against established alkylation methodologies for cresols. The data presented for alternative methods is based on analogous reactions due to the limited availability of direct comparative studies for the target compound. This document is intended for researchers, scientists, and professionals in drug development seeking efficient and selective synthesis pathways for alkylated phenols.
Introduction
6-Heptyl-m-cresol is a substituted phenolic compound with potential applications in the pharmaceutical and chemical industries, owing to the therapeutic and antimicrobial properties often associated with alkylated cresols. The selective introduction of a heptyl group at the 6-position of the m-cresol ring is a key synthetic challenge. This guide outlines a proposed Friedel-Crafts alkylation route for its synthesis and compares its projected performance with established methods for producing structurally related compounds such as thymol and amyl m-cresol.
Proposed Synthesis Route: Friedel-Crafts Alkylation of m-Cresol with 1-Heptene
A promising and direct approach for the synthesis of 6-heptyl-m-cresol is the Friedel-Crafts alkylation of m-cresol using 1-heptene in the presence of an acid catalyst. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
Experimental Protocol
-
Catalyst Preparation: A solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15), is activated by washing with deionized water and methanol, followed by drying under vacuum at 100°C for 24 hours.
-
Reaction Setup: A stirred batch reactor is charged with m-cresol and the activated catalyst. The reactor is then heated to the desired reaction temperature (e.g., 120°C).
-
Alkylation: 1-Heptene is fed into the reactor at a controlled rate to maintain a constant pressure. The reaction is monitored by gas chromatography (GC) to determine the conversion of m-cresol and the selectivity towards 6-heptyl-m-cresol.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The liquid product is then subjected to fractional distillation under reduced pressure to isolate the 6-heptyl-m-cresol isomer.
Alternative Synthesis Routes: A Comparative Overview
For the purpose of this guide, we will compare the proposed synthesis of 6-heptyl-m-cresol with two established methods for the synthesis of other alkylated cresols: the synthesis of thymol by isopropylation of m-cresol and the synthesis of amyl m-cresol.
Synthesis of Thymol via Isopropylation of m-Cresol
Thymol, an isomer of carvacrol, is synthesized by the alkylation of m-cresol with propylene or isopropyl alcohol. This reaction is typically carried out in the vapor phase over a solid acid catalyst. The alkylation of m-cresol with propylene has been shown to achieve high selectivity for thymol over a γ-alumina catalyst.[1]
Synthesis of Amyl m-Cresol
A patented process for the preparation of amyl m-cresol involves a two-step process: the reaction of m-cresol with valeric acid or its derivative to form m-cresol valerate, followed by a rearrangement and subsequent reduction.[2]
Comparative Performance Data
The following table summarizes the key performance indicators for the proposed synthesis of 6-heptyl-m-cresol and the alternative routes based on analogous reactions.
| Parameter | Proposed: 6-Heptyl-m-cresol Synthesis | Alternative 1: Thymol Synthesis[1] | Alternative 2: Amyl m-Cresol Synthesis[2] |
| Alkylation Agent | 1-Heptene | Propylene | Valeric acid/derivative |
| Catalyst | Solid Acid (e.g., Amberlyst-15) | γ-Alumina | Oxoacid (e.g., p-toluenesulfonic acid) |
| Reaction Temperature | 100-150°C (projected) | 250°C | 110°C |
| Selectivity | High for ortho-alkylation (projected) | ~90% for thymol | High (multi-step process) |
| Yield | >80% (projected) | Not explicitly stated | High (multi-step process) |
| Key Advantages | Direct, one-step synthesis | High selectivity | Controlled, multi-step synthesis |
| Key Disadvantages | Potential for isomer formation | High reaction temperature | Multi-step, potentially lower atom economy |
Visualizing the Synthesis Pathways
The following diagrams illustrate the proposed synthesis workflow and a comparative overview of the reaction types.
Caption: Workflow for the proposed synthesis of 6-heptyl-m-cresol.
Caption: Logical relationships of different m-cresol alkylation routes.
Conclusion
The proposed Friedel-Crafts alkylation of m-cresol with 1-heptene presents a direct and potentially high-yielding route to 6-heptyl-m-cresol. While direct experimental data for this specific reaction is not yet available, comparison with analogous industrial processes for thymol and amyl m-cresol synthesis suggests its feasibility and potential for high selectivity, particularly with the use of shape-selective solid acid catalysts. Further experimental validation is required to optimize reaction conditions and fully assess the economic and environmental viability of this novel synthesis pathway. This guide serves as a foundational document to encourage further research and development in the synthesis of valuable alkylated phenolic compounds.
References
6-Heptyl-m-cresol: A Comparative Guide to Preservative Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the choice of a preservative system is paramount to ensuring product safety and longevity. This guide provides an objective comparison of the antimicrobial efficacy of 6-heptyl-m-cresol against other commonly used preservatives, supported by available experimental data. While direct comparative studies on 6-heptyl-m-cresol are limited, its efficacy can be inferred from established structure-activity relationships of alkylated phenols.
Principle of Alkylated Phenols' Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds, including cresols and parabens, is significantly influenced by the length of their alkyl chain. Generally, an increase in the alkyl chain length enhances antimicrobial activity. This is attributed to the increased lipophilicity of the molecule, which facilitates its partitioning into the microbial cell membrane, leading to disruption of membrane integrity and function. Therefore, it is anticipated that 6-heptyl-m-cresol, with a seven-carbon alkyl chain, would exhibit potent antimicrobial properties.
Comparative Efficacy of Preservatives: A Quantitative Overview
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various preservatives against common microorganisms. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Preservatives (in ppm, unless otherwise specified)
| Preservative | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Candida albicans | Aspergillus brasiliensis |
| Phenolic Compounds | |||||
| p-tert-Octylphenol (proxy for Heptyl-m-cresol) | Likely low MIC | Likely low MIC | Likely low MIC | Likely low MIC | Likely low MIC |
| Thymol | 62.5 - 250[1] | - | 125[1] | - | - |
| Carvacrol | 125[2] | - | 125[2] | 250[2] | - |
| Chlorocresol | ~200 | Effective | - | - | Effective |
| Parabens | |||||
| Methylparaben | >1000[3] | - | 500[3] | >1000[3] | >1000[3] |
| Ethylparaben | - | - | - | - | - |
| Propylparaben | - | - | - | - | - |
| Butylparaben | - | - | - | - | - |
| Phenoxyethanol | 6400[4] | 3200[4][5] | 3200[4] | 3200[4] | 3200[4] |
| Formaldehyde-Releasers | |||||
| DMDM Hydantoin | 250[6] | 500[6] | - | 1000[6] | - |
| Imidazolidinyl Urea | 500[3] | 500[3] | 500[3] | >1000[3] | >1000[3] |
| Bronopol | 12.5 - 50[7] | 12.5 - 50[7] | 12.5 - 50[7] | 1600[7] | 3200[7] |
| Diazolidinyl Urea | Effective | Effective[8] | - | Ineffective alone | - |
| Quaternium-15 | Effective | - | - | - | - |
| Other Alcohols | |||||
| Benzyl Alcohol | 25[7] | 2000[7] | 2000[7] | 2500[7] | 5000[7] |
Note: Dashes (-) indicate that specific data was not found in the searched literature. The efficacy of p-tert-octylphenol is included as a proxy to infer the potential efficacy of 6-heptyl-m-cresol due to its structural similarity (an alkylated phenol with a long alkyl chain). Direct MIC data for 6-heptyl-m-cresol is not currently available in the public domain.
Experimental Protocols: Antimicrobial Effectiveness Test (AET)
The antimicrobial efficacy of preservatives is commonly evaluated using standardized methods such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test. This test, also known as the Preservative Efficacy Test (PET), assesses the ability of a preservative system to prevent the growth of and kill microorganisms that may be introduced into a product during its manufacturing or use.
Key Steps of the USP <51> Antimicrobial Effectiveness Test:
-
Preparation of Inoculum: Standardized cultures of specific microorganisms are prepared. The typical panel includes Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Inoculation of the Product: A known concentration of each microorganism is individually introduced into separate containers of the product being tested. The initial concentration of microorganisms is typically between 100,000 and 1,000,000 colony-forming units (CFU) per mL or gram of the product.
-
Incubation: The inoculated product containers are incubated at a specified temperature (usually 20-25°C) for a period of 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each container. The number of viable microorganisms in each aliquot is determined using standard plate count methods.
-
Evaluation of Efficacy: The log reduction in the number of microorganisms from the initial inoculum is calculated at each time point. The acceptance criteria for preservative effectiveness are defined in the USP <51> monograph and vary depending on the product category.
USP <51> Antimicrobial Effectiveness Test Workflow
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for phenolic preservatives like 6-heptyl-m-cresol involves the disruption of the microbial cell membrane. The lipophilic alkyl chain facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Formaldehyde-releasing preservatives, on the other hand, work by slowly releasing formaldehyde into the product. Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking with proteins and nucleic acids.
Simplified Mechanism of Action of Preservatives
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ashland.com [ashland.com]
- 3. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 4. ulprospector.com [ulprospector.com]
- 5. phexcom.com [phexcom.com]
- 6. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 7. phexcom.com [phexcom.com]
- 8. Acute allergic contact dermatitis from diazolidinyl urea (Germall II) in a hair gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-Cresol, 6-heptyl-: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of m-Cresol, 6-heptyl-, based on the known hazards of m-Cresol and general procedures for phenolic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for m-Cresol, 6-heptyl- and adhere to all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Researchers, scientists, and drug development professionals must handle m-Cresol, 6-heptyl- with stringent safety measures due to its presumed toxicity, corrosivity, and potential environmental hazards. All handling and disposal procedures should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, a face shield, and a fully buttoned lab coat, is mandatory.[2][3] An eyewash station and safety shower must be readily accessible within a 10-second travel time.[2]
II. Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Liquid Waste: All solutions containing m-Cresol, 6-heptyl- must be collected as hazardous chemical waste.[2] These should be stored in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Materials contaminated with m-Cresol, 6-heptyl-, such as pipette tips, centrifuge tubes, gloves, and absorbent materials from spill cleanups, must be collected in a separate, sealable, and puncture-proof container labeled as hazardous waste.[1]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, dispose of the container according to institutional guidelines.
Under no circumstances should m-Cresol, 6-heptyl- or its waste be disposed of down the sink drain. [1][4] This compound is toxic to aquatic life and can contaminate water sources.[5][6][7][8]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents to contain the spill.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with a 60-70% ethanol solution followed by a thorough wash with soap and water.[3] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office immediately.
| Spill Scale | Isolation Distance |
| Small Liquid Spill | At least 50 meters (150 feet) in all directions.[3] |
| Small Solid Spill | At least 25 meters (75 feet) in all directions.[3] |
| Fire Involvement | Isolate for 800 meters (1/2 mile) in all directions and consider initial evacuation for the same distance.[3] |
IV. Final Disposal Procedure
The ultimate disposal of m-Cresol, 6-heptyl- waste must be handled by a licensed hazardous waste disposal facility.
-
Container Management: Ensure all waste containers are tightly sealed, properly labeled with the contents and associated hazards, and stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[4][5]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS office. They will coordinate with a certified waste disposal company for proper transportation and disposal.
-
Preferred Disposal Method: The safest and most environmentally sound method for the disposal of phenolic compounds is high-temperature incineration at a permitted facility.[4] This process ensures the complete destruction of the hazardous chemical.
V. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of m-Cresol, 6-heptyl-.
Caption: Disposal workflow for m-Cresol, 6-heptyl-.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. youtube.com [youtube.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling m-Cresol, 6-heptyl-
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of m-Cresol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to m-Cresol, which is toxic if swallowed, in contact with skin, and can cause severe skin burns and eye damage.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles or a face shield (8-inch minimum).[1][4] | To prevent eye contact which can cause serious eye damage.[3][5] Eyewash stations should be readily available.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact. m-Cresol is toxic and corrosive upon skin contact.[1][2] Gloves must be inspected before use and disposed of properly.[4] |
| Skin and Body Protection | Wear appropriate personal protective clothing to prevent skin contact.[6][8] This includes a lab coat, and for larger quantities or risk of splashing, full chemical protective clothing.[9] | To protect against skin absorption and chemical burns.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][10] |
| Respiratory Protection | Required when vapors or aerosols are generated or in case of inadequate ventilation.[1][4] Use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[7] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[9] | To prevent inhalation of toxic vapors which can cause respiratory irritation and systemic toxicity. |
Operational Plan: Handling and Disposal
A systematic approach is crucial for the safe handling and disposal of m-Cresol.
1. Preparation and Handling:
-
Ventilation: Always handle m-Cresol in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[9][10] Take precautionary measures against static discharge.[4][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Store locked up and away from incompatible materials such as strong oxidizers and acids.[7]
2. Spill Response:
-
Isolate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4][6]
-
Containment: For small spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[9]
-
Clean-up: Carefully collect the absorbed material into a suitable, closed container for disposal.[4] Contaminated surfaces can be washed with 60-70% ethanol followed by soap and water.[6]
-
PPE: All personnel involved in the clean-up must wear the appropriate PPE as detailed above.
3. Disposal Plan:
-
Waste Classification: m-Cresol and its contaminated materials are considered hazardous waste.[1]
-
Containerization: Dispose of waste in approved, labeled, and closed containers.[4] Do not mix with other waste.[5]
-
Regulations: All disposal must be in accordance with local, regional, and national environmental regulations.[1][5] Contact a licensed professional waste disposal service.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling m-Cresol.
Caption: Logical workflow for the safe handling and disposal of m-Cresol.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]
- 8. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
